molecular formula C134H207N41O36S B13833579 Neuropeptide y(13-36)(human,rat)

Neuropeptide y(13-36)(human,rat)

Cat. No.: B13833579
M. Wt: 3000.4 g/mol
InChI Key: WPVRWBQWAYQJSX-YGPTWXQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neuropeptide y(13-36)(human,rat) is a useful research compound. Its molecular formula is C134H207N41O36S and its molecular weight is 3000.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Neuropeptide y(13-36)(human,rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neuropeptide y(13-36)(human,rat) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C134H207N41O36S

Molecular Weight

3000.4 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoic acid

InChI

InChI=1S/C134H207N41O36S/c1-14-67(7)104(128(209)171-97(60-101(136)183)123(204)165-92(54-66(5)6)125(206)174-105(68(8)15-2)129(210)175-106(72(12)177)130(211)162-86(25-20-51-151-134(144)145)113(194)160-87(42-44-100(135)182)117(198)158-84(23-18-49-149-132(140)141)114(195)163-90(107(137)188)55-73-26-34-78(178)35-27-73)173-126(207)95(58-76-32-40-81(181)41-33-76)168-122(203)96(59-77-62-146-64-152-77)169-116(197)85(24-19-50-150-133(142)143)159-119(200)91(53-65(3)4)164-110(191)71(11)155-127(208)99(63-176)172-121(202)94(57-75-30-38-80(180)39-31-75)167-120(201)93(56-74-28-36-79(179)37-29-74)166-115(196)83(22-17-48-148-131(138)139)156-108(189)70(10)154-112(193)89(46-52-212-13)161-124(205)98(61-103(186)187)170-118(199)88(43-45-102(184)185)157-109(190)69(9)153-111(192)82-21-16-47-147-82/h26-41,62,64-72,82-99,104-106,147,176-181H,14-25,42-61,63H2,1-13H3,(H2,135,182)(H2,136,183)(H2,137,188)(H,146,152)(H,153,192)(H,154,193)(H,155,208)(H,156,189)(H,157,190)(H,158,198)(H,159,200)(H,160,194)(H,161,205)(H,162,211)(H,163,195)(H,164,191)(H,165,204)(H,166,196)(H,167,201)(H,168,203)(H,169,197)(H,170,199)(H,171,209)(H,172,202)(H,173,207)(H,174,206)(H,175,210)(H,184,185)(H,186,187)(H4,138,139,148)(H4,140,141,149)(H4,142,143,150)(H4,144,145,151)/t67-,68-,69-,70-,71-,72+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,104-,105-,106-/m0/s1

InChI Key

WPVRWBQWAYQJSX-YGPTWXQHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6

Origin of Product

United States

Foundational & Exploratory

The Selective Agonist: An In-Depth Technical Guide to the Mechanism of Action of Neuropeptide Y (13-36)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most abundant neuropeptides in the mammalian brain and plays a crucial role in a myriad of physiological processes, including energy homeostasis, stress response, and circadian rhythms.[1][2] Its diverse functions are mediated through a family of G-protein coupled receptors (GPCRs) designated Y1, Y2, Y4, and Y5.[3][4] Neuropeptide Y (13-36) [NPY (13-36)] is a C-terminal fragment of the full-length NPY. This truncated peptide has emerged as a valuable pharmacological tool due to its selective agonist activity, primarily at the Y2 receptor subtype.[5][6][7] Understanding the precise mechanism of action of NPY (13-36) is paramount for elucidating the physiological roles of the Y2 receptor and for the development of targeted therapeutics for conditions such as obesity, anxiety, and epilepsy.[8][9][10] This guide provides a comprehensive overview of the molecular and cellular actions of NPY (13-36).

I. Receptor Binding and Selectivity: Targeting the Y2 Receptor

The defining characteristic of NPY (13-36) is its preferential binding to and activation of the Y2 receptor.[3][5][11] Unlike the full-length NPY, which binds with high affinity to Y1, Y2, and Y5 receptors, the N-terminal truncation in NPY (13-36) significantly reduces its affinity for the Y1 receptor.[11][12] The Y2 receptor, therefore, stands as the principal mediator of the biological effects of this peptide fragment.[7]

Y2 receptors are predominantly located presynaptically on neurons in both the central and peripheral nervous systems.[3][9] This presynaptic localization is a key determinant of their function as autoreceptors and heteroreceptors, modulating the release of NPY and other neurotransmitters.[9][13]

Table 1: Receptor Binding Profile of NPY and NPY (13-36)

LigandY1 Receptor AffinityY2 Receptor AffinityY5 Receptor Affinity
Neuropeptide Y (1-36) HighHighHigh
Neuropeptide Y (13-36) LowHighModerate

This table summarizes the general binding affinities. Specific Ki or IC50 values can vary depending on the tissue and assay conditions.

II. Intracellular Signaling Cascades: The Core Mechanism of Action

Upon binding to the Y2 receptor, NPY (13-36) initiates a cascade of intracellular events characteristic of Gi/o protein-coupled receptor activation.[4][14] The primary downstream effects include the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of the mitogen-activated protein kinase (MAPK) pathway.

A. Inhibition of Adenylyl Cyclase and Reduction of cAMP

A cardinal feature of Y2 receptor activation by NPY (13-36) is the inhibition of adenylyl cyclase activity.[15][16][17] This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. The Gi alpha subunit, upon activation by the NPY (13-36)-bound Y2 receptor, directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4] This reduction in cAMP has widespread consequences, including the modulation of protein kinase A (PKA) activity and downstream phosphorylation events.[18]

cluster_membrane Cell Membrane NPY1336 NPY (13-36) Y2R Y2 Receptor NPY1336->Y2R G_protein Gi/o Protein Y2R->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits (α subunit) cAMP cAMP Adenylyl_Cyclase->cAMP X ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets cluster_membrane Presynaptic Terminal Membrane NPY1336 NPY (13-36) Y2R Y2 Receptor NPY1336->Y2R G_protein Gi/o Protein Y2R->G_protein activates G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates VGCC Ca²⁺ Channel (N, P/Q-type) G_beta_gamma->VGCC inhibits GIRK K⁺ Channel (GIRK) G_beta_gamma->GIRK activates Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx K_efflux ↑ K⁺ Efflux GIRK->K_efflux Neurotransmitter_Release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter_Release

Figure 2: NPY (13-36) modulation of ion channels.

C. Activation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

In addition to the canonical Gi/o signaling pathways, evidence suggests that Y2 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) signaling cascade. [18][19]This pathway is typically associated with cell growth, differentiation, and survival. The precise mechanisms linking the Y2 receptor to MAPK activation are still under investigation but may involve Gβγ subunits or transactivation of receptor tyrosine kinases. Activation of the MAPK pathway by NPY (13-36) has been implicated in processes such as neuropathic pain. [19]

III. Physiological and Pathophysiological Implications

The mechanism of action of NPY (13-36) translates into a range of physiological and potential pathophysiological effects, primarily through its influence on neuronal communication.

A. Regulation of Appetite and Energy Homeostasis

The role of the Y2 receptor in appetite regulation is complex. While central administration of NPY is a potent stimulator of food intake, activation of presynaptic Y2 receptors by NPY (13-36) can inhibit the release of NPY in the hypothalamus, leading to a reduction in food intake. [2][9]This has positioned Y2 receptor agonists as potential therapeutic agents for obesity. [3][5]

B. Modulation of Anxiety and Stress Response

The NPY system is deeply involved in the regulation of anxiety and the response to stress. [1][20]While activation of Y1 receptors generally produces anxiolytic (anxiety-reducing) effects, stimulation of Y2 receptors with NPY (13-36) has been shown to have anxiogenic (anxiety-promoting) effects in some studies. [1][8]This highlights the opposing roles of different NPY receptor subtypes in the modulation of emotional behavior.

IV. Experimental Protocols for Studying NPY (13-36) Mechanism of Action

Elucidating the mechanism of action of NPY (13-36) relies on a variety of in vitro and in vivo experimental techniques. Below are representative protocols for key assays.

A. Radioligand Binding Assay

This assay is used to determine the binding affinity and selectivity of NPY (13-36) for the Y2 receptor.

Objective: To quantify the binding of a radiolabeled ligand to the Y2 receptor in the presence of unlabeled NPY (13-36).

Materials:

  • Cell membranes expressing the Y2 receptor (e.g., from transfected cell lines or brain tissue).

  • Radiolabeled Y2-selective antagonist (e.g., ¹²⁵I-PYY(3-36)).

  • Unlabeled NPY (13-36) at various concentrations.

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of unlabeled NPY (13-36).

  • In a 96-well plate, add cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of unlabeled NPY (13-36) or vehicle.

  • Incubate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

B. cAMP Measurement Assay

This assay measures the ability of NPY (13-36) to inhibit adenylyl cyclase activity.

Objective: To quantify the change in intracellular cAMP levels in response to NPY (13-36) treatment.

Materials:

  • Cells expressing the Y2 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • NPY (13-36) at various concentrations.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with a phosphodiesterase inhibitor.

  • Add varying concentrations of NPY (13-36) to the cells and incubate for a short period.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the concentration of NPY (13-36) to determine the EC50 (concentration of agonist that produces 50% of the maximal inhibitory effect).

Conclusion

Neuropeptide Y (13-36) serves as a potent and selective agonist for the Y2 receptor, making it an invaluable tool for dissecting the complex roles of this receptor in health and disease. Its mechanism of action is centered on the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of the MAPK pathway. These molecular events culminate in the regulation of critical physiological processes, including appetite and anxiety. A thorough understanding of the intricate signaling pathways initiated by NPY (13-36) is essential for the continued development of novel therapeutics targeting the NPY system.

References

Sources

Technical Deep Dive: Neuropeptide Y (13-36) Y2 Receptor Agonist Activity

[1]

Executive Summary

Neuropeptide Y (13-36) [NPY(13-36)] is a C-terminal fragment of the endogenous neurotransmitter Neuropeptide Y.[1][2][3] It serves as a critical pharmacological tool in neurobiology and drug discovery due to its high selectivity for the Y2 receptor (Y2R) over the Y1 receptor. Unlike the full-length NPY(1-36), which activates Y1, Y2, and Y5 subtypes indiscriminately, NPY(13-36) lacks the N-terminal tyrosine and proline residues required for Y1 recognition.

This guide details the molecular pharmacology, signaling mechanisms, and validated experimental protocols for utilizing NPY(13-36) to isolate Y2R-mediated effects, such as presynaptic neurotransmitter inhibition and cardiovascular modulation.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

The "Address and Message" Concept

The NPY molecule follows a distinct structural logic. The N-terminus (residues 1-12) acts as the "address" required for Y1 receptor binding. The C-terminus (residues 13-36), particularly the amphipathic alpha-helix and the amidated tyrosine at position 36, contains the "message" capable of activating the Y2 receptor.

  • NPY(1-36): Binds Y1, Y2, Y4, Y5.[4]

  • NPY(13-36): Deletion of 1-12 abolishes Y1 affinity but retains high Y2 affinity (

    
     nM).
    
  • [Leu31, Pro34]-NPY: A synthetic analog that preserves Y1/Y5 affinity but abolishes Y2 affinity.

Receptor Selectivity Profile

The following table summarizes the binding affinities (

LigandY1 Receptor (

)
Y2 Receptor (

)
Y5 Receptor (

)
Primary Application
NPY (1-36) 0.2 nM0.2 nM0.3 nMEndogenous Pan-Agonist
NPY (13-36) > 1000 nM 0.5 - 2.0 nM ~5 - 10 nMY2 Selective Agonist
NPY (3-36) > 1000 nM0.5 nM~5 nMEndogenous Y2 Agonist (DPP4 product)
[Leu31, Pro34] 0.2 nM> 1000 nM0.5 nMY1/Y5 Selective Agonist

Expert Insight: While NPY(13-36) is often labeled "Y2 specific," it retains moderate affinity for the Y5 receptor . To claim pure Y2 mediation in tissues expressing both (e.g., hypothalamus), researchers should co-apply a Y5 antagonist (e.g., CGP71683) or cross-reference with a Y1/Y5 agonist like [Leu31, Pro34]-NPY to demonstrate lack of effect.

Signaling Transduction Pathways

Upon binding NPY(13-36), the Y2 receptor undergoes a conformational change that activates the

Key Signaling Events:
  • cAMP Inhibition: The

    
     subunit inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP and lowering Protein Kinase A (PKA) activity.[5]
    
  • Calcium Channel Blockade: The

    
     complex directly binds to presynaptic N-type voltage-gated calcium channels (
    
    
    ), reducing
    
    
    influx. This is the primary mechanism of presynaptic inhibition .
  • MAPK Activation: Y2R activation can stimulate the ERK1/2 pathway, contributing to cell proliferation or long-term potentiation modulation in specific contexts.

Y2R_SignalingNPYNPY (13-36)Y2RY2 Receptor(GPCR)NPY->Y2RActivatesGiGi/o ProteinY2R->GiCouplesACAdenylyl CyclaseGi->ACInhibits (G-alpha)GbgG-beta-gammaGi->GbgDissociatescAMPcAMPAC->cAMPReducesPKAPKA ActivitycAMP->PKADownregulatesCaVN-type Ca2+ Channels(Presynaptic)Gbg->CaVInhibitsNeuroNeurotransmitterReleaseCaV->NeuroBlocks Ca2+ Influx

Figure 1: The Gi/o-coupled signaling cascade activated by NPY(13-36) at the Y2 receptor, leading to presynaptic inhibition.[5][6]

Experimental Protocols

Protocol A: Validating Y2 Selectivity via Competitive Binding

This assay confirms that the biological effect observed is mediated by Y2 and not Y1.

Materials:

  • Cell Line: CHO cells stably transfected with human Y1R or Y2R.

  • Radioligand:

    
    I-PYY (binds both Y1/Y2 with high affinity).
    
  • Competitor: NPY(13-36).[7][1][2][8]

Workflow:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4, 2 mM

    
    , protease inhibitors). Centrifuge at 20,000 x g for 20 min.
    
  • Incubation: Incubate 20 µg membrane protein with 25 pM

    
    I-PYY and increasing concentrations of NPY(13-36) (
    
    
    M to
    
    
    M) for 60 min at room temperature.
  • Filtration: Terminate reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity. Plot % Specific Binding vs. Log[Ligand].

    • Success Criterion: NPY(13-36) should displace radioligand in Y2R membranes with an

      
       nM, but show no displacement in Y1R membranes up to 1 µM.
      
Protocol B: Functional Presynaptic Inhibition (Electrophysiology)

NPY(13-36) is widely used to demonstrate Y2-mediated inhibition of glutamate release in the hippocampus.

Setup:

  • Tissue: Rat hippocampal slices (400 µm).

  • Perfusion: Artificial Cerebrospinal Fluid (aCSF) at 32°C.

  • Recording: Whole-cell patch clamp of CA1 pyramidal neurons.

Step-by-Step:

  • Baseline: Stimulate Schaffer collaterals (0.1 Hz) and record baseline Excitatory Postsynaptic Currents (EPSCs) for 10 minutes. Ensure stability (<10% variance).

  • Application: Bath apply 300 nM NPY(13-36) .

  • Observation: Monitor EPSC amplitude.

    • Expected Result: A 30-50% reduction in EPSC amplitude within 5-10 minutes.

  • Validation (Paired-Pulse Ratio): Measure the Paired-Pulse Ratio (PPR) (Pulse 2 / Pulse 1).

    • Mechanism Check: An increase in PPR indicates a presynaptic mechanism (reduced release probability), confirming Y2 autoreceptor activation.

  • Washout: Switch back to standard aCSF. The effect should be reversible, though washout may be slow due to peptide stickiness.

Physiological Applications & Interpretation

Differentiating Anxiety Pathways

Full-length NPY is anxiolytic. However, this effect is complex:

  • Y1 Activation: Anxiolytic (amygdala).

  • Y2 Activation: Anxiogenic (presynaptic inhibition of NPY release).

  • Application: Researchers use NPY(13-36) (ICV injection) to induce anxiety-like behaviors or block the anxiolytic effects of endogenous NPY, thereby proving the "Y2 brake" hypothesis.

Cardiovascular Research

In the periphery, Y1 receptors mediate vasoconstriction, while Y2 receptors facilitate angiogenesis and modulate transmitter release.[6]

  • Experiment: Injected NPY(13-36) does not cause the potent vasoconstriction seen with NPY(1-36) (a Y1 effect), but it inhibits norepinephrine release from sympathetic nerves via prejunctional Y2 receptors.

References

  • Wahlestedt, C., et al. (1986). "Neuropeptide Y-related peptides and their receptors." Regulatory Peptides.[7][9] Link

  • Michel, M. C., et al. (1998). "XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors." Pharmacological Reviews. Link

  • Colmers, W. F., et al. (1991). "Presynaptic inhibition by neuropeptide Y in rat hippocampal slice in vitro is mediated by a Y2 receptor."[10][11] British Journal of Pharmacology. Link

  • Gerald, C., et al. (1996). "A receptor subtype involved in neuropeptide-Y-induced food intake."[1][12][13] Nature. Link

  • Grundemar, L., et al. (1993). "Characterization of vascular neuropeptide Y receptors." British Journal of Pharmacology. Link

Technical Guide: Neuropeptide Y (13-36) and the Y2 Receptor Signaling Axis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Neuropeptide Y (13-36) Signaling Pathway in Neurons Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that acts as a master regulator of energy homeostasis, anxiety, and cortical excitability.[1][2][3] While full-length NPY (1-36) binds promiscuously to Y1, Y2, and Y5 receptors, the C-terminal fragment NPY (13-36) serves as a critical pharmacological tool due to its high selectivity for the Y2 receptor .

This guide details the signaling architecture of NPY (13-36) in neuronal systems. Unlike Y1 receptors, which are typically post-synaptic and excitatory (via inhibition of K+ leak currents), Y2 receptors activated by NPY (13-36) are predominantly pre-synaptic autoreceptors . Their activation triggers a Gi/o-mediated cascade that silences neuronal firing and inhibits neurotransmitter release, offering a "molecular brake" on excitability. This pathway is a primary target for therapeutic intervention in obesity (satiety signaling), epilepsy, and anxiety disorders.

Biochemistry & Ligand Selectivity

The DPP4 Cleavage Mechanism

In vivo, the selectivity of the NPY system is regulated by the enzyme Dipeptidyl Peptidase 4 (DPP4) (CD26).[4] DPP4 cleaves the N-terminal dipeptide (Tyr-Pro) from NPY (1-36), generating NPY (3-36) .[5]

  • NPY (1-36): Agonist for Y1, Y2, Y5.[1][4][6][7]

  • NPY (3-36): Loses affinity for Y1; retains high affinity for Y2 and Y5.[5]

  • NPY (13-36): A synthetic C-terminal fragment used experimentally to mimic the Y2-selective profile of the physiological metabolite NPY (3-36), often with superior utility in excluding residual Y1 activity in complex tissue preparations.

Receptor Binding Profile

The N-terminus of NPY is essential for Y1 receptor binding but dispensable for Y2. The Y2 receptor recognizes the C-terminal


-helix and the hairpin loop of the peptide. This structural distinction allows NPY (13-36) to act as a "pharmacological scalpel," isolating Y2-mediated effects.

Table 1: Comparative Binding Affinities (Ki) of NPY Analogs

LigandY1 Receptor (Post-synaptic)Y2 Receptor (Pre-synaptic)Y5 Receptor (CNS/Feeding)Selectivity Profile
NPY (1-36) 0.2 nM (High)0.2 - 0.8 nM (High)0.6 nM (High)Non-selective Pan-agonist
NPY (3-36) > 1000 nM (None)0.8 - 1.5 nM (High)~1.0 nM (High)Y2 / Y5 Selective
NPY (13-36) > 1000 nM (None)1.5 - 5.0 nM (High)~5.0 nM (Moderate)Y2 Selective Probe
[Leu31, Pro34]-NPY 0.2 nM (High)> 1000 nM (None)0.6 nM (High)Y1 / Y5 Selective

Data synthesized from Gehlert et al. [1] and Dumont et al. [2].[8]

The Core Signaling Pathway: Presynaptic Inhibition

The definitive action of NPY (13-36) in neurons is presynaptic inhibition . By binding to Y2 receptors located on the axon terminal (autoreceptors or heteroreceptors), it suppresses the release of neurotransmitters (including Glutamate, GABA, and NPY itself).

Mechanism of Action

The Y2 receptor is a G-protein Coupled Receptor (GPCR) coupled to the Gi/o family.

  • Ligand Binding: NPY (13-36) binds the Y2 receptor.[9][10][11]

  • G-Protein Activation: The G

    
     subunit exchanges GDP for GTP and dissociates from the G
    
    
    
    complex.[12]
  • Divergent Signaling:

    • G

      
       Arm:  Inhibits Adenylyl Cyclase (AC) , reducing cAMP levels and PKA activity. This modulates long-term potentiation but is secondary in immediate synaptic silencing.
      
    • G

      
       Arm (Primary Effector): 
      
      • Target 1 (Inhibition): Directly binds and inhibits N-type Voltage-Gated Calcium Channels (CaV2.2) . This prevents Ca2+ influx required for vesicle fusion.

      • Target 2 (Activation): Directly opens G-protein Coupled Inwardly Rectifying Potassium channels (GIRK/Kir3) . This causes K+ efflux, hyperpolarizing the terminal and clamping the membrane potential below the threshold for activation.

Visualization of the Pathway

Y2_Signaling NPY NPY (13-36) Y2R Y2 Receptor (Presynaptic) NPY->Y2R Binding Gi Gi/o Heterotrimer Y2R->Gi Activation G_alpha Gα-i (GTP) Gi->G_alpha Dissociation G_beta Gβγ Subunits Gi->G_beta Dissociation AC Adenylyl Cyclase G_alpha->AC Inhibits (-) CaV N-type Ca2+ Channels (CaV2.2) G_beta->CaV Direct Inhibition (-) GIRK GIRK Channels (Kir3.x) G_beta->GIRK Direct Activation (+) cAMP cAMP Production AC->cAMP Reduces Ca_Influx Ca2+ Influx CaV->Ca_Influx Blocks K_Efflux K+ Efflux (Hyperpolarization) GIRK->K_Efflux Increases Vesicle Synaptic Vesicle Fusion Ca_Influx->Vesicle Required for K_Efflux->Vesicle Prevents

Figure 1: The Y2 receptor signaling cascade. Note the dual "pincer" mechanism: blocking Ca2+ entry while simultaneously hyperpolarizing the membrane via K+ efflux.

Validated Experimental Protocols

To study NPY (13-36) signaling, researchers must use assays that quantify G-protein activation or downstream functional consequences.

Protocol A: [35S]GTPγS Binding Assay

This assay is the "gold standard" for verifying Gi/o-coupled GPCR activation. It measures the exchange of GDP for a non-hydrolyzable radioactive GTP analog.

Rationale: Unlike cAMP assays (which require pre-stimulation with Forskolin for Gi receptors), GTPγS binding measures the very first step of transduction, providing a direct measure of receptor efficacy without downstream amplification bias [3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest cells (e.g., CHO-K1 expressing hY2R or rat hippocampal slices) and homogenize in ice-cold Tris-EGTA buffer. Centrifuge at 40,000 x g to isolate membranes.

  • Assay Buffer: Re-suspend membranes in buffer containing 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, and 10-50 µM GDP .

    • Critical Step: The concentration of GDP is crucial. Excess GDP suppresses basal binding, increasing the signal-to-noise ratio for the agonist.

  • Incubation:

    • Add NPY (13-36) (Concentration range: 10^-10 to 10^-6 M).

    • Add [35S]GTPγS (0.1 nM final concentration).

    • Incubate for 60 minutes at 30°C.

  • Termination: Filter rapidly through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot CPM vs. Log[Agonist]. Calculate EC50 and Emax relative to full-length NPY.

Protocol B: Electrophysiological Confirmation of Presynaptic Inhibition

This protocol confirms the functional outcome of the signaling pathway in native tissue (e.g., Hippocampal CA1).

Rationale: NPY (13-36) should decrease the amplitude of Excitatory Postsynaptic Currents (EPSCs) without altering the postsynaptic membrane properties, confirming a presynaptic mechanism [4].

Workflow:

  • Slice Preparation: Prepare 300 µm acute hippocampal slices from rat/mouse.

  • Recording: Perform whole-cell patch-clamp on a CA1 pyramidal neuron.

  • Stimulation: Place a stimulating electrode in the Schaffer collaterals to evoke EPSCs.

  • Baseline: Record stable baseline EPSCs for 10 minutes.

  • Application: Perfuse 300 nM NPY (13-36) .

  • Readout:

    • Observe reduction in EPSC amplitude (typically 30-50%).

    • Paired-Pulse Ratio (PPR) Test: Deliver two stimuli 50ms apart. If NPY (13-36) acts presynaptically, the PPR (EPSC2/EPSC1) should increase , indicating a lower probability of release during the first pulse.

  • Validation: Washout peptide to ensure reversibility. Pre-treat with BIIE0246 (selective Y2 antagonist) to block the effect, confirming specificity.

Therapeutic Implications

The NPY (13-36) / Y2 axis is a high-value target for drug development.

  • Obesity & Satiety:

    • Circulating PYY (3-36) (which mimics NPY 13-36 pharmacology) crosses the blood-brain barrier to activate Y2 receptors in the Arcuate Nucleus.

    • Mechanism: Inhibition of NPY/AgRP neurons (orexigenic) via presynaptic Y2 autoreceptors removes the "hunger drive," promoting satiety.

  • Anxiety & Stress:

    • Y2 receptors are dense in the Amygdala. Y2 antagonists are being explored as anxiolytics because blocking the presynaptic "brake" increases NPY release, allowing NPY to bind postsynaptic Y1 receptors (which are anxiolytic).

  • Epilepsy:

    • NPY (13-36) acts as an endogenous anticonvulsant by inhibiting glutamate release from hyperexcitable terminals in the hippocampus [5].

References

  • Gehlert, D. R. (1998).[13] Multiple receptors for the pancreatic polypeptide (PP-fold) family: physiological implications. Proceedings of the Society for Experimental Biology and Medicine, 218(1), 7-22. Link

  • Dumont, Y., et al. (2000). Characterization of Neuropeptide Y Receptor Subtypes by Synthetic NPY Analogues and by Anti-receptor Antibodies.[7][14] Canadian Journal of Physiology and Pharmacology, 78, 116-125. Link

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. Link

  • Colmers, W. F., et al. (1991). Presynaptic inhibition by neuropeptide Y in rat hippocampal slice in vitro is mediated by a Y2 receptor. British Journal of Pharmacology, 102(1), 41-44. Link

  • El Bahh, B., et al. (2005). Differential modulation of synaptic transmission by neuropeptide Y in rat neocortical neurons.[15] Proceedings of the National Academy of Sciences, 102(26), 9142-9147. Link

Sources

An In-Depth Technical Guide to Neuropeptide Y (13-36) and its Role in Appetite Regulation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

Neuropeptide Y (NPY) is the most potent orexigenic peptide known, driving food intake through complex hypothalamic circuits.[1][2] However, its C-terminal fragment, Neuropeptide Y (13-36) [NPY(13-36)], exhibits a functionally distinct and nuanced role in appetite regulation. This guide provides a technical deep-dive into the mechanism of NPY(13-36), focusing on its selective agonism at the Neuropeptide Y receptor subtype 2 (Y2R). Contrary to the full-length peptide, NPY(13-36) and its peripherally-derived analogue, Peptide YY(3-36) (PYY(3-36)), mediate anorexigenic (appetite-suppressing) effects.[3][4] This is primarily achieved through the activation of presynaptic Y2 autoreceptors on orexigenic NPY/Agouti-related peptide (AgRP) neurons in the arcuate nucleus of the hypothalamus (ARC).[5][6] This guide will elucidate the signaling pathways, detail robust experimental protocols for investigating these mechanisms, and discuss the therapeutic implications for the development of anti-obesity pharmacotherapies.

The Neuropeptide Y System: A Dual-Action Regulator of Energy Homeostasis

The Neuropeptide Y system is a critical component of the central nervous system's control over energy balance.[7] It comprises a family of structurally related peptides, including NPY, Peptide YY (PYY), and Pancreatic Polypeptide (PP), which exert their effects through a class of G-protein coupled receptors (GPCRs) designated Y1, Y2, Y4, Y5, and y6.[3][8]

The canonical role of this system, driven by NPY released from ARC neurons, is profoundly orexigenic.[1][9] NPY stimulates food intake, with a preference for carbohydrates, decreases the latency to eat, and augments meal size by delaying satiety.[1][10] These effects are primarily mediated by the Y1 and Y5 receptors located on downstream neurons, including the neighboring anorexigenic pro-opiomelanocortin (POMC) neurons and neurons within the paraventricular nucleus (PVN).[11][12] Activation of NPY/AgRP neurons and subsequent NPY release is a hallmark of negative energy balance, such as during fasting.[13][14]

This established orexigenic axis provides a crucial point of contrast for understanding the divergent role of NPY(13-36).

NPY(13-36): A High-Affinity Ligand for the Y2 Receptor

NPY(13-36) is a C-terminal fragment of the full-length 36-amino acid NPY peptide. Its unique structure confers a distinct receptor affinity profile compared to its parent molecule.

  • Receptor Selectivity: NPY(13-36) binds with high affinity to the Y2 receptor, acting as a full agonist.[1][15] In contrast, it has a significantly reduced affinity for the Y1 receptor and does not bind to it effectively.[1] This selectivity makes NPY(13-36) an invaluable pharmacological tool for isolating and studying Y2 receptor-specific functions, distinguishing them from the Y1/Y5-mediated orexigenic effects of full-length NPY. The gut-derived hormone PYY is released postprandially and cleaved by the enzyme dipeptidyl peptidase-IV (DPP4) into PYY(3-36), which is the primary circulating active form and also a selective Y2R agonist.[5][16][17]

Table 1: Comparative Receptor Binding Profiles

Ligand Y1 Receptor Affinity Y2 Receptor Affinity Y5 Receptor Affinity Primary Appetite Effect
NPY (1-36) High High High Orexigenic (Stimulates)[1][11]
NPY (13-36) Negligible High Moderate Anorexigenic (Suppresses)[1][3][15]

| PYY (3-36) | Negligible | High | Low | Anorexigenic (Suppresses)[5][18] |

The Anorexigenic Mechanism: Y2 Receptor-Mediated Inhibition in the Arcuate Nucleus

The primary mechanism for the appetite-suppressing effects of NPY(13-36) and PYY(3-36) is centered on the arcuate nucleus (ARC) of the hypothalamus, a critical hub for integrating peripheral metabolic signals.[5][7]

3.1. Inhibition of Orexigenic NPY/AgRP Neurons The Y2 receptor is highly expressed as a presynaptic autoreceptor on the terminals of NPY/AgRP neurons in the ARC.[5][6] When activated by NPY(13-36) or circulating PYY(3-36), these inhibitory GPCRs trigger a cascade that suppresses neurotransmitter release.[3][6]

  • Signaling Cascade: Y2R activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and the inhibition of voltage-gated calcium channels.[15][16] It also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[15][19]

  • Functional Outcome: The collective effect is a hyperpolarization of the presynaptic terminal and a reduction in the release of the orexigenic signals NPY and AgRP, as well as the inhibitory neurotransmitter GABA.[13][15][20]

3.2. Disinhibition of Anorexigenic POMC Neurons NPY/AgRP neurons exert a potent, tonic inhibitory influence on the adjacent anorexigenic POMC neurons, primarily through the release of GABA.[20][21] By activating Y2 autoreceptors and reducing the inhibitory GABAergic input from NPY/AgRP neurons, NPY(13-36) effectively "releases the brake" on POMC neurons.[5][8] This disinhibition allows POMC neurons to fire more frequently, increasing the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) in downstream nuclei like the PVN to promote satiety and reduce food intake.[11][13][22]

Interestingly, some studies have reported that PYY(3-36) can also directly inhibit POMC neurons, also via a Y2 receptor-dependent mechanism.[19][23] This suggests a more complex regulatory network where the net effect of Y2R agonism is anorexigenic, likely dominated by the potent inhibition of the orexigenic NPY/AgRP drive.[23]

Diagram 1: NPY(13-36) Signaling Pathway in the Arcuate Nucleus

NPY1336_Pathway cluster_ARC Arcuate Nucleus (ARC) cluster_caption NPY_Neuron Orexigenic NPY/AgRP Neuron POMC_Neuron Anorexigenic POMC Neuron NPY_Neuron->POMC_Neuron Tonic Inhibition (GABA) PVN Downstream Nuclei (e.g., PVN) POMC_Neuron->PVN Releases α-MSH (Anorexigenic Signal) NPY1336 NPY(13-36) / PYY(3-36) Y2R Y2 Autoreceptor NPY1336->Y2R Binds & Activates Y2R->NPY_Neuron Inhibits Neurotransmitter Release (NPY, GABA) caption_node

Caption: Y2R activation inhibits NPY/AgRP neurons, disinhibiting POMC neurons.

Experimental Methodologies for Investigating NPY(13-36) Function

To validate and explore the mechanisms described, a multi-tiered experimental approach is required. The following protocols represent field-proven standards.

4.1 Protocol: In Vivo Assessment of Anorexigenic Effects in Rodents

This protocol is designed to determine the effect of centrally or peripherally administered NPY(13-36) on food intake.

  • Causality & Rationale: This experiment directly tests the primary hypothesis that NPY(13-36) reduces food intake. Using both central (intracerebroventricular, ICV) and peripheral (intraperitoneal, IP) administration helps differentiate central sites of action from potential peripheral effects. The inclusion of a Y2R-specific antagonist is critical for self-validation, confirming that the observed effects are mediated through the intended receptor.

  • Step-by-Step Methodology:

    • Animal Model: Use adult male C57BL/6 mice or Sprague-Dawley rats (n=8-12 per group), individually housed to allow for accurate food intake measurement.

    • Acclimatization: Allow animals to acclimatize for at least one week to the housing conditions and handling. For ICV studies, animals must recover from cannula implantation surgery for at least one week.

    • Experimental Groups:

      • Group 1: Vehicle (Saline)

      • Group 2: NPY(13-36) (e.g., 1-10 nmol, ICV; or 50-100 µg/kg, IP)[24][25]

      • Group 3: Y2R Antagonist (e.g., BIIE0246) + NPY(13-36)[3][26]

      • Group 4: Y2R Antagonist alone

    • Procedure:

      • Fast animals for a short period (e.g., 4-6 hours) to standardize hunger levels.

      • Administer the assigned treatment (ICV or IP) at the onset of the dark cycle, when rodents are most active.

      • Provide a pre-weighed amount of standard chow immediately after injection.

      • Measure cumulative food intake at multiple time points (e.g., 1, 2, 4, and 24 hours).

    • Data Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare food intake between groups. The expected outcome is a significant reduction in food intake in the NPY(13-36) group compared to the vehicle, an effect that is reversed in the antagonist co-administration group.

Diagram 2: Experimental Workflow for In Vivo Food Intake Study

Caption: Workflow for assessing the in vivo anorexigenic effects of NPY(13-36).

4.2 Protocol: Electrophysiological Recording in Hypothalamic Slices

This protocol directly measures the effect of NPY(13-36) on the electrical activity of ARC neurons.

  • Causality & Rationale: This ex vivo approach provides direct evidence of the cellular mechanism. By recording from identified NPY/AgRP or POMC neurons (using fluorescent reporters), one can definitively show whether NPY(13-36) causes inhibition or excitation and confirm the postsynaptic or presynaptic nature of the effect.[15][19] This method bridges the gap between receptor binding and whole-animal behavior.

  • Step-by-Step Methodology:

    • Animal Model: Use transgenic mice expressing a fluorescent reporter in the neuronal population of interest (e.g., NPY-hrGFP mice).

    • Slice Preparation:

      • Anesthetize and decapitate the mouse.

      • Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

      • Cut coronal hypothalamic slices (250-300 µm) using a vibratome.

      • Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour.

    • Recording:

      • Transfer a slice to the recording chamber of an upright microscope equipped with fluorescence and DIC optics.

      • Continuously perfuse with oxygenated aCSF at 32°C.

      • Identify fluorescent neurons and establish a whole-cell patch-clamp recording.

      • In current-clamp mode, record baseline spontaneous action potential firing.

      • Bath-apply NPY(13-36) (e.g., 100 nM - 1 µM) and record changes in firing frequency and membrane potential.[15][19]

      • Perform a washout with aCSF to observe recovery.

      • To confirm the mechanism, co-apply the Y2R antagonist BIIE0246 to block the effect.[19][23]

    • Data Analysis: Measure and compare firing frequency and resting membrane potential before, during, and after drug application using a paired t-test or repeated measures ANOVA. The expected outcome for an NPY/AgRP neuron is a reversible hyperpolarization and a decrease in firing rate.[27]

Therapeutic Implications and Drug Development

The anorexigenic pathway activated by NPY(13-36) and PYY(3-36) establishes the Y2 receptor as a prime target for the development of anti-obesity therapeutics.[3][28]

  • Y2R Agonists: The strategy revolves around developing potent and selective Y2R agonists that mimic the satiety signals of endogenous PYY(3-36).[3] Peripheral administration of PYY(3-36) or its analogues has been shown to reduce food intake and body weight in both rodents and humans.[3][8][18]

  • Challenges and Opportunities: A key challenge is developing molecules with favorable pharmacokinetic properties (e.g., long half-life for less frequent dosing) while minimizing potential side effects. The development of peptide analogues with increased stability and selectivity, such as BI 1820237, represents a significant advancement in this area.[29] Furthermore, combining Y2R agonists with other metabolic hormones, like GLP-1 receptor agonists, may offer synergistic effects on weight loss.[29]

Summary and Future Directions

NPY(13-36), through its selective agonism of the Y2 receptor, plays a predominantly anorexigenic role in appetite regulation. This stands in stark contrast to the potent orexigenic effects of its parent peptide, NPY. The mechanism is primarily driven by the presynaptic inhibition of orexigenic NPY/AgRP neurons in the arcuate nucleus, leading to the disinhibition of anorexigenic POMC neurons. This well-characterized pathway has validated the Y2 receptor as a viable therapeutic target for obesity.

Future research should focus on further dissecting the complex interplay between Y2R signaling on different neuronal populations, understanding potential desensitization with chronic agonist administration, and exploring the role of peripheral Y2 receptors in metabolic regulation beyond appetite control.[30]

References

  • Gerald, C., et al. (1996). Neuropeptide Y Induced Feeding in the Rat Is Mediated by a Novel Receptor 1. Endocrinology. [Link]

  • Sainsbury, A., et al. (2010). NPY receptors as potential targets for anti-obesity drug development. British Journal of Clinical Pharmacology. [Link]

  • Conlon, J. M. (2021). The Roles of Neuropeptide Y (Npy) and Peptide YY (Pyy) in Teleost Food Intake: A Mini Review. Biology. [Link]

  • Roseberry, A. G., et al. (2004). Mechanisms of Neuropeptide Y, Peptide YY, and Pancreatic Polypeptide Inhibition of Identified Green Fluorescent Protein-Expressing GABA Neurons in the Hypothalamic Neuroendocrine Arcuate Nucleus. Journal of Neuroscience. [Link]

  • Beck, B. (2006). Neuropeptide Y in normal eating and in genetic and dietary-induced obesity. Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]

  • Fu, L. Y., et al. (2004). Neuropeptide Y Inhibits Hypocretin/Orexin Neurons by Multiple Presynaptic and Postsynaptic Mechanisms: Tonic Depression of the Hypothalamic Arousal System. Journal of Neuroscience. [Link]

  • Drucker, D. J. (2012). Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity. The Review of Diabetic Studies. [Link]

  • le Roux, C. W., & Bloom, S. R. (2005). The role of peptide YY in appetite regulation and obesity. Journal of Physiology and Biochemistry. [Link]

  • Zhang, L., et al. (2021). Neuropeptide Y and Metabolism Syndrome: An Update on Perspectives of Clinical Therapeutic Intervention Strategies. Frontiers in Molecular Biosciences. [Link]

  • Lavebratt, C., et al. (2004). Studies of the Peptide YY and Neuropeptide Y2 Receptor Genes in Relation to Human Obesity and Obesity-Related Traits. Diabetes. [Link]

  • Heilig, M., et al. (1988). Effects of centrally administered neuropeptide Y (NPY) and NPY13?36 on the brain monoaminergic systems of the rat. Journal of Neural Transmission. [Link]

  • Chee, M. J., & Colmers, W. F. (2008). Neuropeptide Y Suppresses Anorexigenic Output from the Ventromedial Nucleus of the Hypothalamus. The Journal of Neuroscience. [Link]

  • Cowley, M. A., et al. (2005). Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis. Endocrinology. [Link]

  • Klein, T., et al. (2024). Novel NPY2R agonist BI 1820237 provides synergistic anti-obesity efficacy when combined with the GCGR/GLP-1R dual agonist survodutide. Molecular Metabolism. [Link]

  • Shi, Y. C., et al. (2011). NPY Neuron-Specific Y2 Receptors Regulate Adipose Tissue and Trabecular Bone but Not Cortical Bone Homeostasis in Mice. PLoS ONE. [Link]

  • Stevanovic, D., et al. (2017). NPY derived from AGRP neurons controls feeding via Y1 and energy expenditure and food foraging behaviour via Y2 signalling. Molecular Metabolism. [Link]

  • dos Santos, G. A., & da Silva, R. P. (2023). Neuropeptide Y in Energy Balance Regulation. Encyclopedia. [Link]

  • Shah, M., & Vella, A. (2014). Appetite Regulation: Hormones, Peptides, and Neurotransmitters and Their Role in Obesity. The Journal for Nurse Practitioners. [Link]

  • Cowley, M. A., et al. (2005). Peptide YY(3-36) inhibits both anorexigenic proopiomelanocortin and orexigenic neuropeptide Y neurons: implications for hypothalamic regulation of energy homeostasis. Endocrinology. [Link]

  • van den Hoek, A. M., et al. (1998). Effects of Neuropeptide Y on Appetite. Netherlands Journal of Medicine. [Link]

  • Diano, S., et al. (2011). NPY/AgRP and POMC/CART neurons are in close proximity as shown on the inset of Fig. (1). ResearchGate. [Link]

  • Kamiji, M. M., & Inui, A. (2004). Neuropeptide Y receptors as targets of obesity treatment. Current Topics in Medicinal Chemistry. [Link]

  • Patel, H., et al. (2006). Review Of NPY And NPY Receptor For Obesity. Internet Scientific Publications. [Link]

  • Zhang, L., et al. (2017). A Promising Therapeutic Target for Metabolic Diseases: Neuropeptide Y Receptors in Humans. Cellular Physiology and Biochemistry. [Link]

  • van den Hoek, A. M., et al. (1998). Effects of Neuropeptide Y on Appetite. ResearchGate. [Link]

  • Gove, C., et al. (2019). Modified Peptide YY Molecule Attenuates the Activity of NPY/AgRP Neurons and Reduces Food Intake in Male Mice. Endocrinology. [Link]

  • Angelov, D. (2024). Neuroendocrine regulation of appetite. Folia Medica. [Link]

  • Kaczmarek, P., et al. (2021). Neuropeptide Y and Peptide YY in Association with Depressive Symptoms and Eating Behaviours in Adolescents across the Weight Spectrum: From Anorexia Nervosa to Obesity. Nutrients. [Link]

  • Sohn, J. W. (2019). Regulation of Feeding-Related Behaviors by Arcuate Neuropeptide Y Neurons. Endocrinology. [Link]

  • He, Z., et al. (2020). ARCAgRP/NPY Neuron Activity Is Required for Acute Exercise-Induced Food Intake in Un-Trained Mice. Frontiers in Physiology. [Link]

  • Ailanen, L., et al. (2018). Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice. Frontiers in Pharmacology. [Link]

  • Richard, D. (2017). Emerging Signaling Pathway in Arcuate Feeding-Related Neurons: Role of the Acbd7. Frontiers in Neuroscience. [Link]

  • Coccurello, R., & D'Amato, F. R. (2019). Hypothalamic Expression of Neuropeptide Y (NPY) and Pro-OpioMelanoCortin (POMC) in Adult Male Mice Is Affected by Chronic Exposure to Endocrine Disruptors. International Journal of Molecular Sciences. [Link]

Sources

A Technical Guide to Neuropeptide Y (13-36): From Discovery to a Key Tool in Receptor Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Neuropeptide Y (13-36) (NPY (13-36)), a critical C-terminal fragment of the full-length Neuropeptide Y (NPY). We will delve into its historical discovery, the precise methods of its chemical synthesis, and its characterization as a selective agonist for the Y2 receptor subtype. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of NPY (13-36) and its application in neuroscience and pharmacology.

The Genesis of a Selective Tool: The Discovery of Neuropeptide Y and the Dawn of its Fragments

The story of NPY (13-36) begins with the landmark discovery of its parent molecule, Neuropeptide Y. In 1982, Tatemoto and Mutt first isolated this 36-amino acid peptide from the porcine brain.[1][2] This discovery opened a new chapter in understanding the complex signaling within the central and peripheral nervous systems. NPY was quickly recognized as one of the most abundant neuropeptides in the mammalian brain and was implicated in a wide array of physiological processes, including the regulation of food intake, blood pressure, and mood.[2][3]

The early years of NPY research were marked by efforts to understand how this single peptide could elicit such a diverse range of effects. The key to this puzzle lay in the existence of multiple NPY receptor subtypes. A pivotal strategy in dissecting the pharmacology of these receptors was the use of C-terminal fragments of NPY. Researchers observed that these fragments could mimic some, but not all, of the effects of the full-length peptide. This differential activity was the first indication of the existence of distinct receptor populations with varying structural requirements for activation. The use of N-terminally truncated fragments, such as NPY (13-36), proved to be instrumental in functionally distinguishing between the Y1 and Y2 receptor subtypes.[4] While the full-length NPY binds with high affinity to both Y1 and Y2 receptors, fragments like NPY (13-36) exhibit a marked selectivity for the Y2 receptor.[5] This selectivity established NPY (13-36) as an indispensable tool for probing the specific functions of the Y2 receptor.

The Art of Peptide Creation: Solid-Phase Synthesis of Neuropeptide Y (13-36)

The availability of pure and well-characterized NPY (13-36) has been crucial for advancing our understanding of the Y2 receptor. Solid-phase peptide synthesis (SPPS) is the cornerstone technique for producing this and other synthetic peptides.[1][6]

The Principle of Solid-Phase Peptide Synthesis

SPPS, pioneered by R. Bruce Merrifield, allows for the stepwise assembly of a peptide chain while it is covalently attached to an insoluble solid support (resin). This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step.

Step-by-Step Methodology for NPY (13-36) Synthesis

The following protocol outlines the key steps in the solid-phase synthesis of human Neuropeptide Y (13-36) (Sequence: Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2), utilizing the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Materials and Reagents:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) to the resin using HBTU/HOBt and DIEA in DMF. The reaction is typically monitored for completion using a colorimetric test (e.g., Kaiser test).

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, from the C-terminus to the N-terminus.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized NPY (13-36) using mass spectrometry and analytical HPLC.

dot

NPY (13-36) Y2 Receptor Signaling NPY1336 NPY (13-36) Y2R Y2 Receptor NPY1336->Y2R Binds G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway (e.g., ERK1/2, p38) G_protein->MAPK_pathway Modulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Cellular_Response MAPK_pathway->Cellular_Response

Caption: Signaling pathways activated by NPY (13-36) via the Y2 receptor.

Conclusion and Future Directions

Neuropeptide Y (13-36) has transitioned from being a mere fragment of a larger peptide to a cornerstone of neuropharmacological research. Its discovery, enabled by the foundational work on NPY, and its subsequent chemical synthesis have provided the scientific community with a highly selective tool to dissect the multifaceted roles of the Y2 receptor. The detailed protocols for its synthesis and characterization outlined in this guide are intended to empower researchers to utilize this valuable agonist with confidence and precision.

Future research will likely focus on leveraging the understanding of the NPY (13-36)-Y2 receptor interaction for therapeutic development. The design of novel, more stable, and potent Y2 receptor agonists or antagonists holds promise for the treatment of a range of disorders, including anxiety, epilepsy, and metabolic diseases. The continued application of NPY (13-36) in these endeavors will undoubtedly continue to illuminate the intricate workings of the neuropeptide Y system.

References

  • Full article: Neuropeptide Y in the amygdala contributes to neuropathic pain-like behaviors in rats via the neuropeptide Y receptor type 2/mitogen-activated protein kinase axis - Taylor & Francis. (2022, March 21). Retrieved from [Link]

  • The synthesis, physical characterization and receptor binding affinity of neuropeptide Y (NPY) - PubMed. (1987, July). Retrieved from [Link]

  • Signalling pathways downstream of neuropeptide Y (NPY) receptor... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of the first fluorescent nonpeptide NPY Y1 receptor antagonist - PubMed. (2007, November 5). Retrieved from [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Orthogonal solid-phase synthesis of a monobiotinylated analog of neuropeptide Y - PubMed. (n.d.). Retrieved from [Link]

  • Y2 receptor signalling in NPY neurons controls bone formation and fasting induced feeding but not spontaneous feeding - PubMed. (2016, February 15). Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Neuropeptide Y (NPY) downstream signaling effects include inactivation... - ResearchGate. (n.d.). Retrieved from [Link]

  • Neuropeptide Y and its Y2 Receptor – Potential Targets in Neuroblastoma Therapy - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and pharmacological characterization of argininamide-type neuropeptide Y (NPY) Y1 and Y2 receptor antagonists and. (2020, July 24). Retrieved from [Link]

  • Neuropeptide Y (13-36), porcine; [113662-54-7] - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Orthogonal solid-phase synthesis of a monobiotinylated analog of neuropeptide Y. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • NPY and Stress 30 Years Later: The Peripheral View - PMC - NIH. (n.d.). Retrieved from [Link]

  • Neuropeptide Y Receptor Selective Ligands in the Treatment of Obesity - Oxford Academic. (2007, October 1). Retrieved from [Link]

  • Neuropeptide Y Y2 receptor in health and disease - PMC - NIH. (2007, September 10). Retrieved from [Link]

  • Receptor-specific recognition of NPY peptides revealed by structures of NPY receptors. (2022, May 4). Retrieved from [Link]

  • Neuropeptide Y binding and inhibition of cAMP accumulation in human neuroepithelioma cells - PubMed. (n.d.). Retrieved from [Link]

  • Characterization of [3H]Propionylated Human Peptide YY-A New Probe for Neuropeptide Y Y2 Receptor Binding Studies. (2025, March 14). Retrieved from [Link]

  • Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC. (n.d.). Retrieved from [Link]

  • Characterisation of Neuropeptide Y Receptor Subtypes by Synthetic NPY Analogues and by Anti-receptor Antibodies - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • The C‐terminal flanking peptide of neuropeptide Y (NPY) is not essential for seizure‐suppressant actions of prepro‐NPY overexpression in male rats | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Neuropeptide Y (13-36) Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Neuropeptide Y (13-36) [NPY(13-36)] acts as a critical pharmacological tool for distinguishing between NPY receptor subtypes, specifically exhibiting high selectivity for the Y2 receptor over the Y1 subtype.[1] While full-length NPY binds with nanomolar affinity to Y1, Y2, and Y5 receptors, the truncation of the N-terminal dodecapeptide in NPY(13-36) abolishes Y1 affinity while retaining full agonist activity at Y2.

This guide details the technical workflow for characterizing NPY(13-36) binding affinity (


), emphasizing the suppression of non-specific binding and the differentiation of Y2-mediated signaling from Y5 cross-reactivity.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

The Y1 vs. Y2 Dichotomy

The NPY receptor family (Class A GPCRs) discriminates ligands based on specific peptide motifs.[2][3] Understanding this causality is essential for experimental design:

  • Y1 Receptor Requirement: Requires both the N-terminal (Tyr1-Pro2) and the C-terminal (Arg35-Tyr36-NH2) regions of NPY. The N-terminus locks the peptide into the Y1 binding pocket.

  • Y2 Receptor Requirement: Predominantly recognizes the C-terminal

    
    -helix and the amidated C-terminus. It tolerates extensive N-terminal truncation.
    

Therefore, NPY(13-36) acts as a "key" that fits the Y2 lock but is too short to engage the Y1 mechanism.

Structural Selectivity Pathway

The following diagram illustrates the ligand-receptor selectivity logic required for interpreting binding data.

NPY_Selectivity NPY_Full Full Length NPY (1-36) Y1_Rec Y1 Receptor (Requires N- & C-term) NPY_Full->Y1_Rec High Affinity (Ki < 1nM) Y2_Rec Y2 Receptor (Requires C-term only) NPY_Full->Y2_Rec High Affinity (Ki < 1nM) NPY_Frag NPY (13-36) (C-terminal fragment) NPY_Frag->Y1_Rec No Binding (Ki > 1000nM) NPY_Frag->Y2_Rec High Affinity (Ki ~ 1-3nM) Y5_Rec Y5 Receptor (Structural overlap) NPY_Frag->Y5_Rec Moderate Affinity (Context Dependent)

Caption: Differential binding logic of NPY full-length vs. NPY(13-36) across receptor subtypes.

Experimental Design Strategy

Radioligand Selection

For competition binding studies using NPY(13-36) as the cold competitor, the choice of radioligand determines the assay's sensitivity.

  • Recommended:

    
    I-PYY (Peptide YY) .[4] PYY often exhibits higher affinity and lower non-specific binding at Y2 receptors compared to NPY itself.
    
  • Alternative:

    
    I-NPY (Porcine or Human).[1]
    
  • Specific Activity: Ensure specific activity is

    
     Ci/mmol to detect low-density receptor populations (e.g., in native rat hippocampus membranes).
    
Biological System[1][2][5][6][7][8][9][10][11][12][13]
  • Transfected Cells (High Confidence): CHO (Chinese Hamster Ovary) or HEK293 cells stably transfected with human Y2 receptor (hY2). This eliminates Y1/Y5 cross-talk.

  • Native Tissue (Physiological Relevance): Rat hippocampal membranes (rich in Y2).

    • Critical Control: When using native tissue, you must include a Y1-selective antagonist (e.g., BIBP3226) to block any potential Y1 background, although NPY(13-36) naturally avoids Y1.

Detailed Protocol: Competition Binding Assay

This protocol is designed to be self-validating . If the "Total Binding" signal is less than 5x the "Non-Specific Binding" (NSB), the assay conditions (likely the filter soaking or protease inhibition) have failed.

Buffer Preparation (The "Anti-Stick" System)

Peptides like NPY are "sticky" and will adhere to plasticware, skewing


 values.
  • Assay Buffer: 25 mM HEPES (pH 7.4), 2.5 mM CaCl

    
    , 1 mM MgCl
    
    
    
    .
  • Protease Inhibitors (Mandatory): Bacitracin (0.1 mg/mL) and Aprotinin (5 µg/mL). NPY(13-36) is susceptible to degradation during the 90-minute incubation.

  • BSA Carrier: Add 0.5% (w/v) Bovine Serum Albumin (BSA) to prevent peptide adsorption to tube walls.

Membrane Preparation[9]
  • Harvest CHO-hY2 cells or dissect rat hippocampus.

  • Homogenize in ice-cold buffer (Ultra-Turrax or Dounce).

  • Centrifuge at 40,000

    
     for 20 mins at 4°C.
    
  • Resuspend pellet and repeat wash to remove endogenous ligands (GTP/GDP).

  • Validation Step: Measure protein concentration (Bradford/BCA). Target 10-30 µg protein per well.

Binding Workflow

Pre-treatment: Soak GF/C glass fiber filters in 0.5% Polyethyleneimine (PEI) for at least 2 hours. Why? PEI neutralizes the negative charge of glass filters, preventing the positively charged NPY radioligand from binding non-specifically to the filter.

Binding_Assay_Workflow cluster_0 Preparation Phase cluster_1 Incubation (96-well plate) cluster_2 Termination & Detection Prep Membrane Prep (CHO-Y2 or Tissue) Mix Add Components: 1. Buffer + Inhibitors 2. NPY(13-36) (10^-12 to 10^-6 M) 3. 125I-PYY (~25 pM) 4. Membranes Prep->Mix Filters Filter Pre-soak (0.5% PEI, >2hrs) Harvest Rapid Filtration (Brandel Harvester) Filters->Harvest Filters used here Equilibrate Equilibrium Binding 90 mins @ Room Temp Mix->Equilibrate Equilibrate->Harvest Wash Ice-Cold Wash (3x with PBS) Harvest->Wash Count Gamma Counter (CPM Measurement) Wash->Count

Caption: Step-by-step radioligand competition binding workflow.

Data Analysis & Interpretation

Calculating

Raw data (CPM) must be converted to


 using the Cheng-Prusoff equation. Do not rely solely on 

.


  • 
    :  Derived from the sigmoidal dose-response curve of NPY(13-36).
    
  • 
    :  Concentration of radioligand used (e.g., 25 pM).
    
  • 
    :  Dissociation constant of the radioligand (determined previously via Saturation Binding).[5]
    
Troubleshooting the Hill Slope

The Hill slope (


) of the displacement curve provides quality control:
  • 
    :  Indicates simple competitive binding to a single site (Ideal for CHO-Y2 cells).
    
  • 
    :  Indicates negative cooperativity or binding to multiple sites (e.g., Y2 and Y5 in native tissue).
    

Comparative Affinity Data

The following table summarizes expected binding constants for NPY(13-36) compared to the full-length peptide. Note the drastic loss of affinity for Y1.

Receptor SubtypeLigandAffinity (

in nM)
Selectivity Profile
Y2 (Human/Rat) NPY (13-36) 0.5 – 3.0 High Agonist Affinity
Y2 (Human/Rat)NPY (Full Length)0.2 – 1.0Reference Ligand
Y1 (Human/Rat) NPY (13-36) > 1,000 No significant binding
Y1 (Human/Rat)NPY (Full Length)0.2 – 0.8High Affinity
Y5 (Human/Rat)NPY (13-36)5.0 – 20.0Moderate Affinity (Cross-reactivity possible)

Data synthesized from Michel et al. (1998) and Dumont et al. (1995).

References

  • Michel, M. C., et al. (1998).[6] XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological Reviews, 50(1), 143-150. Link

  • Dumont, Y., et al. (1995). Characterization of neuropeptide Y binding sites in rat brain membrane preparations using [125I][Leu31,Pro34]peptide YY and [125I]peptide YY3-36. Journal of Pharmacology and Experimental Therapeutics, 272(2), 673-680. Link

  • Grandt, D., et al. (1996). Probing the neuropeptide Y Y1 receptor binding site with peptide analogs. Molecular Pharmacology, 50, 262-271.
  • Beck-Sickinger, A. G., & Jung, G. (1995).[7] Structure-activity relationships of neuropeptide Y analogues with respect to Y1 and Y2 receptors.[1][3][4][8][9][10] Biopolymers, 37(2), 123-142. Link

  • IUPHAR/BPS Guide to PHARMACOLOGY. Neuropeptide Y receptors. Link

Sources

Technical Guide: NPY (13-36) Selectivity for Y2 vs. Y1/Y5 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the pharmacological and structural mechanisms governing the selectivity of the C-terminal fragment Neuropeptide Y (13-36) . While the endogenous full-length peptide (NPY 1-36) binds promiscuously to Y1, Y2, and Y5 receptors, the truncated NPY (13-36) analog serves as a critical pharmacological tool to isolate Y2 receptor activity.

This guide is designed for drug discovery scientists and neuropharmacologists. It details the disruption of the "PP-fold" tertiary structure as the primary driver of selectivity, provides comparative binding kinetics, and outlines validated experimental protocols for confirming Y2-mediated signaling.

Structural Basis of Selectivity: The "PP-Fold" Mechanism

The selectivity of NPY (13-36) is not merely a result of steric fit but a consequence of tertiary structure destabilization.

The Y1 Receptor Requirement (The Hairpin)

The Y1 receptor binding pocket requires the full "PP-fold" (Pancreatic Polypeptide-fold) structure. This U-shaped hairpin is stabilized by hydrophobic interactions between the polyproline helix (residues 1–8) and the C-terminal


-helix (residues 20–36).
  • Mechanism: The N-terminal tyrosine (Tyr1) and proline (Pro2) are essential for Y1 activation. They must be presented in a specific spatial orientation relative to the C-terminus.

  • Effect of Truncation: Removing residues 1–12 abolishes the polyproline helix. Without this N-terminal anchor, the peptide cannot form the hairpin structure required for the Y1 orthosteric pocket, resulting in a loss of affinity (>1000-fold reduction).

The Y2 Receptor Requirement (The Helix)

The Y2 receptor is structurally distinct; it does not require the N-terminal segment or the stable hairpin fold.

  • Mechanism: Y2 recognition is driven almost exclusively by the C-terminal pentapeptide (Arg33-Gln34-Arg35-Tyr36-NH2 ) and the amphipathic

    
    -helix.
    
  • Effect of Truncation: NPY (13-36) retains the complete C-terminal

    
    -helix and the critical amidated C-terminus. Therefore, it maintains high nanomolar affinity for Y2, indistinguishable from the full-length endogenous ligand.
    
The Y5 Receptor Profile

The Y5 receptor, often co-expressed with Y1 in feeding circuits, shares the Y1 requirement for N-terminal residues. Consequently, NPY (13-36) displays negligible affinity for Y5, making it an excellent tool to distinguish Y2 presynaptic effects from Y5 postsynaptic orexigenic effects.

Pharmacological Profile & Binding Kinetics[1]

The following data summarizes the dissociation constants (


) and selectivity ratios derived from competitive radioligand binding assays (using [

I]-PYY or [

I]-NPY).
Table 1: Comparative Binding Affinity ( in nM)
LigandY1 Receptor (Cortex/SK-N-MC)Y2 Receptor (Hippocampus/SMS-KAN)Y5 Receptor (L-cells/Hu-Y5)Selectivity Profile
NPY (1-36) 0.2 – 0.60.5 – 1.00.6 – 1.5Non-selective
NPY (13-36) > 1,000 0.8 – 1.5 > 1,000 Highly Y2 Selective
[Leu31,Pro34]NPY 0.1 – 0.4> 1,0000.5 – 2.0Y1/Y5 Selective

Data synthesized from Gehlert et al. and Grandt et al. (See References).

Signal Transduction Pathways

NPY (13-36) acts as a full agonist at the Y2 receptor.[1][2] The Y2 receptor is a


-coupled GPCR.[3][4] Upon binding NPY (13-36), the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the 

subunit.
Key Signaling Cascades:
  • Adenylate Cyclase Inhibition:

    
     inhibits Adenylate Cyclase (AC), reducing intracellular cAMP.
    
  • Calcium Channel Inhibition: The

    
     subunit complex directly binds to and inhibits voltage-gated 
    
    
    
    channels (specifically N-type,
    
    
    ), preventing neurotransmitter release (presynaptic inhibition).
  • GIRK Activation:

    
     opens G-protein coupled Inwardly Rectifying Potassium channels (GIRK), causing hyperpolarization.
    
Visualization: Y2 Receptor Signaling Architecture

Y2_Signaling NPY NPY (13-36) Y2R Y2 Receptor (Presynaptic) NPY->Y2R Binding Gi Gi/o Heterotrimer Y2R->Gi Activation G_alpha Gα-i (GTP) Gi->G_alpha Dissociation G_beta Gβγ Complex Gi->G_beta Dissociation AC Adenylate Cyclase G_alpha->AC Inhibition Ca_Chan N-type Ca2+ Channel (Cav2.2) G_beta->Ca_Chan Inhibition (Direct) GIRK GIRK Channel (K+ Efflux) G_beta->GIRK Activation cAMP ↓ cAMP Levels AC->cAMP Downstream NeuroTrans ↓ Neurotransmitter Release (Glu/GABA) Ca_Chan->NeuroTrans Causes HyperPol Membrane Hyperpolarization GIRK->HyperPol Causes

Caption: Figure 1. Y2 Receptor Signal Transduction. NPY (13-36) drives Gi/o dissociation, leading to AC inhibition and presynaptic suppression via Ca2+ channel blockade.

Experimental Validation Protocols

To confirm the pharmacological activity of NPY (13-36) in your specific system, use the following self-validating workflows.

Competitive Binding Assay (Membrane Prep)

Objective: Determine


 of NPY (13-36) vs. [

I]-PYY. Note: [

I]-PYY is preferred over [

I]-NPY for Y2 assays due to higher stability and affinity.

Protocol:

  • Buffer Preparation: 25 mM HEPES (pH 7.4), 2.5 mM

    
    , 1 mM 
    
    
    
    .
    • Critical Additive: Add 0.1% Bacitracin and protease inhibitors (PMSF) immediately before use to prevent ligand degradation.

  • Membrane Source: Use CHO-K1 cells stably transfected with human Y2 receptor (or SMS-KAN neuroblastoma cells).

  • Incubation:

    • Mix 20 µg membrane protein.

    • Add 25 pM [

      
      I]-PYY (tracer).
      
    • Add increasing concentrations of NPY (13-36) (

      
       M to 
      
      
      
      M).
    • Incubate for 90 minutes at room temperature (equilibrium is slower at

      
      C).
      
  • Separation: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) .

    • Why PEI? NPY peptides are sticky/cationic; PEI blocks non-specific binding to the filter.

  • Quantification: Count radioactivity in a gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition

Objective: Verify agonism (Gi-coupling).

Protocol:

  • Stimulation: Since Y2 is inhibitory, you must first stimulate cAMP. Treat cells with 10 µM Forskolin .

  • Treatment: Co-treat with NPY (13-36) dose-response curve.

  • Readout: Measure cAMP levels (via TR-FRET or ELISA) after 30 minutes.

  • Validation: Activity must be blocked by Pertussis Toxin (PTX) pre-treatment (100 ng/mL, overnight), confirming Gi/o dependency.

Visualization: Experimental Workflow Logic

Workflow Prep Membrane Prep (CHO-Y2) Incubate Incubate 90m @ RT (+ 125I-PYY) Prep->Incubate Buffer Buffer + Bacitracin (Protease Block) Buffer->Incubate Filter Filter (GF/C) Pre-soaked 0.5% PEI Incubate->Filter Terminator Count Gamma Counter (CPM) Filter->Count Analyze Calculate Ki (Cheng-Prusoff) Count->Analyze

Caption: Figure 2. Radioligand Binding Workflow. Critical steps include protease inhibition and PEI pre-soaking to ensure data integrity.

Therapeutic & Physiological Implications[6][7]

Understanding NPY (13-36) selectivity is crucial for dissecting the "Y2 Brake" mechanism.

Presynaptic Autoregulation

In the CNS, Y2 receptors are predominantly presynaptic autoreceptors. NPY (13-36) mimics the action of endogenous NPY acting on these terminals to inhibit further NPY release.

  • Application: In anxiety research, NPY (13-36) injection into the amygdala can produce anxiogenic effects by shutting down the release of endogenous NPY (which is anxiolytic via postsynaptic Y1).

Obesity and the Arcuate Nucleus

NPY (13-36) is functionally analogous to PYY (3-36), a satiety signal released by the gut.

  • Mechanism: It binds Y2 receptors on NPY/AgRP neurons in the arcuate nucleus. This inhibits the NPY neurons (which normally drive hunger), thereby reducing food intake.

  • Drug Development: NPY (13-36) serves as a template for designing stable, Y2-selective anti-obesity peptides that avoid the vasoconstrictive effects mediated by Y1 receptors.

References

  • Gehlert, D. R. (1998). Multiple receptors for the pancreatic polypeptide (PP-fold) family: physiological implications. Proceedings of the Society for Experimental Biology and Medicine, 218(1), 7-22.

  • Grandt, D., et al. (1996). Proteolytic processing of neuropeptide Y and peptide YY by dipeptidyl peptidase IV.[5] Regulatory Peptides, 67(1), 33-37.

  • Michel, M. C., et al. (1998). XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological Reviews, 50(1), 143-150.

  • Wahlestedt, C., et al. (1986).[6] Neuropeptide Y receptor subtypes, Y1 and Y2.[7][2][6][8][5][9][10][11][12][13][14] Regulatory Peptides, 13(3-4), 307-318.

  • Keire, D. A., et al. (2000). Structure and dynamics of neuropeptide Y analogs: Implications for receptor binding and selectivity.[7][12][13] Biochemistry, 39(32), 9935-9942.

Sources

Physiological concentrations of Neuropeptide Y (13-36)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physiological Concentrations and Analysis of Neuropeptide Y (13-36)

Abstract

Neuropeptide Y (NPY) is a critical 36-amino acid neurotransmitter involved in a vast array of physiological processes. However, the biological activity of the NPY system is not solely dictated by the full-length peptide. Proteolytic processing yields N-terminally truncated fragments, such as Neuropeptide Y (13-36) [NPY (13-36)], which exhibit distinct receptor selectivity and functional roles. NPY (13-36) is a potent endogenous agonist for the Y2 and Y5 receptors, playing a significant role in neuromodulation, angiogenesis, and cardiovascular regulation.[1][2] Accurately quantifying this specific fragment is paramount for understanding its physiological and pathological significance, yet it presents considerable analytical challenges. Standard immunoassays often lack the specificity to distinguish between the parent peptide and its various metabolites, leading to potentially misleading interpretations.[3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physiological concentrations of NPY (13-36), its signaling pathways, and the rigorous analytical methodologies required for its specific and accurate quantification. We delve into the causality behind experimental choices, from sample stabilization to the selection of definitive analytical platforms like mass spectrometry, to ensure trustworthy and reproducible data.

Introduction: Beyond the Parent Peptide

Neuropeptide Y (NPY): A Multifunctional Neuromodulator

Neuropeptide Y (NPY) is one of the most abundant peptides in the mammalian nervous system, where it modulates functions ranging from appetite and stress response to cardiovascular homeostasis.[5][6][7] It exerts its effects through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, Y5, and y6 (a non-functional pseudogene in humans).[8] The diverse actions of the NPY system are dictated by the differential expression of these receptors and the local availability of their activating ligands.

The Significance of N-Terminal Truncation: The Emergence of NPY (13-36)

The full-length peptide, NPY (1-36), is not the sole actor in this system. It is subject to in-vivo cleavage by peptidases, yielding various N-terminally truncated fragments.[3] Among these, NPY (13-36) is a prominent and biologically active metabolite.[2][9] This processing is not merely a degradation pathway but a crucial mechanism of functional diversification. For instance, while NPY (1-36) is a powerful stimulant of food intake, NPY (13-36) does not share this effect, highlighting a profound functional shift resulting from peptide cleavage.[2]

Differential Receptor Selectivity: The Y2/Y5 Receptor Preference of NPY (13-36)

The functional divergence between NPY (1-36) and its fragments is rooted in their altered receptor binding profiles. NPY (1-36) potently activates Y1, Y2, and Y5 receptors. In contrast, N-terminal truncation, as seen in NPY (13-36) and the related NPY (3-36), dramatically reduces affinity for the Y1 receptor while preserving high affinity and agonist activity at Y2 and Y5 receptors.[8][10] This makes NPY (13-36) a selective endogenous tool for probing Y2 and Y5 receptor-mediated pathways, which are often associated with presynaptic inhibition of neurotransmitter release and modulation of angiogenesis.[1][11]

Physiological Concentrations: A Complex Landscape

A Note on Measurement: Immunoreactivity vs. Mass Spectrometry

A critical consideration for any study of NPY is the analytical method employed. Many historical and commercially available kits are based on immunoassays (ELISA, RIA) that use antibodies which may recognize epitopes present on both full-length NPY and its C-terminal fragments.[3][12] This leads to the measurement of "NPY-like immunoreactivity" (NPY-LI), which represents a composite of multiple peptides and can obscure the dynamics of individual, functionally distinct species. Methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for distinguishing and individually quantifying NPY (1-36) and its metabolites like NPY (13-36), providing a far more accurate physiological picture.[3][4]

NPY-Like Immunoreactivity in Human Fluids

While fragment-specific data remains sparse, measurements of total NPY-LI provide a baseline understanding of the peptide's abundance in various biological compartments and disease states. It is crucial to interpret these values as a composite measure.

Biological MatrixConditionReported Concentration (pg/mL)Citation
Cerebrospinal Fluid (CSF)Healthy Male Volunteers792.1 (mean)[13]
Cerebrospinal Fluid (CSF)Healthy Male Volunteers360.0 (mean)[14]
Cerebrospinal Fluid (CSF)Major Depressive DisorderHigher than healthy volunteers[15]
Cerebrospinal Fluid (CSF)Post-Traumatic Stress Disorder233.6 (mean, significantly lower than controls)[14]
Cerebrospinal Fluid (CSF)Huntington's DiseaseIncreased vs. controls[16]
PlasmaHealthy Male Volunteers220.0 (mean)[13]
PlasmaPatients on HemodialysisInversely correlated with nutritional markers[17]
The Predominance of Fragments: Evidence for N-Terminally Truncated NPY as a Major Circulating Form

Compelling evidence suggests that N-terminally truncated fragments are not minor metabolites but may represent the dominant forms of NPY in circulation. A highly specific micro-LC-MS/MS study determined that NPY (3-36), a potent Y2/Y5 agonist like NPY (13-36), is the main circulating peptide under resting conditions in humans.[4] This finding fundamentally shifts our understanding, suggesting that much of the basal tone of the peripheral NPY system may be mediated through Y2/Y5 receptors rather than the Y1 receptor.

Functional Significance: The NPY (13-36) Signaling Cascade

The Y2 Receptor: A Presynaptic Modulator

The Y2 receptor, a primary target for NPY (13-36), is classically characterized as a presynaptic autoreceptor. Its activation on nerve terminals inhibits the release of neurotransmitters, including noradrenaline and NPY itself, forming a negative feedback loop.[11][18] This function positions NPY (13-36) as a key regulator of synaptic transmission.

Core Signaling Pathway

Like all NPY receptors, the Y2 receptor is coupled to pertussis toxin-sensitive inhibitory G proteins (Gi/Go).[8] The canonical signaling event following NPY (13-36) binding is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[8][19]

NPY_13_36_Signaling cluster_membrane Plasma Membrane Y2R Y2 Receptor Gi Gi/Go Protein Y2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP NPY1336 NPY (13-36) NPY1336->Y2R Binds Gi->AC Inhibits Channels Ion Channel Modulation (Ca²⁺↓, K⁺↑) Gi->Channels Modulates ATP ATP ATP->AC PKA PKA Activity ↓ cAMP->PKA Leads to Release Neurotransmitter Release ↓ PKA->Release Regulates Channels->Release Inhibits

NPY (13-36) signaling via the Y2 receptor.
Downstream Effects: Ion Channel Modulation

Beyond cAMP inhibition, Gi/Go protein activation can directly modulate ion channel activity. This includes the inhibition of voltage-gated Ca²⁺ channels and the activation of K⁺ channels.[8] The combined effect of reduced calcium influx and potassium efflux hyperpolarizes the cell and decreases neuronal excitability, contributing to the potent inhibition of neurotransmitter release.

Methodologies for Accurate Quantification

The accurate measurement of endogenous NPY (13-36) is non-trivial due to its low physiological concentrations and susceptibility to enzymatic degradation. The choice of protocol is therefore paramount for generating reliable data.

Critical First Step: Sample Collection and Stabilization

Causality: Peptides in biological matrices are highly vulnerable to peptidases. Failure to inhibit these enzymes immediately upon collection will lead to artifactual degradation or formation of NPY fragments, rendering the subsequent analysis invalid.

Experimental Protocol: Stabilized Plasma/CSF Collection

  • Reagent Preparation: Prepare collection tubes (e.g., Li-heparin tubes for plasma) on ice. For each mL of blood or CSF to be collected, add a pre-aliquoted cocktail of broad-spectrum protease inhibitors.

  • Sample Collection: Collect blood or CSF directly into the chilled, inhibitor-containing tubes.[3]

  • Immediate Mixing: Gently invert the tube 8-10 times to ensure complete mixing of the sample with the inhibitors. Keep the tube on ice at all times.

  • Centrifugation: Within 30 minutes of collection, centrifuge the sample at 4°C (e.g., 2,500 x g for 10 minutes) to separate plasma or clear cellular debris from CSF.[3]

  • Aliquoting and Storage: Immediately transfer the resulting plasma or cleared CSF into pre-chilled, labeled cryovials. Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

  • Long-Term Storage: Store samples at -80°C until analysis.[3] Avoid repeated freeze-thaw cycles, as this can degrade peptides.

Sample Purification: Solid-Phase Extraction (SPE) for Peptide Enrichment

Causality: Biological fluids contain high concentrations of salts, lipids, and abundant proteins that can interfere with downstream analysis, particularly for mass spectrometry. SPE is a crucial step to remove these interferences and concentrate the target peptides, thereby increasing analytical sensitivity and robustness.

Experimental Protocol: Reversed-Phase SPE

  • Sorbent Selection: Choose a reversed-phase sorbent (e.g., C18) appropriate for peptide retention.

  • Cartridge Conditioning: Condition the SPE cartridge by passing a high-organic solvent (e.g., 1 mL of 100% methanol) followed by an aqueous equilibration buffer (e.g., 1 mL of 0.1% trifluoroacetic acid (TFA) in water). This activates the sorbent for peptide binding.

  • Sample Loading: Acidify the thawed sample (e.g., with TFA to a final concentration of 0.1%) to ensure peptides are charged and will bind efficiently. Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a low-organic solvent (e.g., 1 mL of 0.1% TFA in 5% acetonitrile) to remove salts and other hydrophilic impurities while the peptides remain bound to the sorbent.

  • Elution: Elute the peptides from the cartridge using a high-organic solvent (e.g., 500 µL of 0.1% TFA in 70% acetonitrile) into a clean collection tube.

  • Drying: Dry the eluted sample completely using a vacuum centrifuge. The dried peptides are now purified, concentrated, and ready for reconstitution in the appropriate assay buffer for RIA/ELISA or LC-MS analysis.

Immunoassay Approaches: RIA and ELISA

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled peptide (tracer) competes with the unlabeled peptide in the sample for a limited number of specific antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the peptide in the sample.[20]

Experimental Protocol: General NPY RIA

  • Reagent Preparation: Reconstitute standards, quality controls, primary antibody, and radiolabeled NPY tracer in the provided RIA buffer.[21]

  • Assay Setup: Pipette RIA buffer, standards, controls, and unknown samples into duplicate tubes.

  • Antibody Addition: Add 100 µL of the primary antibody solution to all tubes except the "Total Count" (TC) and "Non-Specific Binding" (NSB) tubes.

  • Tracer Addition: Add 100 µL of the radiolabeled tracer to all tubes.

  • Incubation: Vortex all tubes and incubate for 16-24 hours at 4°C to allow competitive binding to reach equilibrium.[21]

  • Precipitation: Add a secondary antibody (e.g., Goat Anti-Rabbit IgG) and Normal Rabbit Serum to all tubes (except TC) to precipitate the primary antibody-antigen complexes. Incubate as specified.

  • Centrifugation & Aspiration: Centrifuge the tubes at 4°C to pellet the antibody complexes. Carefully aspirate the supernatant.[21]

  • Counting: Measure the radioactivity in the remaining pellet for each tube using a gamma counter.

  • Calculation: Construct a standard curve by plotting the percentage of tracer bound versus the concentration of the standards. Determine the concentration of unknown samples from this curve.

The trustworthiness of any immunoassay hinges on the specificity of the antibody. For NPY, many antibodies are raised against the C-terminal region, which is conserved across NPY (1-36), NPY (3-36), and NPY (13-36). This inherent cross-reactivity means the assay cannot distinguish these functionally different peptides, a significant limitation for mechanistic studies.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality: LC-MS/MS provides definitive quantification by separating peptides based on their physicochemical properties (liquid chromatography) and then identifying them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns (tandem mass spectrometry). This allows for the unambiguous differentiation of NPY (1-36) from NPY (13-36) and other metabolites in a single analysis.[4][22][23]

LCMS_Workflow Sample Purified Peptide Extract (from SPE) LC High-Performance Liquid Chromatography (HPLC) Sample->LC Injection ESI Electrospray Ionization (ESI) LC->ESI Elution & Separation MS1 Mass Analyzer 1 (Q1) Precursor Ion Selection (Selects m/z of NPY 13-36) ESI->MS1 Ionization CID Collision Cell (Q2) Fragmentation MS1->CID Isolation MS2 Mass Analyzer 2 (Q3) Fragment Ion Detection CID->MS2 Fragmentation Detector Detector & Data Analysis (Quantification) MS2->Detector Detection

Sources

Technical Guide: NPY (13-36) and the Modulation of ACTH Secretion

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of NPY (13-36) in the modulation of ACTH release, designed for researchers and drug development professionals.

Mechanisms, Receptor Specificity, and Experimental Protocols

Executive Summary

Neuropeptide Y (NPY) is a 36-amino acid peptide that acts as a pleiotropic regulator of energy homeostasis and neuroendocrine function.[1][2][3][4] While full-length NPY (1-36) is a non-selective agonist for Y1, Y2, and Y5 receptors, the C-terminal fragment NPY (13-36) serves as a critical pharmacological probe due to its selectivity for the Y2 receptor (and to a lesser extent, Y5).

This guide delineates the specific role of NPY (13-36) in stimulating the release of Adrenocorticotropic Hormone (ACTH) .[2] Unlike its role in feeding (mediated primarily by Y1/Y5), NPY (13-36) stimulates the Hypothalamic-Pituitary-Adrenal (HPA) axis via a distinct central mechanism. Crucially, this effect is not mediated by direct action on the pituitary gland but rather through the modulation of Corticotropin-Releasing Hormone (CRH) neurons in the Paraventricular Nucleus (PVN) of the hypothalamus.[5]

Key Takeaway: NPY (13-36) acts as a potent central secretagogue for ACTH, likely via a presynaptic disinhibition mechanism involving Y2 receptors on GABAergic afferents to CRH neurons.

Pharmacological Characterization

To understand the action of NPY (13-36), one must distinguish its receptor profile from the parent peptide.

Peptide Profile and Receptor Selectivity

NPY (13-36) is generated by the cleavage of the N-terminal tyrosine-rich region of NPY. This structural alteration drastically reduces affinity for the Y1 receptor while maintaining high affinity for the Y2 receptor.

Peptide LigandY1 Affinity (

)
Y2 Affinity (

)
Y5 Affinity (

)
Primary Biological Readout
NPY (1-36) High (0.2 nM)High (0.2 nM)High (0.6 nM)Feeding, Anxiolysis, Vasoconstriction
NPY (13-36) Negligible (>1000 nM) High (~1.0 nM) ModerateACTH Release , Presynaptic Inhibition
[Pro34]NPY HighLowLowFeeding (Y1 specific)
The "Y_ACTH" Paradox

Early pharmacological studies identified a paradox: both the Y1-selective agonist [Pro34]NPY and the Y2-selective agonist NPY (13-36) stimulate ACTH release. This led to the hypothesis of a unique "Y_ACTH" receptor. However, modern consensus and cloning data suggest this is likely due to the co-expression of multiple NPY receptor subtypes (Y1, Y2, and Y5) within the PVN microcircuitry, where they play distinct but convergent roles in regulating CRH neurons.

Mechanistic Framework: The PVN Microcircuit

The stimulation of ACTH by NPY (13-36) is a centrally mediated event. In vitro studies on dispersed anterior pituitary cells confirm that NPY (13-36) has no direct effect on corticotrophs. The action occurs in the Hypothalamus.[6][7]

The Disinhibition Hypothesis (Mechanism of Action)

The Y2 receptor is canonically coupled to


 proteins and is predominantly located presynaptically . Activation of Y2 receptors inhibits voltage-gated 

channels and inhibits neurotransmitter release.

How does an inhibitory receptor cause the release of CRH?

  • Basal State: CRH neurons in the PVN are under tonic inhibitory control by local GABAergic interneurons .[8]

  • NPY (13-36) Action: NPY (13-36) binds to presynaptic Y2 receptors located on the terminals of these GABAergic neurons.

  • Disinhibition: Y2 activation inhibits the release of GABA.

  • Result: The removal of GABAergic inhibition (disinhibition) depolarizes CRH neurons, triggering the release of CRH into the hypophyseal portal system.

  • Outcome: CRH stimulates the Anterior Pituitary to release ACTH.[5][8]

Visualization of the Signaling Pathway

The following diagram illustrates the PVN microcircuit and the intracellular signaling cascade of the Y2 receptor.

G cluster_0 Hypothalamic PVN Microcircuit cluster_1 Pituitary & Adrenal Response NPY_Neuron NPY Neuron (Arcuate/Brainstem) Y2_Receptor Y2 Receptor (Presynaptic) NPY_Neuron->Y2_Receptor Releases NPY(13-36) GABA_Interneuron GABAergic Interneuron CRH_Neuron CRH Neuron (PVN) GABA_Interneuron->CRH_Neuron GABA Input (Tonic Inhibition) Pituitary Anterior Pituitary (Corticotrophs) CRH_Neuron->Pituitary Secretes CRH Y2_Receptor->GABA_Interneuron Inhibits Release (Gi/o coupled) Y2_Receptor->CRH_Neuron Disinhibition (Net Excitation) Adrenal Adrenal Cortex Pituitary->Adrenal Secretes ACTH

Caption: Figure 1. Mechanism of NPY (13-36) induced ACTH release via presynaptic disinhibition of GABAergic inputs to CRH neurons in the PVN.

Experimental Protocols

To validate the effects of NPY (13-36) on ACTH release, researchers must utilize in vivo central administration, as peripheral administration does not effectively cross the blood-brain barrier to target the PVN, and in vitro pituitary models yield negative results.

Protocol A: Intracerebroventricular (ICV) Administration in Rats

This is the gold-standard assay for assessing central regulation of the HPA axis.

Materials:

  • Male Wistar or Sprague-Dawley rats (250–300 g).

  • Stereotaxic frame.

  • Peptide: NPY (13-36) (human/rat sequence), dissolved in artificial cerebrospinal fluid (aCSF).

  • Assay: ACTH Radioimmunoassay (RIA) or ELISA.

Step-by-Step Workflow:

  • Cannulation: Under anesthesia (Ketamine/Xylazine), implant a permanent 22-gauge stainless steel guide cannula into the lateral ventricle (Coordinates: AP -0.8 mm, L 1.5 mm, DV -3.5 mm). Allow 7 days for recovery.

  • Acclimatization: Handle animals daily to minimize non-specific stress-induced ACTH release.

  • Administration:

    • Inject NPY (13-36) using a Hamilton syringe connected to an internal cannula.

    • Dose Range: 0.24 nmol to 7.2 nmol (typically 5 µL volume).

    • Vehicle Control: 5 µL aCSF.

  • Blood Sampling: Decapitate conscious rats or draw blood via jugular catheter at 10, 30, and 60 minutes post-injection.

  • Sample Processing: Collect blood in EDTA tubes containing aprotinin (protease inhibitor). Centrifuge at 4°C. Store plasma at -80°C.

  • Quantification: Measure ACTH using a validated double-antibody RIA or high-sensitivity ELISA.

Protocol B: Dispersed Anterior Pituitary Cells (Negative Control)

This protocol is essential to prove the effect is central and not peripheral.

  • Tissue Prep: Dissect anterior pituitaries from male rats.[5]

  • Digestion: Enzymatic dispersion using collagenase/hyaluronidase to obtain single-cell suspension.

  • Culture: Plate cells (

    
     cells/well) in DMEM with 10% FCS. Recovery for 3-4 days.
    
  • Challenge: Wash cells and treat with:

    • Vehicle.[7]

    • CRH (1 nM) [Positive Control].

    • NPY (13-36) (10 nM – 1 µM).

  • Readout: Collect supernatant after 3 hours. ACTH levels should remain at basal levels for NPY (13-36) treated wells, confirming lack of direct efficacy.

Quantitative Data Synthesis

The following table summarizes the potency of NPY analogs on ACTH release based on aggregate literature values (ICV administration).

CompoundDose (nmol)ACTH Response (% of Basal)Feeding ResponseReceptor Mediation
Saline -100%None-
NPY (1-36) 0.24350% - 500%Potent StimulationY1, Y2, Y5
NPY (13-36) 0.72200% - 250% No Effect Y2
[Pro34]NPY 0.72300%Potent StimulationY1
NPY (18-36) 2.4110% (NS)No EffectInactive

Note: NPY (13-36) is less potent than the parent molecule but retains significant efficacy, dissociating the feeding response (Y1/Y5) from the HPA axis response (Y2/Y1).

Y2 Receptor Signaling Cascade

Understanding the intracellular events in the presynaptic terminal is vital for drug development targeting this pathway.

Y2_Signaling cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Effectors NPY_Ligand NPY (13-36) Y2R Y2 Receptor (GPCR) NPY_Ligand->Y2R Binding Gi_Protein Gi/o Protein Y2R->Gi_Protein Activation AC Adenylyl Cyclase Gi_Protein->AC Inhibition Ca_Channel N-type Ca2+ Channel Gi_Protein->Ca_Channel Inhibition (Beta-Gamma) cAMP cAMP Levels AC->cAMP Decrease Neurotransmitter GABA Release Ca_Channel->Neurotransmitter Blockade of Exocytosis

Caption: Figure 2.[1] Intracellular signaling of the presynaptic Y2 receptor. Activation leads to inhibition of Calcium influx, blocking GABA release.

Implications for Drug Development

Targeting the Y2 receptor via NPY (13-36) analogs presents a unique therapeutic window:

  • Anxiety & Stress: Since Y2 receptors are often autoreceptors that inhibit NPY release (anxiolytic peptide), Y2 antagonists are typically explored for anxiety. However, Y2 agonists like NPY (13-36) stimulate ACTH (stress hormone), confirming the anxiogenic potential of Y2 activation in specific contexts.

  • Obesity: While NPY (13-36) does not stimulate feeding, peripheral Y2 agonists (like PYY 3-36) are being developed as appetite suppressants (presynaptic inhibition of NPY neurons in the Arcuate). The data presented here suggests that central penetrance of such drugs must be monitored to avoid unintended HPA axis activation.

References

  • Small, C. J., et al. (1997). Peptide analogue studies of the hypothalamic neuropeptide Y receptor mediating pituitary adrenocorticotrophic hormone release.[2] Proceedings of the National Academy of Sciences.

  • Wahlestedt, C., et al. (1987).[9] Neuropeptide Y (NPY) and the C-terminal fragment NPY(13-36) interact with distinct receptors in the central nervous system.[3][10] Regulatory Peptides.[2][3][4][5][6][11][12]

  • Koenig, J. I., et al. (1987). Neuropeptide Y affects secretion of luteinizing hormone and corticotropin-releasing hormone in the rat. Endocrinology.[5][6][7][13]

  • Blasquez, C., et al. (1995). Neuropeptide Y (NPY) inhibits the release of CRH from the rat hypothalamus in vitro via the Y2 receptor. Regulatory Peptides.[2][3][4][5][6][11][12]

  • Millet, P., et al. (1998). Neuropeptide Y (NPY) actions on the corticotroph cell of the anterior pituitary gland are not mediated by a direct effect.[5] Neuropeptides.[2][3][4][5][6][10][11][12][13][14][15]

Sources

Methodological & Application

Targeting the Y2 Receptor: Protocol for Intracerebroventricular (ICV) Injection of Neuropeptide Y (13-36) in Rats

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized protocol for the intracerebroventricular (ICV) administration of Neuropeptide Y (13-36) [NPY (13-36)] in rats. Unlike the full-length NPY (1-36), which stimulates robust feeding via Y1 and Y5 receptors, NPY (13-36) is a C-terminal fragment that functions as a selective Y2 receptor agonist . This protocol is critical for researchers investigating presynaptic autoregulation, cardiovascular control, and anxiety, as Y2 activation often exerts opposing physiological effects to Y1 activation.

Pharmacology & Mechanism of Action[1]

The Y2 Receptor Distinction

Neuropeptide Y (NPY) is one of the most abundant peptides in the mammalian brain.[1] Its physiological diversity is driven by receptor subtype selectivity.

  • NPY (1-36): Agonist for Y1, Y2, Y4, and Y5. Causes potent vasoconstriction and hyperphagia (overeating).

  • NPY (13-36): Produced endogenously by dipeptidyl peptidase IV (DPP4) cleavage. It loses affinity for Y1 but retains high affinity for Y2 receptors .

Presynaptic Inhibition Mechanism

The Y2 receptor is predominantly a presynaptic autoreceptor coupled to G_i/o proteins. Its activation inhibits voltage-gated Calcium channels (VGCC), thereby suppressing the release of neurotransmitters (including NPY itself, Glutamate, and GABA).

NPY_Mechanism cluster_presynaptic Presynaptic Neuron (NPY/Glutamate) cluster_postsynaptic Postsynaptic Neuron NPY_Full NPY (1-36) (Vesicle Release) Y1_Rec Y1 Receptor NPY_Full->Y1_Rec Activates Y2_Rec Y2 Receptor (Gi/o Coupled) Ca_Channel Ca2+ Influx Y2_Rec->Ca_Channel Inhibits Ca_Channel->NPY_Full Reduces Release Effect Physiological Effect (e.g., Vasoconstriction) Y1_Rec->Effect Signaling NPY_1336 NPY (13-36) (Exogenous) NPY_1336->NPY_Full Negative Feedback Loop NPY_1336->Y2_Rec Selectively Binds

Figure 1: Mechanism of Action. NPY (13-36) selectively activates the presynaptic Y2 receptor, inhibiting Calcium influx and suppressing the release of endogenous NPY, thereby modulating downstream Y1 signaling.

Pre-Experimental Planning

Peptide Preparation

NPY (13-36) is susceptible to adsorption and enzymatic degradation. Proper handling is non-negotiable for reproducibility.

ParameterSpecificationNotes
Solvent Artificial CSF (aCSF)Preferred over saline to maintain brain pH/osmolarity.
Solubility ~1 mg/mL (Water/aCSF)Highly soluble. Do not vortex violently; swirl gently.
Storage -20°C or -80°CLyophilized powder is stable for 6 months.[2]
Aliquoting Single-use vialsCritical: Avoid freeze-thaw cycles. Aliquot stock (e.g., 100 µM) and dilute on the day of experiment.
Vehicle Control aCSFMust be identical to the peptide solvent.
Dose Selection

Unlike peripheral injections, ICV doses are low to avoid off-target toxicity.

  • Low Dose: 0.1 – 0.5 nmol (Physiological range)

  • High Dose: 1.0 – 5.0 nmol (Pharmacological range)

  • Note: Doses >10 nmol may lose Y2 selectivity and cross-react with other subtypes.

Surgical Protocol: Lateral Ventricle Cannulation[4][5]

Objective: Implant a guide cannula into the lateral ventricle for acute injection in conscious rats. Animal Model: Male Wistar or Sprague-Dawley Rats (250–300g).

Stereotaxic Coordinates

Coordinates are relative to Bregma (skull flat).

AxisCoordinateReference
Anterior-Posterior (AP) -0.8 to -0.9 mmCaudal to Bregma
Medial-Lateral (ML) ± 1.4 to 1.5 mmLateral to Midline
Dorsal-Ventral (DV) -3.5 to -4.0 mmFrom Skull Surface (Dura)
Surgical Workflow
  • Anesthesia: Induce with 5% Isoflurane; maintain at 2-2.5%.

  • Fixation: Secure rat in stereotaxic frame. Ensure Lambda and Bregma are at the same DV height (flat skull).

  • Incision: Midline incision to expose the skull. Clean with H2O2 to visualize sutures.

  • Drilling: Drill a burr hole at the calculated AP/ML coordinates.

  • Implantation: Lower the guide cannula (22-26 gauge) slowly to the DV coordinate.

  • Anchoring: Insert 2-3 stainless steel screws into the skull (away from the cannula) to serve as anchors.

  • Cementing: Apply dental acrylic to bond the cannula to the anchor screws.

  • Obturator: Insert a dummy cannula (stylet) to prevent occlusion during recovery.

  • Recovery: Allow 5–7 days for post-operative recovery before testing.

Injection Protocol & Validation

The Angiotensin II Validation Test

Before injecting NPY (13-36), you must verify cannula patency. If the cannula is in the parenchyma instead of the ventricle, the data is invalid.

  • Compound: Angiotensin II (Ang II).[3][4][5]

  • Dose: 10–100 ng in 1-2 µL aCSF.

  • Procedure: Inject Ang II ICV in a conscious rat.

  • Criterion: Positive response is immediate, robust drinking (>5 mL water) within 15 minutes.

  • Action: Only animals passing this test are cleared for NPY (13-36) experiments. Allow 3 days washout after Ang II.

NPY (13-36) Administration[8][9]
  • Injector Preparation: Use an internal injector that extends 1.0 mm beyond the tip of the guide cannula.

  • Loading: Draw up the peptide solution (typically 1–2 µL volume) into a Hamilton syringe connected to the injector via PE-10 tubing.

  • Insertion: Remove the dummy stylet and insert the injector into the guide cannula of the conscious, gently restrained rat.

  • Infusion:

    • Rate: 1 µL/min (Use a syringe pump for precision). Rapid injection causes tissue damage and backflow.

  • Diffusion: Leave the injector in place for 60 seconds post-infusion to allow diffusion and prevent reflux.

  • Monitoring: Return rat to home cage and begin behavioral/physiological recording immediately.

Workflow Start Start: Acclimatization Surgery Stereotaxic Surgery (Lat. Ventricle) Start->Surgery Recovery Recovery (7 Days) Surgery->Recovery Validation Angiotensin II Test (Drinking Response) Recovery->Validation Decision Drink > 5mL? Validation->Decision Exclude Exclude Animal (Misplaced Cannula) Decision->Exclude No Washout Washout (3 Days) Decision->Washout Yes Exp NPY (13-36) Injection (1 µL/min) Washout->Exp Analysis Data Collection (BP, Behavior) Exp->Analysis

Figure 2: Experimental Workflow. Step-by-step timeline ensuring only validated animals are used for peptide testing.

Expected Results & Troubleshooting

Physiological Readouts

Unlike NPY (1-36), expect the following from NPY (13-36):

DomainExpected Effect (NPY 13-36)MechanismContrast with NPY (1-36)
Cardiovascular Vasopressor (Increased MAP)Y2 activationNPY (1-36) is often vasodepressor (Y1).
Feeding No Effect or Slight AnorexiaPresynaptic inhibition of NPY releaseNPY (1-36) causes massive hyperphagia.
Anxiety Anxiolytic (Dose dependent)Amygdala Y2 signalingSimilar trend, but mechanism differs.
Troubleshooting Matrix
IssueProbable CauseSolution
No Ang II Drinking Cannula blocked or in parenchyma.Check coordinates. Ensure skull was flat (Bregma=Lambda).
Backflow of Drug Injection too fast.Reduce rate to 0.5 - 1.0 µL/min. Leave needle in for 60s.
Inconsistent Data Peptide degradation.[4]Use fresh aliquots. Keep on ice during experiment.
Seizures/Agitation pH shock or volume overload.Ensure vehicle is aCSF (pH 7.4). Max volume 5 µL (rat).

References

  • Aguirre, J. A., et al. (1990). Centrally injected neuropeptide Y (13-36) produces vasopressor effects and antagonizes the vasodepressor action of neuropeptide Y (1-36) in the awake male rat.[6] Neuroscience Letters. Link

  • Paxinos, G., & Watson, C. (2007). The Rat Brain in Stereotaxic Coordinates. Elsevier.[7] (Standard Atlas for coordinates).

  • Faesel, N., et al. (2021). Angiotensin II-induced drinking behavior as a method to verify cannula placement into the cerebral ventricles of mice: An evaluation of its accuracy.[8][3] Physiology & Behavior. Link

  • Batterham, R. L., et al. (2002). Inhibition of food intake in obese subjects by peptide YY3–36.[9] New England Journal of Medicine. (Establishes Y2 agonist anorexigenic properties). Link

  • Hello Bio. Neuropeptide Y (13-36) Product Guide & Solubility. Link

Sources

Application Note: Dosing Recommendations for Neuropeptide Y (13-36) in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Profile

Neuropeptide Y (13-36) [NPY (13-36)] is a C-terminal fragment of the endogenous Neuropeptide Y.[1] Unlike the full-length NPY (1-36), which acts equipotently on Y1, Y2, and Y5 receptors, NPY (13-36) is a highly selective agonist for the Y2 receptor (and to a lesser extent Y5), with negligible affinity for the Y1 receptor.

Critical Distinction: Researchers often confuse the functional outcomes of NPY (1-36) and NPY (13-36).

  • NPY (1-36): Potent orexigenic (stimulates feeding) and anxiolytic (reduces anxiety) agent, primarily driven by postsynaptic Y1 and Y5 activation.

  • NPY (13-36): Does NOT stimulate feeding (and may suppress it via presynaptic autoreceptors) and is anxiogenic (induces anxiety).

This guide provides validated protocols for the reconstitution, handling, and dosing of NPY (13-36) in mice, focusing on Intracerebroventricular (ICV) and site-specific microinjections.

Mechanism of Action: The Y2 Receptor Pathway

The utility of NPY (13-36) lies in its ability to isolate Y2 receptor signaling. The Y2 receptor is predominantly a presynaptic autoreceptor coupled to


 proteins. Activation inhibits voltage-gated 

channels and reduces cAMP, leading to the inhibition of neurotransmitter release (e.g., Glutamate, NPY, GABA).
Diagram 1: Y2 Signaling & Physiological Outcome

This diagram illustrates the presynaptic inhibition mechanism characteristic of NPY (13-36) administration.

Y2_Signaling Agonist NPY (13-36) (Ligand) Receptor Y2 Receptor (Presynaptic) Agonist->Receptor Binding (High Affinity) GProtein Gi/o Protein Activation Receptor->GProtein Coupling Effectors ↓ cAMP ↓ Ca2+ Influx GProtein->Effectors Signaling Synapse Inhibition of Vesicle Release Effectors->Synapse Modulation Outcome Physiological Effect: Anxiety (Amygdala) Anorexia (Hypothalamus) Synapse->Outcome Functional Output

Caption: NPY (13-36) activates presynaptic Y2 receptors, inhibiting neurotransmitter release via Gi/o coupling, resulting in distinct anxiogenic and anorexigenic profiles.

Reconstitution & Handling

Peptides are labile and prone to aggregation or adsorption to surfaces. Strict adherence to handling protocols is required to maintain potency.

Solvent & Solubility
  • Primary Solvent: Sterile, endotoxin-free water or 0.9% Saline.

  • Solubility: High (≥ 1 mg/mL).

  • Vehicle for In Vivo Use: Artificial Cerebrospinal Fluid (aCSF) is mandatory for ICV/intracranial injections to maintain osmotic balance and pH.

Preparation Protocol
  • Initial Reconstitution: Dissolve lyophilized powder in sterile water to a stock concentration of 1 mM .

    • Calculation: Molecular Weight of NPY (13-36) ≈ 2980 g/mol .

    • Example: Dissolve 1 mg in ~335

      
      L water.[2]
      
  • Aliquot & Storage:

    • Divide stock into small aliquots (e.g., 10-20

      
      L) to avoid freeze-thaw cycles.
      
    • Store at -80°C (Stable for 6 months).

    • Note: Avoid storing at -20°C for periods exceeding 1 month.

  • Working Solution (Day of Experiment):

    • Thaw one aliquot on ice.

    • Dilute to the final target concentration using aCSF (see Table 1 for formulations).

    • Keep on wet ice; use within 4 hours.

Dosing Recommendations (Mice)

Dosing depends heavily on the route of administration. Because NPY (13-36) does not readily cross the Blood-Brain Barrier (BBB), central administration is the gold standard for neurological studies.

Table 1: Dosing Summary by Application
ApplicationRouteDose Range (per mouse)VolumeKey Reference Outcome
Anxiety Induction ICV20 pmol - 100 pmol 1 - 2

L
Increased anxiety (Closed arm preference in EPM) [1].
Feeding Control ICV0.1 nmol - 10 nmol 1 - 2

L
No increase in feeding (Negative control for Y1) [2].
Vasopressor ICV0.5 - 2.0 nmol 1 - 2

L
Increased Mean Arterial Pressure (MAP) [3].
Local Microinjection Intra-Amygdala0.1 - 10 pmol 0.2 - 0.5

L
Modulation of fear extinction/anxiety [4].

Note: 1 nmol = 1000 pmol. Doses above 1 nmol ICV may lose selectivity or cause off-target sedation.

Detailed Protocol: Intracerebroventricular (ICV) Administration[3][4][5][6]

This protocol describes the acute administration of NPY (13-36) into the lateral ventricle of C57BL/6J mice.

Pre-Surgical Preparation
  • Animals: Male C57BL/6J mice (8-12 weeks).

  • Stereotaxic Coordinates (Lateral Ventricle):

    • AP: -0.34 mm (posterior to Bregma)

    • ML: ±1.0 mm (lateral to midline)

    • DV: -2.3 mm (ventral to skull surface)

  • Cannulation: Implant a 26-gauge guide cannula 5-7 days prior to the experiment to allow recovery.

Injection Workflow
  • Preparation: Prepare 20 pmol/

    
    L working solution of NPY (13-36) in aCSF.
    
  • Injector Insertion: Insert a 33-gauge internal injector extending 0.5 mm beyond the guide cannula tip.

  • Infusion:

    • Rate: 0.5

      
      L/min  (controlled by syringe pump).
      
    • Total Volume: 1.0

      
      L .
      
  • Diffusion: Leave injector in place for 60 seconds post-infusion to prevent backflow.

  • Testing Window: Begin behavioral testing (e.g., Elevated Plus Maze) 10-15 minutes after injection. NPY fragments have a rapid onset but short half-life in CSF.

Diagram 2: Experimental Workflow (ICV)

Visualizing the timeline from preparation to data collection.

ICV_Workflow Step1 Cannula Implantation (Day -7) Step2 Recovery & Handling (Day -6 to -1) Step1->Step2 Step3 Peptide Reconstitution (Day 0: T minus 1h) Step2->Step3 Step4 ICV Microinjection (1 µL @ 0.5 µL/min) Step3->Step4 Step5 Rest Period (10 mins) Step4->Step5 Step6 Behavioral Assay (EPM / Open Field) Step5->Step6

Caption: Timeline for acute ICV dosing. A 7-day recovery is critical to distinguish peptide effects from surgical stress.

Troubleshooting & Controls (Self-Validating System)

To ensure scientific integrity, every experiment must include specific controls to validate the Y2-mediated mechanism.

Negative Control (Vehicle)
  • Group: aCSF only.

  • Expectation: Baseline behavior. If vehicle group shows high anxiety, surgical stress or handling is confounding the data.

Positive Control (Functional Validation)
  • Group: NPY (1-36) (Full length).

  • Dose: 0.1 - 1.0 nmol ICV.

  • Expectation: Robust increase in feeding and decrease in anxiety.

  • Comparison: If NPY (1-36) works but NPY (13-36) does nothing in a feeding assay, the system is valid (confirms Y2 selectivity/lack of Y1 activity).

Antagonist Validation
  • Compound: BIIE0246 (Selective Y2 antagonist).

  • Protocol: Pre-treat with BIIE0246 (ICV) 15 mins before NPY (13-36).

  • Expectation: Blockade of the anxiogenic effect of NPY (13-36).

References

  • Nakajima, M., et al. (1998).[3] Neuropeptide Y produces anxiety via Y2-type receptors.[4] Peptides, 19(2), 359-363.

  • Mullins, D., et al. (2001). Agonist-specific desensitization of the neuropeptide Y Y1 receptor. Molecular Pharmacology, 60(3), 534-540.

  • Aguirre, J. A., et al. (1990).[5] Centrally injected neuropeptide Y (13-36) produces vasopressor effects and antagonizes the vasodepressor action of neuropeptide Y (1-36) in the awake male rat.[5] Neuroscience Letters, 118(1), 5-8.[5]

  • Sajdyk, T. J., et al. (2002). Neuropeptide Y in the amygdala induces anxiolytic-like effects in social interaction and X-maze tests. European Journal of Pharmacology, 443(1-3), 119-126.

  • Stanic, D., et al. (2011). Characterization of NPY Y2 receptor protein expression in the mouse brain. Journal of Comparative Neurology, 519(7), 1219-1257.

Sources

Application Note: Functional Characterization of Neuropeptide Y (13-36) in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Neuropeptide Y (13-36) is a C-terminal fragment of the endogenous Neuropeptide Y.[1] Unlike the full-length peptide (NPY 1-36), which binds to Y1, Y2, and Y5 receptors with high affinity, NPY (13-36) is a highly selective agonist for the Y2 receptor subtype .

This selectivity makes NPY (13-36) an indispensable tool for distinguishing Y2-mediated signaling (e.g., presynaptic inhibition of neurotransmitter release, angiogenesis) from Y1-mediated effects (e.g., vasoconstriction, anxiolysis).[2]

Pharmacological Profile

The Y2 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family. Activation results in the inhibition of Adenylyl Cyclase (AC) and a subsequent reduction in cyclic AMP (cAMP).[2] Downstream, Y2 activation can also trigger the MAPK/ERK pathway, driving endothelial cell proliferation and migration.

LigandY1 Receptor AffinityY2 Receptor AffinityY5 Receptor AffinityPrimary Utility
NPY (1-36) High (Ki ~0.2 nM)High (Ki ~0.2 nM)HighGeneral Agonist
NPY (13-36) Negligible (>1000 nM) High (Ki ~0.5 nM) ModerateY2 Selective Agonist
[Leu31, Pro34]-NPY HighNegligibleHighY1/Y5 Agonist

Reconstitution & Handling Protocol

Peptides are prone to adsorption to surfaces and oxidation. Proper handling is the foundation of a reproducible assay.

Materials
  • Lyophilized NPY (13-36) (Store at -20°C)

  • Solvent: Sterile Endotoxin-Free Water or 0.1% Acetic Acid (if peptide content is high).[2]

  • Vessels: Polypropylene tubes (Do NOT use glass; peptides adhere to glass).[2]

  • Carrier Protein: BSA (Bovine Serum Albumin), fatty-acid free.[2]

Step-by-Step Reconstitution
  • Equilibration: Allow the lyophilized vial to warm to room temperature (20-25°C) before opening. This prevents condensation and hydrolysis.

  • Dissolution: Add sterile water to achieve a stock concentration of 1 mM (approx. 3 mg/mL depending on MW ~2980 Da).

    • Note: If the solution is cloudy, add 0.1% acetic acid dropwise or sonicate briefly.

  • Aliquoting: Divide the stock into small aliquots (e.g., 10 µL or 20 µL) in polypropylene tubes.

  • Storage: Store aliquots at -80°C. Avoid freeze-thaw cycles.

  • Working Solution: On the day of the assay, dilute the stock into the assay buffer (e.g., PBS or HBSS) containing 0.1% BSA . The BSA coats the plasticware and prevents the peptide from sticking to the tube walls.

Signaling Pathway Visualization

The following diagram illustrates the Y2 receptor signaling cascade activated by NPY (13-36). Note the dual pathway: cAMP inhibition (Gi-mediated) and MAPK activation (G-beta-gamma mediated).[2]

Y2_Signaling NPY NPY (13-36) (Ligand) Y2R Y2 Receptor (GPCR) NPY->Y2R  Binds/Activates Gi Gi/o Protein (Heterotrimeric) Y2R->Gi  Couples AC Adenylyl Cyclase (Effector) Gi->AC  Inhibits (-) BetaGamma Gβγ Subunit Gi->BetaGamma  Dissociates cAMP cAMP Levels (Second Messenger) AC->cAMP  Reduces Production PKA PKA Activity cAMP->PKA  Decreased Activation MAPK MAPK/ERK Phosphorylation BetaGamma->MAPK  Activates Angio Angiogenesis / Migration MAPK->Angio  Promotes

Figure 1: Signal transduction pathways downstream of Y2 receptor activation by NPY (13-36).[2]

Protocol A: cAMP Inhibition Assay (Functional Screen)

Since Y2 is Gi-coupled, it does not stimulate cAMP; it inhibits it.[2] To measure this, you must first artificially raise cAMP levels using Forskolin, then measure the ability of NPY (13-36) to suppress this rise.

Cell Model: CHO-K1 or HEK293 cells stably transfected with human Y2 receptor (hY2R).[2] Validation Control: BIIE0246 (Selective Y2 Antagonist).

Reagents
  • Stimulation Buffer: HBSS + 5 mM HEPES + 0.1% BSA + 0.5 mM IBMX.

    • Why IBMX? It is a phosphodiesterase inhibitor. It prevents the breakdown of cAMP, ensuring that any decrease in cAMP is due to Y2 receptor activity, not enzymatic degradation.

  • Forskolin: Adenylyl cyclase activator (use at 1–10 µM).[2]

  • Detection Kit: TR-FRET (e.g., HTRF) or cAMP ELISA.[2]

Procedure
  • Seeding: Plate cells (e.g., 2,000–5,000 cells/well) in a 384-well low-volume white plate. Incubate overnight.

  • Starvation (Optional): Replace medium with serum-free medium 2 hours prior to assay to reduce basal signaling noise.

  • Antagonist Pre-treatment (Validation Step):

    • Add BIIE0246 (1 µM) to control wells.[2] Incubate for 15 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a 2X mix of Forskolin (10 µM) + NPY 13-36 (Dose response: 10⁻¹¹ M to 10⁻⁶ M).

    • Add equal volume of this mix to the cells.

    • Final concentration in well: Forskolin (5 µM) + NPY 13-36 (varying).[2]

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add lysis buffer containing the detection antibodies (cAMP-d2 and Anti-cAMP-Cryptate) according to kit instructions.

  • Readout: Measure fluorescence ratio (665nm/620nm).

    • Result: High signal = Low cAMP (Inverse competition assay usually).[2] Note: Check specific kit physics.

    • Expectation: NPY 13-36 should cause a dose-dependent decrease in cAMP (or recovery of FRET signal if using competition format).[2]

Protocol B: HUVEC Tube Formation (Angiogenesis)

Endothelial cells express Y2 receptors naturally.[2] NPY (13-36) promotes the transition of endothelial cells into capillary-like structures.[2]

Cell Model: Human Umbilical Vein Endothelial Cells (HUVEC).

Procedure
  • Matrix Preparation:

    • Thaw Growth Factor Reduced (GFR) Matrigel at 4°C overnight.

    • Coat a 96-well plate with 50 µL of Matrigel. Ensure no bubbles.

    • Polymerize at 37°C for 30 minutes.

  • Cell Preparation:

    • Harvest HUVECs (Passage 2–5).[2] Resuspend in basal medium (low serum, e.g., 0.5% FBS) to minimize background growth factor interference.

  • Treatment:

    • Negative Control: Basal Medium.

    • Positive Control: VEGF (10 ng/mL).[2]

    • Test Condition: NPY 13-36 (10 nM and 100 nM).

    • Specificity Control: NPY 13-36 (100 nM) + BIIE0246 (1 µM).[2]

  • Seeding: Add 15,000 cells per well on top of the polymerized Matrigel containing the treatments.

  • Incubation: Incubate for 6–18 hours at 37°C, 5% CO2.

  • Imaging: Capture images using phase-contrast microscopy.

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to measure "Total Tube Length" and "Number of Junctions."[2]

Experimental Workflow Diagram

Workflow cluster_Assay Assay Choice Stock Reconstitution (1mM in H2O) Dilution Dilution (Buffer + 0.1% BSA) Stock->Dilution cAMP cAMP Assay (Forskolin + IBMX) Dilution->cAMP Angio Angiogenesis (HUVEC/Matrigel) Dilution->Angio Readout Data Analysis (IC50 / Tube Length) cAMP->Readout Angio->Readout Validation Validation w/ BIIE0246 Validation->cAMP Antagonist Validation->Angio Antagonist

Figure 2: Operational workflow for NPY (13-36) assays.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Effect in cAMP Assay High basal cAMP or Receptor desensitizationEnsure Forskolin is used to stimulate cyclase. Gi agonists cannot lower cAMP if it is already at basal levels.
High Variability Peptide adsorptionEnsure 0.1% BSA is present in all dilution buffers and use polypropylene tips/tubes.
Unexpected Y1 Activity Impure peptide or high concentrationUse BIIE0246 to confirm Y2 specificity. If BIIE0246 does not block the effect, the peptide may be degrading or acting off-target.
Precipitation Incorrect pH or SaltReconstitute in water first; avoid high salt concentrations in the stock solution.

References

  • Silva, A. P., et al. (2005). "Neuropeptide Y expression, localization and cellular transducing effects in HUVEC."[3] Biological Chemistry, 386(9), 911–918.

  • Grouzmann, E., et al. (1997). "Characterization of a selective antagonist of neuropeptide Y at the Y2 receptor." Journal of Biological Chemistry, 272(12), 7699-7706.

  • Dumont, Y., et al. (2000). "BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist."[4] British Journal of Pharmacology, 129(6), 1075–1088.[4] [2]

  • Lee, E. W., et al. (2003). "Neuropeptide Y induces ischemic angiogenesis and restores function of ischemic skeletal muscles."[5] Journal of Clinical Investigation, 111(12), 1853–1862.

  • Cayman Chemical. "Neuropeptide Y (13-36) Product Information."

Sources

Application Notes: Immunohistochemical Detection of NPY (13-36)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Protocol Design and Scientific Validation

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter widely distributed throughout the central and peripheral nervous systems. It is implicated in a vast array of physiological processes, including appetite regulation, stress response, and cardiovascular function.[1] The full-length peptide and its fragments, such as NPY (13-36), are biologically active, often exhibiting different affinities for the various NPY receptors (Y1, Y2, Y4, Y5).[2] Specifically, NPY (13-36) is a C-terminal fragment that acts as a potent agonist for the Y2 receptor.[3]

Immunohistochemistry (IHC) is a powerful technique that allows for the precise localization of NPY and its fragments within the complex architecture of biological tissues. This application note provides a detailed, field-proven protocol for the detection of the NPY (13-36) fragment using a specific polyclonal or monoclonal antibody. It is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each step to ensure robust, reproducible, and scientifically valid results.

Scientific Principle

Immunohistochemistry relies on the highly specific binding between an antibody and its antigen. In this protocol, a primary antibody raised against the NPY (13-36) sequence is applied to a processed tissue section. This binding event is then visualized using a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) or a fluorophore. The enzyme catalyzes a reaction with a chromogenic substrate to produce a colored precipitate at the antigen's location, while the fluorophore can be directly visualized using fluorescence microscopy. The intensity and localization of the signal provide insights into the expression and distribution of the NPY (13-36) peptide.

Antibody and Reagent Specifications

The success of any IHC experiment hinges on the quality and validation of the reagents. It is imperative to use an antibody that has been validated for the IHC application.[4][5]

Table 1: Representative Anti-NPY (13-36) Antibody Characteristics

CharacteristicSpecificationRationale & Importance
Host Species RabbitThe host species of the primary antibody dictates the choice of secondary antibody (e.g., anti-rabbit).
Clonality Polyclonal / MonoclonalPolyclonal antibodies may offer signal amplification by binding to multiple epitopes, while monoclonal antibodies provide high specificity to a single epitope.[6]
Immunogen Synthetic peptide corresponding to the C-terminus of NPY (e.g., residues 13-36).Ensures the antibody specifically targets the fragment of interest.
Isotype IgGThe most common antibody isotype used in IHC.[7]
Validated Applications Immunohistochemistry (IHC-P, IHC-F), Western Blot (WB)Validation in multiple applications provides confidence in antibody specificity.[8] A band of the correct molecular weight on a Western blot is a strong indicator of specificity.[4]
Recommended Dilution 1:250 - 1:1000This must be empirically determined for each new antibody lot and tissue type to achieve optimal signal-to-noise ratio.[9]

Detailed Immunohistochemistry Protocol

This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections. Modifications for frozen sections will be noted where applicable.

Part 1: Tissue Preparation and Deparaffinization

The goal of this stage is to preserve tissue morphology while allowing antibody access. Formalin fixation creates protein cross-links that maintain structural integrity but can mask antigenic sites.[10]

  • Sectioning: Cut FFPE tissue blocks into 5-10 µm thick sections using a microtome and mount on positively charged slides.[11]

  • Drying: Dry the slides overnight at room temperature or for 1 hour at 60°C to ensure tissue adherence.[11]

  • Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.[11]

  • Rehydration: Rehydrate the sections by immersing them in a graded series of ethanol solutions for 3 minutes each: 100% (twice), 95%, 70%, and 50% ethanol.[11]

  • Washing: Rinse slides in distilled water, followed by a final wash in a buffer solution like Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).

Part 2: Antigen Retrieval – The Critical Unmasking Step

Formalin fixation-induced protein cross-linking often masks the epitope, preventing antibody binding. Heat-Induced Epitope Retrieval (HIER) uses heat and specific buffer solutions to break these cross-links and restore antigenicity.[10][12]

  • Mechanism: HIER works by using thermal energy to hydrolyze the methylene bridges formed by formalin, allowing the protein epitope to refold into a more native conformation accessible to the antibody. The pH of the retrieval solution is a critical factor.

  • Procedure:

    • Preheat a steamer, water bath, or pressure cooker containing the chosen antigen retrieval buffer to 95-100°C.

    • Immerse the slides in the preheated buffer.

    • Incubate for 20-40 minutes. The optimal time depends on the tissue and fixation duration.

    • Remove the container with the slides and allow it to cool at room temperature for at least 20 minutes before proceeding. This slow cooling is crucial for proper protein refolding.

Table 2: Comparison of Common HIER Buffers

BufferpHTypical Use Case & Rationale
Sodium Citrate Buffer 6.0A commonly used, effective buffer for a wide range of antigens. The slightly acidic pH is thought to help break certain types of cross-links.
Tris-EDTA Buffer 9.0Often provides superior retrieval for nuclear and some cytoplasmic antigens. The alkaline pH and chelating action of EDTA are believed to be more effective at reversing cross-links.

For neuropeptides like NPY, starting with Sodium Citrate Buffer pH 6.0 is recommended, but optimization with a higher pH buffer may be necessary.

Part 3: Immunostaining Workflow

This phase involves the sequential application of blocking solutions and antibodies to specifically label the target antigen.

IHC_Workflow cluster_prep Preparation cluster_staining Staining Cascade cluster_final Finalization Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Antigen_Retrieval Antigen_Retrieval Rehydration->Antigen_Retrieval Permeabilization Permeabilization (0.1-0.3% Triton X-100) Antigen_Retrieval->Permeabilization Blocking Blocking (Normal Serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (Anti-NPY 13-36, 4°C Overnight) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP/Fluorophore-conjugated) Primary_Ab->Secondary_Ab Detection Signal Detection (DAB/Fluorescence) Secondary_Ab->Detection Counterstain Counterstain Detection->Counterstain Dehydration_Mounting Dehydration_Mounting Counterstain->Dehydration_Mounting Dehydrate & Mount caption Fig 1. Immunohistochemistry Workflow

Caption: Fig 1. Immunohistochemistry Workflow

  • Permeabilization: To ensure the antibody can access intracellular antigens, incubate sections with a permeabilization buffer (e.g., TBS with 0.1-0.3% Triton X-100) for 10-15 minutes.[13] This step is particularly important for cytoplasmic and nuclear targets.

  • Blocking: This is a critical step to prevent non-specific antibody binding, which causes high background staining.

    • Mechanism: The blocking solution contains proteins (e.g., from serum) that bind to non-specific sites on the tissue, effectively "blocking" them from the primary and secondary antibodies.

    • Procedure: Incubate sections for 1 hour at room temperature with a blocking buffer, typically containing 5-10% normal serum from the same species in which the secondary antibody was raised (e.g., Normal Goat Serum if using a goat anti-rabbit secondary).[14]

  • Primary Antibody Incubation:

    • Dilute the anti-NPY (13-36) antibody in an incubation buffer (e.g., TBS with 1-5% normal serum and 0.1% Triton X-100) to its predetermined optimal concentration.[14]

    • Incubate the slides with the primary antibody solution in a humidified chamber, typically overnight at 4°C.[14] This long, cold incubation allows for optimal specific binding while minimizing non-specific interactions.

  • Washing: Wash the slides three times for 5-10 minutes each in TBS to remove unbound primary antibody.[15]

  • Secondary Antibody and Detection:

    • Incubate sections with the appropriate enzyme- or fluorophore-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in incubation buffer for 1-2 hours at room temperature.[11]

    • Wash the slides again as in the previous step.

    • For chromogenic detection, incubate with a substrate solution (e.g., DAB) until the desired color intensity develops. Monitor this step under a microscope.

    • For fluorescent detection, proceed directly to counterstaining.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstaining: Briefly stain with a nuclear counterstain like Hematoxylin (for chromogenic IHC) or DAPI (for fluorescent IHC) to provide anatomical context.

    • Dehydration (for chromogenic IHC): Dehydrate the sections through a graded series of ethanol and clear in xylene.[11]

    • Mounting: Apply a coverslip using an appropriate mounting medium.

A Self-Validating System: The Imperative of Controls

Trustworthy IHC results are built upon a foundation of rigorous, simultaneously-run controls.[5]

  • Negative Control: Omit the primary antibody incubation step. This control should show no specific staining and is essential for assessing background signal from the secondary antibody or detection system.[5]

  • Positive Control: Use a tissue known to express high levels of NPY (e.g., specific regions of the hypothalamus or adrenal gland).[1] This confirms that the protocol and reagents are working correctly.[4]

  • Peptide Adsorption Control (Specificity Control): This is the most critical control for confirming antibody specificity. Before application to the tissue, pre-incubate the primary antibody with a saturating concentration of the immunizing peptide (NPY 13-36). A significant reduction or complete absence of staining compared to the standard protocol demonstrates that the antibody is specifically binding to the target peptide.[9]

Troubleshooting Common IHC Issues

Table 3: IHC Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Signal / Weak Signal Ineffective antigen retrievalOptimize HIER time, temperature, and buffer pH.
Primary antibody concentration too lowPerform a dilution series to find the optimal concentration.
Inactive reagents (antibodies, substrate)Use fresh reagents and store them correctly.
High Background Non-specific antibody bindingIncrease blocking time or use a different blocking reagent.
Primary/secondary antibody concentration too highFurther dilute the antibodies.
Inadequate washingIncrease the duration or number of wash steps.[15]
Overstaining Incubation times are too longReduce incubation time for primary antibody, secondary antibody, or substrate.
Antibody concentration is too highDilute the primary and/or secondary antibody further.

The NPY Signaling Pathway

NPY and its fragments exert their effects by binding to a family of G-protein coupled receptors (GPCRs).[1] The NPY (13-36) fragment is a preferential agonist for the Y2 receptor.[3] Most NPY receptors couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of ion channel activity.[16][17]

NPY_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY_Peptide NPY (13-36) Y2_Receptor Y2 Receptor NPY_Peptide->Y2_Receptor Binds G_Protein Gi/o Protein Y2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channels G_Protein->Ca_Channel Inhibits K_Channel K+ Channels G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Phosphorylates Targets caption Fig 2. NPY (13-36) Signaling via Y2 Receptor

Caption: Fig 2. NPY (13-36) Signaling via Y2 Receptor

References

  • Bordeaux, J., Welsh, A., Agarwal, S., Killiam, E., Baquero, M., Hanna, J., Anagnostou, V., & Rimm, D. (2010). Antibody validation. Biotechniques, 48(3), 197-209. [Link]

  • Synaptic Systems. (n.d.). Protocol for Neuropeptide Y Antibody (Cat. No. 394 004) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Slide Mounted. Retrieved from [Link]

  • ResearchGate. (n.d.). Signalling pathways downstream of neuropeptide Y (NPY) receptor activation. Retrieved from [Link]

  • College of American Pathologists. (2014). Principles of Analytic Validation of Immunohistochemical Assays. Archives of Pathology & Laboratory Medicine, 138(11), 1432–1443. [Link]

  • Li, J., Varghese, M., & Grandis, J. R. (2010). Neuropeptide Y Y5 Receptor Promotes Cell Growth through Extracellular Signal-Regulated Kinase Signaling and Cyclic AMP Inhibition in a Human Breast Cancer Cell Line. Cancer Research, 70(7), 2849-2858. [Link]

  • The Human Protein Atlas. (n.d.). Antibody validation. Retrieved from [Link]

  • Wikipedia. (n.d.). Neuropeptide Y. Retrieved from [Link]

  • Brothers, S. P., & Wahlestedt, C. (2010). Therapeutic potential of neuropeptide Y (NPY) receptor ligands. EMBO Molecular Medicine, 2(11), 429–439. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Neuropeptide Y receptors. Retrieved from [Link]

  • Boublik, J. H., Scott, N. A., Brown, M. R., & Rivier, J. E. (1989). Neuropeptide Y and neuropeptide Y18-36. Structural and biological characterization. The Journal of biological chemistry, 264(30), 17735–17739. [Link]

  • Creative Biolabs Antibody. (n.d.). Protocol of Immunohistochemistry (IHC). Retrieved from [Link]

  • Antibodies.com. (2025, September 26). Immunohistochemistry Protocols. Retrieved from [Link]

  • FluoroFinder. (2023, January 17). Guide to Fixation and Permeabilization. Retrieved from [Link]

  • The Human Protein Atlas. (n.d.). NPY - Antibodies. Retrieved from [Link]

  • Cabrele, C., Langer, M., Bader, R., Wieland, H. A., D'Andrea, P., & Beck-Sickinger, A. G. (1997). Solution structure of neuropeptide tyrosine 13-36, a Y2 receptor agonist, as determined by NMR. European Journal of Biochemistry, 246(3), 604–610. [Link]

  • Cabrele, C., Langer, M., & Beck-Sickinger, A. G. (2000). Helical structure and self-association in a 13 residue neuropeptide Y Y2 receptor agonist: relationship to biological activity. Journal of computer-aided molecular design, 14(1), 47-59. [Link]

  • antibodies-online.com. (n.d.). anti-NPY Antibody [ABIN562025]. Retrieved from [Link]

  • ResearchGate. (n.d.). The categorization of neuropeptide Y by immunohistochemistry of paraffin-embedded human jejunal tissue. Retrieved from [Link]

  • Gouin, E., L'honoré, A., & Quirion, R. (2015). Immunohistochemical distribution of neuropeptide Y, peptide YY, pancreatic polypeptide-like immunoreactivity and their receptors in the epidermal skin of healthy women. Peptides, 69, 58-67. [Link]

  • Leica Biosystems. (n.d.). An Intro to Heat Induced Epitope Retrieval (HIER) in IHC. Retrieved from [Link]

  • IHC World. (2024, January 18). Overview of Heat-Induced Epitope Retrieval (HIER) - Techniques and Devices. Retrieved from [Link]

  • Bio-Techne. (n.d.). Antigen Retrieval Protocol (HIER). Retrieved from [Link]

  • Chen, K., & Wang, J. M. (2021). The potentials of short fragments of human anti-microbial peptide LL-37 as a novel therapeutic modality for diseases. Frontiers in Bioscience-Landmark, 26(11), 1362-1372. [Link]

Sources

How to prepare Neuropeptide Y (13-36) stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to Prepare Neuropeptide Y (13-36) Stock Solutions Content Type: Application Note & Protocol Audience: Researchers, Pharmacologists, Drug Development Scientists[1]

Abstract & Scope

Neuropeptide Y (13-36) is a biologically active C-terminal fragment of the endogenous Neuropeptide Y (NPY).[1][2][3][4] It functions as a highly selective agonist for the Y2 receptor , lacking activity at Y1 receptors. This selectivity makes it a critical tool for dissecting NPY signaling pathways, studying appetite regulation, angiogenesis, and presynaptic neurotransmitter release.

However, NPY (13-36) presents specific handling challenges:

  • Adsorption: As a basic (cationic) peptide, it adheres strongly to glass and standard plastics.

  • Oxidation: The human sequence contains a Methionine (Met17) residue susceptible to sulfoxide formation.

  • Aggregation: Hydrophobic patches (Tyr-Tyr-Leu) can induce precipitation at neutral pH if not properly solubilized.[1]

This guide provides a standardized, field-proven protocol for preparing high-stability stock solutions, ensuring experimental reproducibility.

Physicochemical Profile

Understanding the chemical nature of the peptide is the first step to successful reconstitution.

PropertyPorcine NPY (13-36) (Most Common)Human NPY (13-36)
Sequence P-A-E-D-L -A-R-Y-Y-S-A-L-R-H-Y-I-N-L-I-T-R-Q-R-Y-NH₂P-A-E-D-M -A-R-Y-Y-S-A-L-R-H-Y-I-N-L-I-T-R-Q-R-Y-NH₂
Difference Leu at position 17 (Stable)Met at position 17 (Oxidation prone)
Molecular Weight ~2982.4 Da~3000.5 Da
Isoelectric Point (pI) > 10.5 (Highly Basic)> 10.5 (Highly Basic)
Net Charge (pH 7.0) ~ +3 (Cationic)~ +3 (Cationic)
Solubility Profile Soluble in water; Enhanced in dilute acid.[1]Soluble in water; Enhanced in dilute acid.
Receptor Selectivity Selective Y2 Agonist Selective Y2 Agonist

Critical Insight: The C-terminal amidation (-NH₂) removes the negative charge of the C-terminus, increasing the net positive charge.[1] This makes the peptide "sticky" to negatively charged surfaces like glass.

Materials & Reagents

  • Peptide: NPY (13-36) (Lyophilized powder).[1][4][5][6]

  • Primary Solvent (Recommended): 0.1% Acetic Acid (v/v) in HPLC-grade water.[1]

    • Why? The acidic pH (~3.0) protonates all basic residues, maximizing repulsion between peptide molecules to prevent aggregation. It also minimizes adsorption to vessel walls.

  • Alternative Solvent: Sterile HPLC-grade water (Only for immediate use; less stable long-term).[1]

  • Vessels: LoBind / Low-Retention Polypropylene Microtubes (e.g., Eppendorf LoBind).[1]

    • Strictly Forbidden: Glass vials (unless siliconized) and standard polystyrene tubes.

  • Gas: High-purity Nitrogen or Argon (Required for Human sequence).[1]

Protocol: Stock Solution Preparation

Phase 1: Preparation & Weighing
  • Equilibration: Remove the lyophilized peptide vial from the freezer (-20°C or -80°C) and allow it to equilibrate to room temperature for 30 minutes inside a desiccator.

    • Reason: Opening a cold vial causes condensation, which hydrolyzes the peptide.

  • Centrifugation: Briefly centrifuge the vial (10,000 x g for 30 seconds) to pellet any powder adhering to the cap or walls.

Phase 2: Reconstitution (Target: 1 mM Stock)

Calculation Example: For 1 mg of Porcine NPY (13-36) (MW 2982.4):


[1]
  • Solvent Addition: Add the calculated volume of 0.1% Acetic Acid directly to the vial.

    • Tip: Do not add water first. Add the acidic solvent immediately to ensure solubility.

  • Dissolution:

    • Pipette up and down gently 10 times.

    • Vortex at medium speed for 30 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath for 1 minute.

  • Visual Inspection: The solution must be perfectly clear. If cloudy, add 10% Acetonitrile dropwise (up to 20% final vol) to aid hydrophobic solubilization.

Phase 3: Quality Control (Concentration Verification)

Do not rely solely on the weighed mass, as lyophilized peptides contain salts (TFA/Acetate) and water.

  • Method: UV Absorbance at 280 nm (Nanodrop or Quartz Cuvette).

  • Extinction Coefficient (

    
    ): 
    
    • NPY (13-36) contains 3 Tyrosines (Tyr) and 0 Tryptophans .[1]

    • 
      .[1]
      
  • Calculation:

    
    [1]
    
Phase 4: Aliquoting & Storage
  • Aliquot: Dispense into LoBind tubes (e.g., 10 µL or 50 µL aliquots) to avoid freeze-thaw cycles.

  • Inert Gas Overlay (Human Sequence Only): Gently blow a stream of Nitrogen/Argon into the tube before closing to prevent Met oxidation.

  • Storage:

    • -80°C: > 1 year (Recommended).[1]

    • -20°C: 3-6 months.[1]

    • 4°C: < 1 week (Degradation risk).

Signaling Pathway Visualization

NPY (13-36) acts via the Gi/o-coupled Y2 receptor.[1] The following diagram illustrates the downstream signaling cascade relevant to experimental readouts.

G NPY NPY (13-36) Y2R Y2 Receptor (Gi/o-coupled) NPY->Y2R Agonist Binding Gi Gαi/o Subunit Y2R->Gi Activation Gbg Gβγ Subunit Y2R->Gbg Dissociation AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP AC->cAMP Decreased Levels PKA PKA cAMP->PKA Reduced Activity Ca Ca2+ Channels (N-type) Gbg->Ca Inhibition (-) K GIRK Channels (K+) Gbg->K Activation (+) MAPK MAPK/ERK Pathway Gbg->MAPK Activation

Figure 1: Signal transduction pathway of Neuropeptide Y (13-36) via the Y2 receptor.[1][2] Note the primary mechanism involves inhibition of cAMP and modulation of ion channels.

Troubleshooting Guide

IssuePossible CauseCorrective Action
Precipitation pH is too close to neutral or pI.[1]Add Acetic Acid to reach 0.1% - 1.0% concentration.[1]
Low Recovery Adsorption to plastic/glass.Use LoBind tubes. Add 0.1% BSA to working solutions (not stock).
Loss of Potency Oxidation of Methionine (Human seq).Use Nitrogen flush. Switch to Porcine sequence if species homology allows (often interchangeable).
Inconsistent Data Inaccurate concentration (Salt weight).Always quantify stock by UV (A280) rather than dry weight.

References

  • Grandt, D. et al. (1996). Neuropeptide Y 3-36 and 13-36 are Y2 receptor agonists.[1][2][3] Regulatory Peptides.[5]

  • Keire, D. A. et al. (1992). Kinetics and thermodynamics of the folding of a deletion mutant of neuropeptide Y. Biochemistry.[2] [1]

  • Silva, A. P. et al. (2002). Neuropeptide Y receptors: structure and function. Essays in Biochemistry.

  • Tocris Bioscience. Neuropeptide Y 13-36 (porcine) Product Guide.[1]

  • Cayman Chemical. Neuropeptide Y (13-36) (human, rat) Product Information.

Sources

Technical Guide: Synthetic Neuropeptide Y (13-36) – Sourcing, Handling, and Y2 Receptor Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Y2 Selective Tool

Neuropeptide Y (NPY) is a 36-amino acid peptide that acts as a ubiquitous neurotransmitter in the central and peripheral nervous systems.[1] While full-length NPY activates Y1, Y2, and Y5 receptors with high affinity, the truncated fragment Neuropeptide Y (13-36) is a critical pharmacological tool due to its distinct receptor selectivity profile.

Key Mechanism: The deletion of the N-terminal residues (1-12) removes the structural motif required for Y1 receptor binding. Consequently, NPY (13-36) functions as a potent and selective agonist for the Y2 receptor (and to a lesser extent, Y5), making it indispensable for dissecting Y2-mediated pathways such as presynaptic inhibition of neurotransmitter release, anxiety regulation, and circadian rhythm modulation.

Commercial Sources & Landscape Analysis

The following table aggregates verified commercial sources for synthetic NPY (13-36). Researchers must distinguish between Human/Rat and Porcine sequences, which differ by a single amino acid (Met17 in Human vs. Leu17 in Porcine), though they are often functionally interchangeable in many mammalian assays.

Table 1: Verified Commercial Suppliers
SupplierProduct NameCatalog No.SpeciesSalt FormPurity
Cayman Chemical NPY (13-36)24714Human, RatTFA Salt≥95%
Phoenix Pharm. NPY (13-36)049-10PorcineTFA SaltStandard
Hello Bio NPY (13-36)HB2916PorcineTFA Salt>95%
Abbiotec NPY (13-36)350288HumanTFA Salt>95%
Bachem NPY (13-36)Check LocalHuman/PorcineAcetate/TFAHigh

Critical Procurement Note: Most synthetic peptides are supplied as Trifluoroacetate (TFA) salts . While TFA improves solubility, it can be cytotoxic in sensitive cell culture assays (e.g., primary neuronal cultures) at high concentrations. For sensitive applications, consider requesting "TFA removal" (acetate exchange) or account for the counter-ion mass when calculating molarity.

Technical Specifications

Understanding the physicochemical properties is essential for accurate dosing.

  • Sequence (Human/Rat): H-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2[2][3][4]

  • Sequence (Porcine): H-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2[5]

  • Molecular Weight: ~3000.4 Da (Human) | ~2982.4 Da (Porcine)

  • Solubility: Soluble in water (up to 1 mg/mL).[1][6]

  • Isoelectric Point (pI): ~11.0 (Highly basic due to multiple Arginine residues).

Protocol: Handling, Reconstitution & Storage

Peptides are fragile. Improper handling leads to aggregation, oxidation (especially Met residues), and adsorption to plastic.

Reconstitution Workflow
  • Equilibration: Allow the lyophilized vial to reach room temperature (20-25°C) before opening. This prevents condensation from forming on the hygroscopic powder.

  • Solvent Selection:

    • Standard: Sterile distilled water or 0.1% Acetic Acid (recommended to ensure protonation and solubility).

    • Hydrophobic Issues: If the peptide does not dissolve immediately, add Acetonitrile (ACN) dropwise (up to 10-20% v/v) or a minimal volume of DMSO, then dilute with water.

  • Concentration: Prepare a stock solution at 1 mM (approx. 3 mg/mL). Do not reconstitute to very low concentrations (<0.1 mg/mL) for storage, as peptide loss to vial surfaces becomes significant.

Storage & Aliquoting[8][9][10][11][12]
  • Aliquot: Divide the stock into single-use aliquots (e.g., 10 µL or 50 µL) in high-quality polypropylene (low-binding) tubes.

  • Freeze: Snap-freeze in liquid nitrogen or dry ice/ethanol.

  • Store: -20°C for up to 3 months; -80°C for long-term (1 year+).

  • Avoid: Repeated freeze-thaw cycles.

Visualization: Reconstitution Logic

ReconstitutionWorkflow Start Lyophilized NPY (13-36) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Solvent Add Solvent: Sterile Water or 0.1% Acetic Acid Equilibrate->Solvent Check Visual Inspection: Clear Solution? Solvent->Check Dissolved Proceed to Aliquoting Check->Dissolved Yes NotDissolved Add 10% Acetonitrile or DMSO dropwise Check->NotDissolved No Aliquot Aliquot into Low-Binding Tubes (Stock Conc: 1 mM) Dissolved->Aliquot NotDissolved->Check Freeze Store at -80°C Aliquot->Freeze

Caption: Decision tree for optimal reconstitution and storage of NPY (13-36) to minimize peptide loss.

Application Note: In Vitro Y2 Receptor Characterization

NPY (13-36) is primarily used to distinguish Y2-mediated effects from Y1.

Mechanism of Action

The Y2 receptor is a G_i/o-coupled GPCR. Activation leads to:

  • Inhibition of Adenylyl Cyclase (decreased cAMP).

  • Modulation of Calcium channels (N-type inhibition).

  • Activation of GIRK (Potassium) channels.

Protocol: Functional cAMP Inhibition Assay

Objective: Measure Y2 agonist potency via inhibition of forskolin-stimulated cAMP.[7]

  • Cell Line: CHO or HEK293 cells stably expressing human Y2 receptor (e.g., CHO-Y2).

  • Preparation:

    • Seed cells in 96-well plates (20,000 cells/well).

    • Incubate overnight.

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX (phosphodiesterase inhibitor).

  • Treatment:

    • Pre-incubate cells with Assay Buffer for 30 min.

    • Add Forskolin (10 µM) to all wells to stimulate cAMP.

    • Add NPY (13-36) at varying concentrations (10^-11 M to 10^-6 M).

    • Include controls: Full-length NPY (positive control) and Vehicle (Forskolin only).

  • Incubation: 30 minutes at 37°C.

  • Detection: Lyse cells and quantify cAMP using a competitive ELISA or HTRF kit.

  • Analysis: Plot Log[Agonist] vs. cAMP response. Calculate IC50.

    • Expected IC50: ~1-10 nM for Y2 receptors.

Application Note: In Vivo CNS Administration

Systemic administration of NPY (13-36) is often ineffective for CNS targets due to poor blood-brain barrier (BBB) penetration.

Intracerebroventricular (ICV) Injection
  • Dosage Range: 0.1 nmol – 3.0 nmol per animal (Rat).

  • Vehicle: Artificial Cerebrospinal Fluid (aCSF).

  • Physiological Readouts:

    • Anxiety: Elevated Plus Maze (anxiolytic effect).[8]

    • Cardiovascular: Increases Mean Arterial Pressure (vasopressor effect) via NTS stimulation.

    • Appetite: Unlike full-length NPY (which stimulates feeding via Y1/Y5), NPY (13-36) acting on presynaptic Y2 autoreceptors may inhibit NPY release, potentially reducing food intake or showing no orexigenic effect, depending on the specific hypothalamic nuclei targeted.

Visualization: Receptor Selectivity Pathway

NPYSelectivity NPY_Full Full Length NPY (1-36) Y1 Y1 Receptor (Post-synaptic) NPY_Full->Y1 Y2 Y2 Receptor (Pre-synaptic/Autoreceptor) NPY_Full->Y2 Y5 Y5 Receptor (Feeding) NPY_Full->Y5 NPY_Frag NPY (13-36) (Truncated) NPY_Frag->Y1 No Affinity NPY_Frag->Y2 High Affinity (Agonist) NPY_Frag->Y5 Moderate Affinity Vasoconstriction Vasoconstriction (Y1) Y1->Vasoconstriction Anxiety Anxiolysis (Y2) Y2->Anxiety Inhibition Inhibit NT Release (Y2) Y2->Inhibition

Caption: NPY (13-36) selectively activates Y2 (and Y5) while avoiding Y1-mediated vasoconstriction.

References

  • Cayman Chemical. Neuropeptide Y (13-36) (human, rat) Product Information. Link

  • Phoenix Pharmaceuticals. Neuropeptide Y (13-36) (Porcine) - Catalog # 049-10. Link

  • Aguirre, J. A., et al. (1990). "Centrally injected neuropeptide Y (13-36) produces vasopressor effects and antagonizes the vasodepressor action of neuropeptide Y (1-36) in the awake male rat." Neuroscience Letters, 118(1), 5-8. Link

  • Grandt, D., et al. (1996). "Neuropeptide Y 3-36 is an endogenous ligand selective for Y2 receptors." Regulatory Peptides, 67(1), 33-37.[1] Link

  • Hello Bio. Neuropeptide Y (13-36) (porcine) Product Page. Link

  • Abbiotec. Neuropeptide Y [13-36] Product Overview. Link

Sources

Application Notes and Protocols: In Vitro Characterization of NPY (13-36) on Isolated Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Isolating Y2 Receptor Function with NPY (13-36)

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter, one of the most abundant peptides in the mammalian nervous system, belonging to a family that also includes Peptide YY (PYY) and Pancreatic Polypeptide (PP).[1][2] This family of peptides exerts a wide array of physiological effects, from regulating food intake and cardiovascular function to modulating pain and anxiety, by activating a family of G-protein coupled receptors (GPCRs).[3][4][5] In humans, four functional NPY receptors have been identified: Y1, Y2, Y4, and Y5.[2][6]

The full-length NPY peptide can activate the Y1, Y2, and Y5 receptors, making it challenging to attribute a specific physiological response to a single receptor subtype in experimental settings.[4] This is where NPY (13-36), a C-terminal fragment of the parent peptide, becomes an invaluable pharmacological tool. NPY (13-36) is a selective agonist for the Neuropeptide Y Y2 receptor, exhibiting high affinity for Y2 while having low to negligible affinity for the Y1 receptor.[5][7][8][9] This selectivity allows researchers to precisely probe the functional role of Y2 receptor activation in various physiological systems.

Isolated tissue, or organ bath, studies remain a cornerstone of pharmacology, providing critical functional data that bridges the gap between molecular assays and in vivo complexity.[10][11] By preserving the native cellular architecture and signaling pathways, these experiments allow for the direct measurement of tissue-level responses, such as smooth muscle contraction or relaxation.[10][12] The application of NPY (13-36) in this context enables the definitive characterization of Y2-mediated effects in tissues from the gastrointestinal, vascular, respiratory, and nervous systems.[13][14][15][16]

Scientific Foundation: The Y2 Receptor and Its Signaling Cascade

The Y2 receptor is a member of the Class A, rhodopsin-like family of GPCRs.[6] Its activation by agonists like NPY (13-36) primarily initiates signaling through pertussis toxin-sensitive inhibitory G-proteins (Gi/o).[1][4][8]

The canonical downstream effects of Y2 receptor activation include:

  • Inhibition of Adenylyl Cyclase: The activated Gi-alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[1][17] This is a common mechanism for inhibitory GPCRs.

  • Modulation of Ion Channels: The G-protein subunits can directly interact with and modulate the activity of ion channels, particularly inhibiting voltage-gated Ca2+ channels, which reduces neurotransmitter release from presynaptic terminals.[1]

  • Intracellular Calcium Mobilization: Some studies have shown that Y2 activation can lead to an increase in intracellular calcium ([Ca2+]i), potentially through a Phospholipase C (PLC)-dependent pathway, though this can be cell-type specific.[18]

  • MAP Kinase (MAPK) Pathway Activation: Y2 receptor signaling has also been linked to the activation of the MAPK/ERK pathway, which is involved in cellular processes like proliferation and differentiation.[2][6][19]

This signaling diversity allows the Y2 receptor to mediate a wide range of biological functions, from presynaptic inhibition of neurotransmitter release in the hippocampus to modulation of intestinal motility and angiogenesis.[20][21][22]

Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Intracellular Signaling cluster_response Physiological Responses NPY1336 NPY (13-36) Y2R Y2 Receptor NPY1336->Y2R Binds G_Protein Gi/o Protein Y2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channels G_Protein->Ca_Channel Inhibits PLC Phospholipase C G_Protein->PLC Activates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP Physiological_Response_1 cAMP->Physiological_Response_1 Physiological_Response_2 Ca_Channel->Physiological_Response_2 ↓ Neurotransmitter Release IP3_DAG IP₃ / DAG PLC->IP3_DAG Ca_Release ↑ [Ca²⁺]i IP3_DAG->Ca_Release Physiological_Response_3 Ca_Release->Physiological_Response_3 Modulates Cellular Activity Physiological_Response_4 MAPK->Physiological_Response_4 Gene Expression Proliferation

Caption: Y2 receptor signaling cascade upon NPY (13-36) binding.

Experimental Design: The Isolated Tissue Bath Workflow

The organ bath serves as a controlled ex vivo environment to measure the physiological response of an intact tissue to pharmacological agents.[11] The fundamental workflow involves isolating a tissue, mounting it in a chamber under physiological conditions, and recording isometric or isotonic changes in force upon the cumulative addition of a drug. This process allows for the construction of a concentration-response curve (CRC), from which key parameters like potency (EC₅₀) and maximum efficacy (Eₘₐₓ) are derived.[12]

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Tissue Dissection (e.g., Colon, Artery) B 2. Mounting in Organ Bath (Apply Preload Tension) A->B C 3. Equilibration (60-90 min with washes) B->C D 4. Viability Check (e.g., KCl, Carbachol) C->D E 5. Cumulative Dosing (Add NPY (13-36) in log increments) D->E F 6. Data Acquisition (Record tension changes) E->F G 7. Data Normalization (% of Max Response) F->G H 8. Curve Fitting (Sigmoidal Dose-Response) G->H I 9. Parameter Derivation (EC₅₀, Eₘₐₓ) H->I

Caption: Standard workflow for isolated tissue bath experiments.

Detailed Experimental Protocols

Part A: Reagent and Buffer Preparation
  • NPY (13-36) Stock Solution (1 mM):

    • Rationale: A high-concentration, stable stock solution is required to make accurate serial dilutions and to add minimal volumes to the organ bath, avoiding vehicle effects.

    • Procedure:

      • Obtain lyophilized NPY (13-36) peptide (porcine or human, depending on the study). Note the molecular weight (MW).

      • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

      • Reconstitute the peptide in sterile, nuclease-free water to a final concentration of 1 mM.[7] For a peptide with a MW of ~2981 g/mol , dissolve 2.98 mg in 1 mL of water.

      • Gently vortex to ensure complete dissolution.

      • Aliquot the stock solution into small-volume microcentrifuge tubes (e.g., 20 µL aliquots) to avoid repeated freeze-thaw cycles.

      • Store aliquots at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).[7][23]

  • Physiological Salt Solution (Krebs-Henseleit Buffer):

    • Rationale: This buffer is designed to mimic the ionic composition and pH of extracellular fluid, providing essential nutrients and maintaining the viability of the isolated tissue.

    • Composition (for 1 Liter):

      Component Molar Conc. (mM) Weight (g) Purpose
      NaCl 118.4 6.92 Osmolarity
      KCl 4.7 0.35 Membrane Potential
      CaCl₂·2H₂O 2.5 0.37 Contraction Coupling
      MgSO₄·7H₂O 1.2 0.30 Enzyme Cofactor
      KH₂PO₄ 1.2 0.16 Buffering
      NaHCO₃ 25.0 2.10 pH Buffering (with CO₂)

      | D-Glucose | 11.1 | 2.00 | Energy Substrate |

    • Procedure:

      • Add all components except CaCl₂ to ~900 mL of distilled or deionized water and stir until fully dissolved.

      • Bubble the solution continuously with Carbogen (95% O₂ / 5% CO₂). This both oxygenates the buffer and, in conjunction with NaHCO₃, maintains the pH at ~7.4.

      • Once the other salts are dissolved, add the CaCl₂. Adding it last prevents the precipitation of calcium salts.

      • Bring the final volume to 1 Liter with water.

      • The buffer should be prepared fresh daily and maintained at 37°C in a water bath during the experiment.

Part B: Tissue Preparation and Mounting (Example: Rat Proximal Colon)
  • Rationale: Careful and rapid dissection is crucial to maintain tissue viability. The proximal colon is a common model for studying NPY's effects on gastrointestinal motility.[13][24]

  • Dissection:

    • Humanely euthanize a rat according to approved institutional animal care protocols.

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Identify and excise a 3-4 cm segment of the proximal colon.

    • Immediately place the excised segment into a petri dish containing ice-cold, carbogen-aerated Krebs-Henseleit buffer.

  • Preparation:

    • Gently flush the lumen of the colon segment with cold buffer using a syringe with a blunted needle to remove fecal content.

    • Carefully remove any adherent mesenteric fat and connective tissue.

    • Cut the segment into 2-3 mm wide rings.

  • Mounting:

    • Tie two stainless steel hooks or L-shaped wires through the lumen of a colon ring.

    • Mount the ring in a 10-20 mL organ bath chamber filled with 37°C, carbogenated Krebs-Henseleit buffer.

    • Attach the bottom hook to a fixed point in the chamber and the top hook to an isometric force-displacement transducer.

    • Apply an initial resting tension (preload) of approximately 1.0 gram (this must be optimized for each tissue type).

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60-90 minutes.

    • During this period, wash the tissue by replacing the buffer in the chamber every 15-20 minutes. This removes metabolic byproducts and allows the tissue to stabilize.

Part C: Generating a Cumulative Concentration-Response Curve
  • Rationale: A cumulative CRC is an efficient method to determine the full range of an agonist's activity, from threshold effects to the maximal response.

  • Viability and Reference Contraction:

    • After equilibration, elicit a reference contraction by adding a high concentration of KCl (e.g., 60-80 mM) to the bath. This depolarizes the smooth muscle cells, causing contraction and confirming tissue viability.

    • Wash the tissue repeatedly over 30-45 minutes until the tension returns to the baseline preload.

  • Cumulative Dosing of NPY (13-36):

    • Ensure the recording system is active and the baseline tension is stable.

    • Add the first, lowest concentration of NPY (13-36) to the bath (e.g., to achieve a final concentration of 10⁻¹⁰ M).

    • Wait for the tissue's response (contraction or relaxation) to stabilize and reach a plateau (typically 3-5 minutes).

    • Without washing, add the next volume of NPY (13-36) stock to achieve the next concentration in the series (e.g., 3 x 10⁻¹⁰ M). The volume added is calculated to raise the total concentration in the bath to the desired level.

    • Repeat this process with increasing concentrations (e.g., 10⁻⁹ M, 3 x 10⁻⁹ M, 10⁻⁸ M, etc.) until the response no longer increases, indicating that the maximal effect (Eₘₐₓ) has been reached.

  • Washout:

    • After the final concentration, thoroughly wash the tissue to return it to baseline.

Data Analysis and Interpretation

  • Normalization: The raw change in tension (in grams or millinewtons) is typically normalized to provide a standardized response. This can be expressed as a percentage of the maximal response to NPY (13-36) itself or as a percentage of the reference contraction induced by KCl.

  • Curve Fitting: Plot the normalized response (Y-axis) against the logarithm of the molar concentration of NPY (13-36) (X-axis). Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) available in software like GraphPad Prism.

  • Parameter Derivation: From the fitted sigmoidal curve, two key pharmacological parameters are determined:

    • EC₅₀ (Half-maximal effective concentration): The concentration of NPY (13-36) that produces 50% of its maximal effect. It is a measure of the agonist's potency.

    • Eₘₐₓ (Maximal efficacy): The maximum response the tissue can produce upon stimulation by NPY (13-36).

Expected Results: A Summary of NPY (13-36) Activity

The effects of NPY (13-36) are tissue-dependent and reflect the distribution and function of Y2 receptors.

Tissue TypeSpeciesObserved EffectPharmacological Insight
Hippocampal Slice RatInhibition of excitatory synaptic transmission[20][25]Y2 receptors act as presynaptic inhibitory autoreceptors, reducing neurotransmitter release.
Colon / Jejunum Rat, MouseInhibition of motility / antisecretory effects[13][14][24]Peripheral Y2 receptors are involved in regulating gastrointestinal function.
Vascular Smooth Muscle Cat, RatTypically weak or no vasoconstriction[15][26]Vasoconstriction is primarily mediated by Y1 receptors; Y2 receptors play a minor role in this specific response.
Airway Smooth Muscle HumanIncreased contractility[16]Y2 receptors can contribute to airway smooth muscle contraction, relevant in conditions like asthma.
Endothelial Cells HumanPromotes proliferation and capillary formation[22][27]Y2 receptors are key mediators of NPY-induced angiogenesis.

References

  • ACNP. (n.d.). Neuropeptide Y and Related Peptides. American College of Neuropsychopharmacology. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Neuropeptide Y receptor Y2. Retrieved from [Link]

  • Brothers, S. P., & Wahlestedt, C. (2010). Therapeutic potential of neuropeptide Y (NPY) receptor ligands. EMBO Molecular Medicine, 2(11), 429-439. Retrieved from [Link]

  • Grouzmann, E., et al. (2001). Neuropeptide Y Y2 receptor signalling mechanisms in the human glioblastoma cell line LN319. Neuropeptides, 35(2), 101-109. Retrieved from [Link]

  • Monnikes, H., et al. (2000). Neuropeptide Y in the paraventricular nucleus of the hypothalamus stimulates colonic transit by peripheral cholinergic and central CRF pathways. Neurogastroenterology and Motility, 12(4), 337-345. Retrieved from [Link]

  • Féletou, M., et al. (1998). NPY receptor subtypes involved in the contraction of the proximal colon of the rat. Regulatory Peptides, 75-76, 221-229. Retrieved from [Link]

  • McMaster, D., et al. (1993). Peripheral modulation of duodenal and colonic motility and arterial pressure by neuropeptide Y, neuropeptide Y fragment 13-36, peptide YY, and pancreatic polypeptide in rats: cholinergic mechanisms. Canadian Journal of Physiology and Pharmacology, 71(10-11), 768-775. Retrieved from [Link]

  • Balasubramaniam, A. (2003). Neuropeptide Y (NPY) Family of Hormones: Progress in the Development of Receptor Selective Agonists and Antagonists. Current Pharmaceutical Design, 9(15), 1177-1196. Retrieved from [Link]

  • Zhang, L., et al. (2017). A Promising Therapeutic Target for Metabolic Diseases: Neuropeptide Y Receptors in Humans. Cellular Physiology and Biochemistry, 44(6), 2149-2163. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Neuropeptide Y receptors. Retrieved from [Link]

  • Tough, I. R., et al. (1998). Structure-activity relationships with neuropeptide Y analogues: a comparison of human Y1-, Y2- and rat Y2-like systems. British Journal of Pharmacology, 123(8), 1645-1652. Retrieved from [Link]

  • Wang, Y. H., et al. (2007). Peripheral peptide YY inhibits propulsive colonic motor function through Y2 receptor in conscious mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 292(2), G538-G547. Retrieved from [Link]

  • Parker, E., & Balasubramaniam, A. (2008). Neuropeptide Y Y2 receptor in health and disease. British Journal of Pharmacology, 153(Suppl 1), S420-S431. Retrieved from [Link]

  • Zhang, M., et al. (2022). Neuropeptide Y in the amygdala contributes to neuropathic pain-like behaviors in rats via the neuropeptide Y receptor type 2/mitogen-activated protein kinase axis. Neurological Research, 44(8), 695-705. Retrieved from [Link]

  • Colmers, W. F., et al. (1991). Presynaptic inhibition by neuropeptide Y in rat hippocampal slice in vitro is mediated by a Y2 receptor. British Journal of Pharmacology, 102(1), 41-44. Retrieved from [Link]

  • Colmers, W. F., et al. (1991). Presynaptic inhibition by neuropeptide Y in rat hippocampal slice in vitro is mediated by a Y2 receptor. British Journal of Pharmacology, 102(1), 41-44. Retrieved from [Link]

  • Furuya, K., et al. (1994). Differential mechanism of peptide YY and neuropeptide Y in inhibiting motility of guinea-pig colon. European Journal of Pharmacology, 262(1-2), 143-149. Retrieved from [Link]

  • Gehlert, D. R. (2007). Neuropeptide Y Receptor Selective Ligands in the Treatment of Obesity. Endocrine Reviews, 28(6), 657-674. Retrieved from [Link]

  • Zukowska-Grojec, Z., et al. (1998). Neuropeptide Y: A Novel Angiogenic Factor From the Sympathetic Nerves and Endothelium. Circulation Research, 83(2), 187-195. Retrieved from [Link]

  • GenScript. (n.d.). Neuropeptide Y (13-36), human. Retrieved from [Link]

  • Erlinge, D., et al. (1993). Mitogenic effect of neuropeptide Y in rat vascular smooth muscle cells. American Journal of Physiology-Heart and Circulatory Physiology, 264(6), H1907-H1912. Retrieved from [Link]

  • Kombian, S. B., & Colmers, W. F. (1992). Neuropeptide Y selectively inhibits slow synaptic potentials in rat dorsal raphe nucleus in vitro by a presynaptic action. Journal of Neuroscience, 12(3), 1086-1093. Retrieved from [Link]

  • Pernow, J., et al. (1996). In vivo receptor characterization of neuropeptide Y-induced effects in consecutive vascular sections of cat skeletal muscle. British Journal of Pharmacology, 119(4), 655-661. Retrieved from [Link]

  • Hastings, J. A., et al. (2004). NPY and NPY Y1 receptor effects on noradrenaline overflow from the rat brain in vitro. Regulatory Peptides, 120(1-3), 169-175. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Regulation of neuropeptide Y in body microenvironments and its potential application in therapies: a review. Cell & Bioscience, 11(1), 139. Retrieved from [Link]

  • Abebe, W. (2020). The Role of Neuropeptide Y in Cardiovascular Health and Disease. Frontiers in Pharmacology, 11, 584945. Retrieved from [Link]

  • REPROCELL. (2023). The Enduring Value of Organ Baths in Modern Drug Discovery. Retrieved from [Link]

  • Rioux, F., et al. (1990). Characterization of vascular neuropeptide Y receptors. Journal of Cardiovascular Pharmacology, 15(5), 706-714. Retrieved from [Link]

  • Aapptec. (n.d.). Neuropeptide Y (13-36), porcine. Retrieved from [Link]

  • Taylor, B. K., et al. (2022). Neuropeptide Y and Pain: Insights from Brain Research. ACS Pharmacology & Translational Science, 5(11), 1084-1098. Retrieved from [Link]

  • Erlinge, D., et al. (1994). Neuropeptide Y stimulates proliferation of human vascular smooth muscle cells: cooperation with noradrenaline and ATP. Regulatory Peptides, 50(3), 259-265. Retrieved from [Link]

  • Jackson, D. N., & Noble, E. G. (2006). Neuropeptide Y and neurovascular control in skeletal muscle and skin. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 290(1), R21-R33. Retrieved from [Link]

  • Scireq. (2022). Tissue Baths in Respiratory Disease Models. Retrieved from [Link]

  • Li, S., et al. (2016). Epithelium-generated neuropeptide Y induces smooth muscle contraction to promote airway hyperresponsiveness. Journal of Clinical Investigation, 126(5), 1978-1982. Retrieved from [Link]

  • Laske, T. G., et al. (2019). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. Journal of Pharmacological and Toxicological Methods, 98, 106583. Retrieved from [Link]

Sources

Neuropeptide Y (13-36): A Precision Tool for Y2 Receptor Trafficking and Internalization Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

Neuropeptide Y (13-36) (NPY 13-36) is a C-terminal fragment of the endogenous Neuropeptide Y.[1][2][3] Unlike the full-length peptide, which binds promiscuously to Y1, Y2, and Y5 receptors, NPY (13-36) is a highly selective agonist for the Y2 receptor (Y2R) .

For researchers studying GPCR trafficking, this selectivity is a critical asset. The Y2 receptor exhibits distinct trafficking kinetics compared to the Y1 receptor; while Y1R recycles rapidly to the membrane, Y2R is characterized by poor recycling and intracellular retention (often targeting lysosomes). Using NPY (13-36) allows for the isolation of Y2R-specific internalization events without interference from Y1R signaling, which is essential in native tissue or co-expression systems.

Key Technical Specifications
ParameterValue / CharacteristicSource
Selectivity High affinity for Y2R; >1000-fold lower affinity for Y1R[1, 3]
Y2R Affinity (Ki) ~1.3 nM (CHO cells)[5]
Potency (EC50) ~2.2 nM (cAMP inhibition)[5]
Molecular Weight ~2982.4 Da[2]
Solubility Water soluble (up to 1 mg/mL); often supplied as TFA salt[2, 6]

Mechanism of Action: Y2R Internalization Pathway

The internalization of Y2R induced by NPY (13-36) follows a


-arrestin-dependent pathway, though with distinct kinetics compared to other NPY receptors. Upon binding, the receptor undergoes phosphorylation by G-protein Coupled Receptor Kinases (GRKs), recruiting 

-arrestin, which uncouples the G-protein and scaffolds clathrin for endocytosis.[4][5]
Pathway Visualization

Y2R_Internalization NPY NPY (13-36) (Ligand) Y2R_Surface Y2 Receptor (Surface) NPY->Y2R_Surface Binding (Kd ~1.3nM) Complex Ligand-Receptor Complex Y2R_Surface->Complex GRK GRK Phosphorylation (C-tail) Complex->GRK Activation Arrestin Beta-Arrestin Recruitment GRK->Arrestin Clathrin Clathrin-Coated Pit Arrestin->Clathrin Scaffolding Endosome Early Endosome Clathrin->Endosome Endocytosis Lysosome Lysosomal Degradation Endosome->Lysosome Primary Fate Recycling Recycling (Inefficient/Slow) Endosome->Recycling Minor Pathway

Caption: NPY (13-36) induces Y2R internalization via arrestin/clathrin. Unlike Y1R, Y2R is primarily sorted to lysosomes rather than recycled.

Handling and Reconstitution

Peptide stability is the single most common failure point in internalization assays. NPY (13-36) is susceptible to oxidation and protease degradation.

  • Reconstitution:

    • Centrifuge the vial briefly before opening to settle the lyophilized powder.

    • Dissolve in sterile, endotoxin-free water or 0.1% acetic acid to a concentration of 1 mg/mL.

    • Expert Tip: Do not vortex vigorously. Gentle swirling or pipetting is sufficient.

  • Storage:

    • Aliquot immediately into single-use volumes (e.g., 10-20 µL).

    • Store at -80°C .

    • Avoid Freeze-Thaw: NPY (13-36) degrades rapidly upon repeated freeze-thaw cycles. Discard unused thawed aliquots.

Protocol A: Visualizing Internalization (Confocal Microscopy)

Objective: Qualitative and semi-quantitative analysis of Y2R redistribution from the plasma membrane to intracellular vesicles. System: HEK293 or CHO cells stably expressing Y2R-GFP (or Y2R with an N-terminal epitope tag like FLAG/HA).

Materials
  • Ligand: NPY (13-36) (100 µM stock).

  • Media: Serum-free DMEM (Starvation media).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Nuclear Stain: DAPI or Hoechst 33342.

Step-by-Step Workflow
  • Seeding: Plate cells on poly-L-lysine coated glass coverslips/bottom dishes 24 hours prior. Aim for 60-70% confluency.

  • Serum Starvation (Critical):

    • Remove complete media and wash 1x with PBS.

    • Incubate in serum-free media for 2–4 hours at 37°C.

    • Why? Removes basal signaling caused by growth factors, synchronizing the receptors at the surface.

  • Pulse (Ligand Addition):

    • Prepare 100 nM NPY (13-36) in warm serum-free media.

    • Replace starvation media with Ligand Media.

    • Incubate at 37°C for 30–60 minutes .

    • Control: Incubate a separate set of cells at 4°C . At this temperature, ligand binds but endocytosis is energetically blocked. This validates that the observed intracellular signal is temperature-dependent internalization.

  • Chase (Optional):

    • To study retention vs. recycling, wash cells 3x with warm PBS and incubate in ligand-free media for 1–2 hours. (Expect signal to remain intracellular for Y2R).

  • Fixation:

    • Wash 3x with ice-cold PBS (stops trafficking immediately).

    • Fix with 4% PFA for 15 minutes at Room Temperature.

  • Imaging:

    • Mount and image.[4][6][7]

    • Result: Surface Y2R (crisp membrane ring) should transition to punctate intracellular vesicles (endosomes).

Protocol B: Quantitative Surface Loss Assay (Flow Cytometry)

Objective: Quantify the EC50 of internalization by measuring the loss of surface receptors. System: Cells expressing N-terminal FLAG-tagged Y2R.

Experimental Logic

This assay relies on an antibody that detects the surface tag. If the receptor internalizes, the antibody signal decreases.

Workflow Diagram

Flow_Protocol Step1 1. Starve Cells (2h, 37°C) Step2 2. Treat with NPY 13-36 (30 min, 37°C) Step1->Step2 Step3 3. Chill to 4°C (Stop Trafficking) Step2->Step3 Step4 4. Stain Surface (Anti-FLAG Primary + Alexa Fluor Sec) Step3->Step4 Step5 5. Flow Cytometry (Measure MFI) Step4->Step5

Caption: Quantitative workflow. Step 3 is critical to prevent antibody-induced internalization during staining.

Detailed Protocol
  • Preparation: Detach cells using enzyme-free dissociation buffer (Trypsin cleaves receptors).

  • Treatment:

    • Resuspend cells in serum-free media.

    • Treat with serial dilutions of NPY (13-36) (e.g., 0.1 nM to 1 µM).

    • Incubate at 37°C for 45 minutes.

  • Arrest:

    • Immediately transfer tubes to ice (4°C) . Add 5 mL ice-cold PBS + 1% BSA (FACS Buffer).

    • Centrifuge (300xg, 5 min, 4°C).

  • Staining (All at 4°C):

    • Resuspend in FACS buffer containing primary antibody (e.g., Mouse anti-FLAG M1) for 45 min.

    • Note: Do not use permeabilizing agents (Saponin/Triton). We only want to measure surface receptors.

    • Wash 2x with ice-cold FACS buffer.

    • Incubate with Secondary Antibody (e.g., Goat anti-Mouse Alexa-488) for 30 min.

  • Analysis:

    • Wash 2x and resuspend.

    • Measure Mean Fluorescence Intensity (MFI) on a flow cytometer.

    • Calculation: % Internalization =

      
      .
      

Troubleshooting & Expert Insights

High Background / No Internalization?
  • Check the Tag: Ensure your receptor tag (FLAG/HA/GFP) is extracellular. If using GFP fused to the C-terminus, you must use confocal microscopy (Protocol A), not surface antibody staining (Protocol B).

  • Ligand Degradation: NPY (13-36) is a peptide.[8] If your EC50 shifts right (lower potency), your stock may have degraded. Use a fresh aliquot.

  • Cell Line Variance: Y2R internalization is strictly dependent on the cellular complement of GRKs and Arrestins. HEK293 cells usually work well; CHO cells may require overexpression of

    
    -arrestin 2 for robust signals.
    
Distinguishing Y1R vs. Y2R
  • If you are working in native tissue (e.g., neurons), use a Y1R antagonist (e.g., BIBP3226) alongside NPY (13-36). Although NPY (13-36) is selective, at high micromolar concentrations, specificity can drift. The antagonist ensures any residual signal is not Y1-mediated.

The "Recycling" Trap
  • Do not design an assay expecting rapid recovery of surface fluorescence. Y2R recycles very slowly compared to Y1R. If you need to measure recycling, extend your "Chase" period to >4 hours or use Cycloheximide to block new protein synthesis.

References

  • MedChemExpress. Neuropeptide Y (13-36), porcine - Product Information. Retrieved from

  • Phoenix Pharmaceuticals. Neuropeptide Y (13-36) Handling and Solubility. Retrieved from

  • Grandt, D., et al. (1996). Neuropeptide Y 3-36 is an endogenous ligand selective for Y2 receptors. Regulatory Peptides. Retrieved from

  • Walther, C., et al. (2011). Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in Endocrinology. Retrieved from

  • Cayman Chemical. Neuropeptide Y (13-36) Technical Information. Retrieved from

  • NovoPro Bioscience. TFA Salt Effects on Peptide Solubility. Retrieved from

Sources

Application Note: Characterization of Y2 Receptors Using NPY (13-36) in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol and theoretical framework for using NPY (13-36) , a C-terminal fragment of Neuropeptide Y, as a selective tool to characterize Y2 receptor binding sites. While full-length NPY and PYY bind multiple receptor subtypes (Y1, Y2, Y5) with high affinity, NPY (13-36) exhibits a distinct pharmacological profile: it retains nanomolar affinity for the Y2 subtype while displaying negligible affinity for Y1 and significantly reduced affinity for Y5. This selectivity makes it an essential "masking" or "displacing" agent in competitive binding assays to pharmacologically isolate Y2 populations in heterogeneous tissue preparations.

Introduction: The NPY Receptor Landscape

The Neuropeptide Y (NPY) family mediates diverse physiological effects—from vasoconstriction to appetite regulation—through a family of G-protein coupled receptors (GPCRs): Y1, Y2, Y4, and Y5 .[1][2][3][4][5][6][7][8][9]

  • Y1 Receptor: Requires the full N-terminus of the peptide for high-affinity binding.[6]

  • Y2 Receptor: Tolerates extensive N-terminal truncation.[2] It recognizes the C-terminal

    
    -helix and amidated tyrosine of NPY/PYY.
    
  • Y5 Receptor: Structurally distinct but pharmacologically overlaps with Y1 and Y2; often co-expressed with Y1/Y2 in the CNS.

The Role of NPY (13-36)

NPY (13-36) is a truncated analog produced endogenously by proteolytic cleavage or synthesized for research. Its utility lies in its loss of function at Y1 and Y5 receptors while retaining binding capacity at Y2.

LigandY1 AffinityY2 AffinityY5 AffinityPrimary Utility
NPY (Full Length) High (pM-nM)High (pM-nM)High (nM)Non-selective Pan-agonist
[Leu31, Pro34]-NPY HighNegligible HighY1/Y5 Selective
NPY (3-36) LowHighHighY2/Y5 Agonist
NPY (13-36) Negligible High (nM) Low/Negligible Y2 Selective Tool
Visualizing Receptor Selectivity

The following diagram illustrates the binding overlap and how NPY (13-36) isolates the Y2 subtype.

NPY_Selectivity NPY NPY (Full Length) Y1 Y1 Receptor NPY->Y1 Y2 Y2 Receptor NPY->Y2 Y5 Y5 Receptor NPY->Y5 NPY3_36 NPY (3-36) NPY3_36->Y1 Low Affinity NPY3_36->Y2 High Affinity NPY3_36->Y5 Moderate Affinity NPY13_36 NPY (13-36) (Target Tool) NPY13_36->Y1 No Binding NPY13_36->Y2 Selective Binding NPY13_36->Y5 Low/No Binding LP_NPY [Leu31, Pro34]-NPY LP_NPY->Y1 High Affinity LP_NPY->Y2 No Binding LP_NPY->Y5 High Affinity

Caption: Specificity map of NPY analogs. NPY (13-36) selectively engages Y2, avoiding the Y1/Y5 cross-reactivity seen with longer fragments.

Material Properties & Handling

Peptide: NPY (13-36) (Porcine/Human sequence: Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-HyP-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2) Molecular Weight: ~2,980 Da Solubility: Soluble in water; however, hydrophobic adsorption to plastic is a major risk.

Handling Protocol
  • Reconstitution: Dissolve lyophilized peptide in 0.1% Acetic Acid or sterile water to a stock concentration of 1 mM.

    • Why? Acidic pH improves stability and solubility of basic peptides.

  • Storage: Aliquot immediately into low-binding polypropylene tubes. Store at -80°C. Avoid freeze-thaw cycles.

  • Working Solutions: Dilute in assay buffer immediately before use. Ensure the buffer contains 0.1% - 0.5% BSA to prevent the peptide from sticking to the tube walls and pipette tips.

Experimental Protocol: Competitive Radioligand Binding

This protocol describes a Competition Assay where non-radioactive ("cold") NPY (13-36) competes with a radioligand (e.g., [


I]-PYY) for binding sites on membrane preparations.
A. Reagents & Buffers[1][10][11][12]
  • Binding Buffer:

    • 50 mM HEPES or Tris-HCl (pH 7.4)

    • 5 mM

      
       (Essential for G-protein coupling stability)
      
    • 1 mM

      
      
      
    • 0.1% Bacitracin (Protease inhibitor)

    • 0.5% BSA (Bovine Serum Albumin, Fraction V) – Critical for reducing non-specific binding (NSB).

  • Radioligand: [

    
    I]-PYY or [
    
    
    
    I]-NPY (Specific Activity ~2200 Ci/mmol).
    • Note: [

      
      I]-PYY is often preferred for Y2 assays due to higher stability and affinity than NPY.
      
  • Membrane Source: CHO-K1 cells stably expressing Human Y2 receptor (or rat brain homogenates for tissue studies).

B. Assay Workflow

Assay_Workflow start Start: Thaw Membranes prep Homogenize in Binding Buffer (20-50 µg protein/well) start->prep plate Prepare 96-well Plate prep->plate add_cold Add Cold NPY (13-36) (10^-11 M to 10^-6 M) plate->add_cold add_hot Add [125I]-PYY (~25-50 pM final) add_cold->add_hot add_mem Add Membranes add_hot->add_mem incubate Incubate 60-90 min @ 30°C add_mem->incubate filter Harvest via GF/C Filters (Pre-soaked in 0.5% PEI) incubate->filter wash Wash 3x with Ice-Cold Buffer filter->wash count Gamma Counter (CPM Measurement) wash->count

Caption: Step-by-step workflow for the NPY (13-36) competitive binding assay.

C. Detailed Procedure
  • Filter Preparation: Pre-soak GF/C or GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for at least 1 hour at 4°C.

    • Mechanism:[5] PEI is a cationic polymer that neutralizes the negative charge of glass fibers, drastically reducing the non-specific binding of the positively charged NPY peptide.

  • Plate Setup: In a 96-well polypropylene plate, add:

    • 25 µL Assay Buffer (for Total Binding) OR Cold NPY (13-36) dilutions (

      
       to 
      
      
      
      M).
    • 25 µL [

      
      I]-PYY (Final concentration typically 25-50 pM).
      
    • 150 µL Membrane Suspension (20–50 µg protein per well).

  • Incubation: Seal plate and incubate at 30°C for 90 minutes .

    • Note: Equilibrium time varies by cell line; 90 mins is standard for Y2 to ensure complete association.

  • Termination:

    • Rapidly filter contents through the pre-soaked filter mat using a cell harvester.

    • Wash filters 3 times with ice-cold wash buffer (50 mM Tris, pH 7.4, 500 mM NaCl).

    • Tip: High salt in the wash buffer helps strip non-specifically bound cationic peptides.

  • Detection: Dry filters (if using MeltiLex) or transfer to tubes. Count radioactivity in a Gamma Counter.

Data Analysis & Interpretation

Calculating and
  • Plot Data: Plot Log[NPY 13-36] (M) on the X-axis vs. Specific Binding (% or CPM) on the Y-axis.

  • Curve Fit: Use a non-linear regression model (One-site competition):

    
    
    
  • Determine

    
    :  Convert the 
    
    
    
    to the inhibition constant (
    
    
    ) using the Cheng-Prusoff equation:
    
    
    • 
      : Concentration of radioligand used (e.g., 0.05 nM).
      
    • 
      : Dissociation constant of the radioligand (determined from a separate Saturation Binding assay).
      
Expected Results
  • Y2 Receptors: NPY (13-36) should displace [

    
    I]-PYY with a 
    
    
    
    in the low nanomolar range (1–10 nM) .
  • Y1 Receptors: If the tissue is Y1-dominant, NPY (13-36) will show no displacement (flat line) or extremely low potency (

    
    ).
    
  • Mixed Populations: If the curve is biphasic (two plateaus), the high-affinity component represents Y2, and the low-affinity component represents Y1/Y5.

Troubleshooting & Validation

IssueProbable CauseSolution
High Non-Specific Binding (NSB) Peptide sticking to filters/tubes.Increase BSA to 0.5% or 1%. Ensure filters are PEI-soaked. Use siliconized tubes.
Low Specific Signal Receptor degradation or low expression.Add protease inhibitors (Bacitracin, PMSF). Check membrane protein quality.
Flat Competition Curve Ligand degradation or wrong receptor.Use fresh NPY (13-36). Confirm receptor subtype expression via PCR or specific antagonist (e.g., BIIE0246 for Y2).
Right-shifted

Incomplete equilibrium.Increase incubation time to 2 hours.

References

  • Dumont, Y., et al. (1995).[4] Characterization of neuropeptide Y binding sites in rat brain membrane preparations using [125I][Leu31, Pro34]peptide YY and [125I]peptide YY3-36. Journal of Pharmacology and Experimental Therapeutics. Link

  • Gerald, C., et al. (1996).[2][4][10] A receptor subtype involved in neuropeptide-Y-induced food intake.[1][6][9] Nature. Link

  • Grandt, D., et al. (1996). Proteolytic processing by dipeptidyl aminopeptidase IV generates receptor selectivity for peptide YY. Biochemical Journal. Link

  • Michel, M. C., et al. (1998). XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological Reviews. Link

  • Parker, S. L., et al. (2007). Neuropeptide Y Y2 receptor in health and disease. British Journal of Pharmacology. Link

Sources

Application of Neuropeptide Y (13-36) in Behavioral Studies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the utilization of Neuropeptide Y (13-36) [NPY (13-36)], a C-terminal fragment of Neuropeptide Y, in behavioral neuroscience research. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying science, practical application, and data interpretation when using this selective Y2 receptor agonist to investigate anxiety and feeding behaviors.

Introduction: The Rationale for Studying NPY (13-36)

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter, one of the most abundant in the mammalian brain, playing a crucial role in a plethora of physiological processes including stress resilience, energy homeostasis, and emotional regulation[1]. The diverse effects of NPY are mediated through a family of G-protein coupled receptors, namely Y1, Y2, Y4, and Y5[1]. Understanding the specific contribution of each receptor subtype is paramount for targeted therapeutic development.

NPY (13-36) is a truncated form of the full-length NPY peptide and exhibits a preferential affinity for the Y2 receptor subtype[2][3]. This selectivity makes NPY (13-36) an invaluable pharmacological tool to dissect the in vivo functions of Y2 receptors in complex behaviors, isolating their effects from those mediated by other NPY receptors, particularly the Y1 receptor, which often mediates opposing behavioral outcomes[1][2].

Mechanism of Action: The NPY Y2 Receptor Signaling Cascade

NPY (13-36) exerts its biological effects primarily through the activation of the NPY Y2 receptor, a presynaptic autoreceptor that modulates neurotransmitter release[1][2]. The Y2 receptor is a member of the Gi/o protein-coupled receptor family[4]. Upon binding of NPY (13-36), the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[5]. This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA). Additionally, activation of the Y2 receptor can lead to the modulation of ion channels, including the inhibition of voltage-gated Ca2+ channels and the activation of G-protein-coupled inwardly rectifying K+ (GIRK) channels[6][7]. This concerted action ultimately leads to a reduction in neurotransmitter release from the presynaptic terminal.

NPY_Y2_Receptor_Signaling cluster_cytosol Cytosol NPY1336 NPY (13-36) Y2R Y2 Receptor NPY1336->Y2R Binds G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx K_ion K⁺ K_channel->K_ion Efflux ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neurotransmitter_Release Reduced Neurotransmitter Release PKA->Neurotransmitter_Release Modulates Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_ion->Neurotransmitter_Vesicle Triggers Fusion Neurotransmitter_Vesicle->Neurotransmitter_Release anxiogenic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare NPY (13-36) Solution D Administer NPY (13-36) or Vehicle (ICV) A->D B Stereotaxic Surgery for ICV Cannulation B->D C Animal Habituation to Handling C->D E Elevated Plus Maze Test D->E F Video Tracking & Scoring E->F G Statistical Analysis F->G H Interpretation of Results G->H anorexigenic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare NPY (13-36) Solution E Administer NPY (13-36) or Vehicle (ICV) A->E B Stereotaxic Surgery for ICV Cannulation B->E C Animal Acclimatization to Diet & Cages D Fasting Period (optional) C->D D->E F Monitor Food & Water Intake E->F G Calculate Cumulative Intake F->G H Microstructure Analysis (Meal Patterns) F->H I Statistical Analysis G->I H->I

Figure 3: Experimental Workflow for Feeding Studies.

Detailed Protocol

Materials:

  • Metabolic cages or home cages equipped with automated food and water intake monitoring systems.

  • Standard or high-fat diet, as required by the experimental design.

  • Balances for weighing food hoppers.

Procedure:

  • Acclimatization:

    • House mice individually in the specialized cages for several days to acclimate to the environment and the specific diet.

    • Handle the mice daily to reduce stress.

  • Baseline Measurement: Record baseline food and water intake for at least 24-48 hours before the experiment.

  • Fasting (Optional): To stimulate a robust feeding response, animals can be fasted for a period (e.g., 12-24 hours) before drug administration. Ensure free access to water during this time.

  • Drug Administration: Administer NPY (13-36) or vehicle via ICV injection (Protocol 2) at the beginning of the dark cycle (when rodents are most active).

  • Data Collection:

    • Measure food and water intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection by weighing the food hoppers.

    • If using an automated system, data on meal patterns will be collected continuously.

  • Data Analysis:

    • Cumulative Intake: Calculate the total food intake in grams at each time point and compare between the NPY (13-36) and vehicle groups.

    • Feeding Microstructure: Analyze the automated data to determine:

      • Meal size: The amount of food consumed in a single eating bout.

      • Meal duration: The length of time of a single eating bout.

      • Meal frequency: The number of meals initiated over a specific period.

      • Satiety ratio: The inter-meal interval divided by the size of the preceding meal.

    • An anorexigenic effect of NPY (13-36) would be indicated by a significant decrease in cumulative food intake, potentially through a reduction in meal size or frequency.

Conclusion and Future Directions

NPY (13-36) is a powerful and selective tool for probing the function of the NPY Y2 receptor in behavioral paradigms. The protocols outlined in this guide provide a framework for investigating its anxiogenic-like and potential anorexigenic effects. It is crucial for researchers to carefully consider species, dose, and route of administration to ensure the validity and reproducibility of their findings. Future research employing NPY (13-36) in combination with genetic models and advanced neuroimaging techniques will further unravel the intricate role of the Y2 receptor in the neural circuits governing emotion and energy balance, paving the way for novel therapeutic strategies for neuropsychiatric and metabolic disorders.

References

  • Broqua, P., Wettstein, J. G., Rocher, M. N., Gauthier-Martin, B., & Junien, J. L. (1995). Behavioral effects of neuropeptide Y receptor agonists in the elevated plus-maze and fear-potentiated startle procedures. Behavioural pharmacology, 6(3), 215–222. [Link]

  • Bewick, G. A. (2014). Signalling pathways downstream of neuropeptide Y (NPY) receptor activation. ResearchGate. [Link]

  • Reichmann, F., & Holzer, P. (2016). Neuropeptide Y: A stressful review. Neuropeptides, 55, 99-109. [Link]

  • Brothers, S. P., & Wahlestedt, C. (2010). Therapeutic potential of neuropeptide Y (NPY) receptor ligands. EMBO molecular medicine, 2(11), 429–439. [Link]

  • Michel, M. C., Beck-Sickinger, A., Cox, H., Doods, H. N., Herzog, H., Larhammar, D., ... & Pöhlmann, R. (1998). XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological reviews, 50(1), 143-150. [Link]

  • Law, V., et al. (2021). A Murine Ommaya Xenograft Model to Study Direct-Targeted Therapy of Leptomeningeal Disease. Journal of Visualized Experiments. [Link]

  • Wikipedia. (n.d.). Neuropeptide Y receptor Y2. [Link]

  • Xiong, J., & MacKerell, A. D., Jr (2025). Chronic Intraventricular Cannulation for the Study of Glymphatic Transport. eNeuro, 12(6), ENEURO.0135-25.2025. [Link]

  • Nakajima, M., Inui, A., Asakawa, A., Momose, K., Ueno, N., Teranishi, A., ... & Kasuga, M. (1998). Neuropeptide Y produces anxiety via Y2-type receptors. Peptides, 19(2), 359-363. [Link]

  • National Center for Biotechnology Information. (2025). Npy2r neuropeptide Y receptor Y2 [Mus musculus (house mouse)]. Gene. [Link]

  • Sainsbury, A., Schwarzer, C., Couzens, M., & Herzog, H. (2002). NPY Y2 receptor knockout mice are resistant to the anorectic and catabolic effects of PYY3-36. Peptides, 23(3), 573-579. [Link]

  • Parmasad, J. L. (2024). Intracerebroventricular administration of compound in Mus Musculus. protocols.io. [Link]

  • Yan, W., Wu, L., Zhang, Y., Wang, Y., Zhang, Y., & Wang, X. (2022). Neuropeptide Y in the amygdala contributes to neuropathic pain-like behaviors in rats via the neuropeptide Y receptor type 2/mitogen-activated protein kinase axis. Neurological Research, 44(9), 816-826. [Link]

  • Beck, B. (2006). Neuropeptide Y in normal eating and in genetic and dietary-induced obesity. Philosophical Transactions of the Royal Society B: Biological Sciences, 361(1471), 1159-1185. [Link]

  • National Center for Biotechnology Information. (2026). Npy2r neuropeptide Y receptor Y2 [Rattus norvegicus (Norway rat)]. Gene. [Link]

  • Stanley, B. G., & Leibowitz, S. F. (1984). Neuropeptide Y: stimulation of feeding and drinking by injection into the paraventricular nucleus. Life sciences, 35(26), 2635–2642. [Link]

  • Becskei, C., Riediger, T., & Lutz, T. A. (2007). Increased threshold concentrations of neuropeptide Y for a stimulatory effect on food intake in obese Zucker rats--changes in the microstructure of the feeding behavior. Physiology & behavior, 90(4), 641–648. [Link]

  • Shintani, M., Ogawa, Y., Ebihara, K., Aizawa-Abe, M., Miyanaga, F., Takaya, K., ... & Nakao, K. (2001). Rapid-onset obesity in mice lacking the neuropeptide Y-Y5 receptor. The Journal of clinical investigation, 107(3), 377–383. [Link]

  • Allen Institute for Brain Science. (n.d.). Protocols: Mouse Whole Cortex and Hippocampus. Allen Brain Map. [Link]

  • Shen, M., Wang, Y., & Li, X. (2021). Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing. STAR protocols, 2(3), 100693. [Link]

  • Gerald, C., Gakes, D., Grandy, D. K., & O'Dowd, B. F. (1996). Neuropeptide Y Induced Feeding in the Rat Is Mediated by a Novel Receptor 1. Endocrinology, 137(1), 196-200. [Link]

  • Iram, T., et al. (2022). A protocol for collection and infusion of cerebrospinal fluid in mice. STAR Protocols, 3(4), 102015. [Link]

  • Zhang, L., & Li, X. L. (2018). A Promising Therapeutic Target for Metabolic Diseases: Neuropeptide Y Receptors in Humans. Cellular physiology and biochemistry : international journal of experimental cellular physiology, biochemistry, and pharmacology, 45(2), 854–867. [Link]

  • Thiele, T. E., Koh, M. T., & Willis, C. M. (2004). Neuropeptide Y knockout mice are sensitive to the anxiogenic-like effects of ethanol withdrawal. Alcoholism, clinical and experimental research, 28(6), 867–873. [Link]

  • Aldegunde, M., Mancebo, M. J., & Cerdá-Reverter, J. M. (2006). Effects of neuropeptide Y on food intake and brain biogenic amines in the rainbow trout (Oncorhynchus mykiss). Peptides, 27(4), 795–802. [Link]

  • Kalra, S. P., Dube, M. G., Sahu, A., Phelps, C. P., & Kalra, P. S. (1991). Structure-function analysis of stimulation of food intake by neuropeptide Y: effects of receptor agonists. Physiology & behavior, 50(1), 5–9. [Link]

  • Paolone, G., Falcicchia, C., Verlengia, G., Barbieri, M., Binaschi, A., Paliotto, F., ... & Simonato, M. (2017). Personalized Needles for Microinjections in the Rodent Brain. Journal of visualized experiments : JoVE, (126), 55751. [Link]

  • Ste. Marie, L., & Palmiter, R. D. (2005). Modulation of neuropeptide Y expression in adult mice does not affect feeding. Proceedings of the National Academy of Sciences of the United States of America, 102(39), 14024–14029. [Link]

  • Yeo, G. S. (2017). Neural and Molecular Mechanisms Involved in Controlling the Quality of Feeding Behavior: Diet Selection and Feeding Patterns. Nutrients, 9(10), 1145. [Link]

  • Varga, J., Csabafi, K., Toth, K., Gero, D., Pinter, O., & Gasz, B. (2020). Activity of the hypothalamic neuropeptide Y increases in adult and decreases in old rats. GeroScience, 42(2), 647–661. [Link]

  • Zhang, Y., et al. (2024). Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection. STAR Protocols, 5(3), 103099. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Neuropeptide Y (13-36) Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Neuropeptide Y (13-36) (NPY 13-36) is a C-terminal fragment of the native NPY peptide and functions as a selective Y2 receptor agonist .[1][2] While it bypasses the Y1-mediated vasoconstrictive effects associated with the full-length peptide, it retains significant physicochemical vulnerabilities.

Successful experimentation requires mitigating three primary degradation vectors: Methionine oxidation , surface adsorption , and hydrophobic aggregation . This guide provides a self-validating workflow to ensure the structural integrity of your peptide in solution.

Module 1: Reconstitution & Solubility (The Critical First Step)

The Mechanism of Failure

NPY (13-36) is typically supplied as a Trifluoroacetate (TFA) salt. While soluble in water, the peptide contains multiple basic residues (Arg, His), giving it a high isoelectric point (pI > 8.0). Reconstituting directly in basic buffers (like PBS, pH 7.4) can induce immediate micro-precipitation because the pH is closer to the peptide's pI, reducing net charge and repulsive forces.

Validated Protocol

Goal: Create a high-concentration stock solution that remains stable.

  • Vial Centrifugation: Before opening, centrifuge the vial at 10,000 x g for 2 minutes. (Lyophilized powder often disperses onto the cap during shipping).

  • Solvent Selection:

    • Preferred: Sterile, oxygen-free (degassed) water.

    • Alternative (if hydrophobic): 0.1% Acetic Acid or 10% Acetonitrile in water.

  • Dissolution: Add solvent to achieve a stock concentration of 1 mg/mL or higher .

    • Why? High concentrations saturate surface adsorption sites on the vial, leaving more free peptide in solution.

  • Mixing: Do NOT vortex. Vortexing introduces air bubbles (oxidation risk) and shear stress. Instead, pipette gently up and down or swirl slowly.

Module 2: Preventing Surface Adsorption (The "Invisible Thief")

The Science

NPY (13-36) is highly "sticky" (adsorptive). In standard polypropylene tubes or borosilicate glass, you can lose up to 50-80% of your peptide to the container walls within 1 hour if the concentration is low (<100 nM). This results in "ghost" data where calculated concentrations do not match actual delivery.

Mitigation Strategy
Container MaterialRisk LevelRecommendation
Standard Polypropylene High Avoid for storage. Use only for rapid transfer.
Standard Glass Medium Avoid. Silanol groups bind cationic peptides.
Siliconized Glass Low Excellent for storage.
LoBind / Low-Retention Plastic Low Recommended. Use for all aliquots.

Additives (The "Blocker" Method): If your assay permits, add 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to your working buffers. These agents coat the plastic surface, preventing NPY from sticking.

Module 3: Chemical Stability (Oxidation & Proteolysis)

The Methionine Vulnerability

NPY (13-36) contains a Methionine residue (Met17 in full sequence, Met5 in this fragment). Methionine is highly susceptible to oxidation, forming Methionine Sulfoxide .

  • Consequence: Oxidation adds an oxygen atom (+16 Da mass shift), altering the peptide's polarity and potentially reducing Y2 receptor binding affinity.

  • Prevention:

    • Use degassed buffers (purge with Nitrogen or Argon).

    • Overlay stock vials with Argon gas before closing.

    • Avoid repeated opening of the vial.

Proteolytic Cleavage

While NPY (13-36) lacks the N-terminal Tyr-Pro motif cleaved by DPP-IV, it remains vulnerable to Neutral Endopeptidase (NEP) and general serum proteases.

  • In Vitro: Use a broad-spectrum protease inhibitor cocktail (e.g., EDTA-free) if incubating with cells/tissue for >1 hour.

  • In Vivo: The half-life is short (<20 mins).

Visualizing the Workflow

The following diagram illustrates the decision logic for handling NPY (13-36) to prevent the three major degradation pathways.

NPY_Handling Lyophilized Lyophilized NPY (13-36) (Storage: -20°C, Desiccated) Reconstitution Reconstitution (Solvent: Degassed Water or 0.1% HOAc) Lyophilized->Reconstitution Centrifuge First StockSol Stock Solution (>1 mg/mL) Reconstitution->StockSol Oxidation RISK: Met-Oxidation (Avoid Vortexing) Reconstitution->Oxidation If Vortexed Aliquot Aliquot Immediately (Avoid Freeze-Thaw) StockSol->Aliquot Storage Long Term Storage (-80°C, Argon Overlay) Aliquot->Storage WorkingSol Working Solution (Dilute in Assay Buffer) Aliquot->WorkingSol Thaw Once Adsorption RISK: Surface Adsorption (Use LoBind Tubes + BSA) WorkingSol->Adsorption Low Conc (<1µM)

Figure 1: Critical Decision Pathway for NPY (13-36) Handling. Blue nodes indicate active processing; Green indicates stable states; Red indicates high-risk working states.

Troubleshooting Guide (FAQ)

Q1: My peptide precipitated immediately upon adding PBS. What happened? A: You likely experienced "salting out" or pH shock. The high ionic strength of PBS combined with a pH near the peptide's pI caused aggregation.

  • Fix: Dissolve the peptide in sterile water or 10 mM Acetic Acid first to create a concentrated stock. Only dilute into PBS at the final working step.

Q2: I calculated a 10 nM concentration, but my ELISA/Assay shows almost zero signal. A: This is classic surface adsorption . At 10 nM, the absolute mass of the peptide is so low that the plastic walls of your tube may have bound 90-100% of the molecules.

  • Fix: Re-run the dilution using Protein LoBind tubes and add 0.1% BSA to your dilution buffer to act as a carrier.

Q3: My HPLC peak is splitting or broadening after 2 weeks of storage. A: This indicates Methionine oxidation . The split peak is likely the Met-Sulfoxide variant (+16 Da).

  • Fix: This is irreversible. Discard the aliquot. For the next batch, ensure you overlay the vial with Nitrogen/Argon and store at -80°C, not -20°C.

Q4: Can I refreeze the leftover working solution? A: No. NPY (13-36) is sensitive to freeze-thaw crystal damage. The formation of ice crystals can denature the peptide structure and promote aggregation. Always use single-use aliquots.

References

  • Viles, J. H., et al. (2011). Methionine Oxidation Perturbs the Structural Core of the Prion Protein. (Demonstrates the structural impact of Met oxidation in amyloidogenic peptides). PubMed Central. Retrieved from [Link]

  • Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS One. Retrieved from [Link]

Sources

Troubleshooting low signal in Neuropeptide Y (13-36) assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Senior Application Scientists

Welcome to the technical support center for Neuropeptide Y (NPY) (13-36) assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly low signal, encountered during immunoassays for this specific neuropeptide fragment. As your peer in the field, this document moves beyond simple checklists to explain the underlying scientific principles, helping you not only to solve immediate problems but also to build more robust and reliable assays in the future.

Troubleshooting Guide: Low Signal or No Signal

A weak or absent signal is one of the most common and frustrating issues in any immunoassay. In a competitive ELISA format, which is frequently used for small molecules like NPY (13-36), a low signal (high optical density, or OD) in your sample wells indicates a low concentration of the target peptide. However, when the entire plate, including your zero-standard (B₀ or Max Signal) wells, shows a weak signal (low OD), it points to a systemic failure in the assay.

Below, we address these systemic issues in a question-and-answer format, following a logical diagnostic workflow.

Q1: My entire plate has very low or no signal. Where should I start my investigation?

This global issue typically points to a problem with one of the common reagents or a critical step in the protocol. The most likely culprits are the enzyme-conjugate or the substrate solution.

dot

LowSignal_Workflow Start Low Signal Across Entire Plate Check_Substrate Was the TMB Substrate solution colorless before adding to the plate? Start->Check_Substrate Check_Conjugate Was the Enzyme-Conjugate prepared correctly and is it active? Check_Substrate->Check_Conjugate Yes Result_Substrate Root Cause: Inactive/Contaminated Substrate Check_Substrate->Result_Substrate No (Blue/Yellow) Check_Incubation Were incubation times and temperatures followed correctly? Check_Conjugate->Check_Incubation Yes Result_Conjugate Root Cause: Inactive/Contaminated Conjugate Check_Conjugate->Result_Conjugate No Check_Reagents Are all other reagents (antibodies, standards) within their expiry and stored correctly? Check_Incubation->Check_Reagents Yes Result_Incubation Root Cause: Procedural Error (Time/Temp) Check_Incubation->Result_Incubation No Result_Reagents Root Cause: Reagent Degradation Check_Reagents->Result_Reagents No

Caption: Initial diagnostic workflow for global low signal.

Potential Cause 1: Inactive or Contaminated Substrate Solution

  • The "Why": The signal in most ELISAs is generated by an enzymatic reaction. Horseradish Peroxidase (HRP), a common enzyme conjugate, reacts with its substrate, Tetramethylbenzidine (TMB), to produce a blue color. This reaction is then stopped with an acid (like H₂SO₄), turning the color yellow, which is read by the plate reader. If the TMB substrate is contaminated (e.g., by the HRP conjugate itself) or has been degraded by light exposure, it will be oxidized prematurely or fail to react, resulting in no color development.[1][2]

  • How to Verify & Solve:

    • Visual Check: Before adding to the plate, the TMB substrate solution should be clear and colorless.[2] If it has a blue or yellow tint, it is contaminated and must be discarded.

    • Test: Add a small amount of your HRP conjugate directly to an aliquot of the TMB solution in a separate tube. It should turn blue rapidly. If it doesn't, the substrate or the conjugate is inactive.

    • Solution: Always use fresh TMB substrate.[3] Protect it from light during storage and incubation.[2][4] Use a clean reservoir and pipette tips to dispense it, avoiding any cross-contamination.[1]

Potential Cause 2: Inactive Enzyme-Conjugate

  • The "Why": The enzyme conjugate (e.g., Streptavidin-HRP or a secondary antibody-HRP) is the engine of the signal generation. Its enzymatic activity can be compromised by improper storage, repeated freeze-thaw cycles, or the presence of inhibitors like sodium azide in buffers.[3][5]

  • How to Verify & Solve:

    • Storage Conditions: Verify that the conjugate was stored at the recommended temperature (typically -20°C for stock solutions) and that freeze-thaw cycles were avoided.[6][7]

    • Dilution: Ensure the conjugate was diluted correctly according to the protocol immediately before use. Do not prepare working solutions far in advance.[8]

    • Inhibitors: Check the composition of all buffers used. Sodium azide is a potent inhibitor of HRP and must be avoided in wash and dilution buffers.[5]

    • Solution: If the conjugate is suspect, use a new vial or lot. When preparing the working solution, ensure it is thoroughly mixed.[1]

Potential Cause 3: Procedural Errors

  • The "Why": Simple mistakes can lead to a complete loss of signal. Forgetting to add a critical reagent (like the detection antibody or the conjugate) or accidentally switching reagent addition steps will break the assay chain.

  • How to Verify & Solve:

    • Review Protocol: Carefully review your bench notes against the official assay protocol. It is helpful to have a checklist during the procedure.

    • Positive Control: A recombinant NPY (13-36) peptide or a biological sample known to contain the peptide should always be run as a positive control. If this control also fails, it confirms a systemic assay failure rather than a problem with your unknown samples.[3]

    • Solution: Rerun the assay, paying meticulous attention to each step.[1]

Frequently Asked Questions (FAQs)
Sample Handling & Integrity

Q2: I suspect my samples have low or degraded NPY (13-36). How can I ensure sample integrity?

This is a critical point, as neuropeptides are highly susceptible to degradation by proteases in biological samples.[9][10]

  • Collection: Blood samples should be collected into pre-chilled tubes containing anticoagulants (like EDTA) and protease inhibitors.[10] Some protocols recommend specific collection tubes (e.g., Z-tubes) that contain a cocktail of preservatives.[11]

  • Processing: Centrifuge samples at 4°C as soon as possible after collection (ideally within 30 minutes) to separate plasma or serum.[12]

  • Storage: Immediately freeze aliquots of the plasma/serum at -80°C.[12] Avoid repeated freeze-thaw cycles, as this is a primary cause of peptide degradation.[6][13] A study showed that NPY recovery can drop by 50% after nine months of storage, even at -80°C, highlighting the importance of timely analysis.[10]

Assay Reagents and Setup

Q3: My standard curve is flat or has a very poor dynamic range. What are the likely causes?

In a competitive ELISA, a flat standard curve (all ODs are high and similar) means the labeled peptide is binding to the capture antibody without competition. A flat curve where all ODs are low points to the systemic failures discussed in Q1.

dot

StandardCurve_Troubleshooting cluster_standard Standard Preparation Issues cluster_binding Binding & Competition Issues Start Poor Standard Curve Check_Standard Was the standard reconstituted and diluted correctly? Start->Check_Standard Check_Binding Is there an issue with antibody or plate binding? Check_Standard->Check_Binding Dilutions Correct Standard_Degraded Degraded standard (improper storage) Check_Standard->Standard_Degraded Dilutions Incorrect Pipetting_Error Pipetting error during serial dilution Check_Standard->Pipetting_Error Dilutions Incorrect Standard_Solution Improper reconstitution Check_Standard->Standard_Solution Dilutions Incorrect Check_Competition Is the concentration of the labeled peptide/conjugate correct? Check_Binding->Check_Competition Binding OK Antibody_Issue Low antibody affinity or concentration Check_Binding->Antibody_Issue Binding Problem Coating_Issue Insufficient plate coating Check_Binding->Coating_Issue Binding Problem Conjugate_Too_High Labeled peptide/conjugate concentration too high Check_Competition->Conjugate_Too_High Competition Problem

Caption: Troubleshooting a poor standard curve.

  • Improper Standard Preparation: This is the most common cause.[14]

    • Reconstitution: Ensure the lyophilized standard was reconstituted with the correct solvent and volume to achieve the stock concentration. Briefly centrifuge the vial before opening to ensure all powder is at the bottom.[14]

    • Serial Dilutions: Use calibrated pipettes and proper technique.[15] Prepare fresh standards for each assay, as they can degrade when stored in a diluted form.[14]

  • Degraded Standard: The peptide standard may have degraded due to improper storage or multiple freeze-thaw cycles.[7][14] Use a fresh, properly stored aliquot.

  • Incorrect Labeled Peptide Concentration: In a competitive assay, the concentration of the labeled peptide (the "tracer") is critical. If it's too high, the unlabeled peptide in your standards and samples won't be able to compete effectively, leading to a flat curve. If it's too low, you'll get a weak signal overall. You may need to titrate the labeled peptide to find the optimal concentration.

Q4: Can I use a different blocking buffer than the one recommended in the kit?

While it's always best to follow the kit manufacturer's protocol, understanding blocking agents can help in assay development.

  • The "Why": Blocking prevents non-specific binding of antibodies and other reagents to the plastic surface of the microplate wells, which would otherwise cause high background noise.[16][17]

  • Common Blockers: Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[18][19] Each has its pros and cons. For instance, non-fat milk is inexpensive but contains phosphoproteins and endogenous biotin, which can interfere with certain assays.[16]

  • Causality: The choice of blocker can be critical. An ineffective blocker will lead to high background (low signal-to-noise ratio).[16][20] If you switch blockers, you must re-validate the assay. For most commercial kits, the provided blocking buffer has been optimized for the specific antibodies and reagents included.[15]

Reagent/ComponentRecommended Storage ConditionKey Considerations
NPY (13-36) Standard (Lyophilized) -20°C to -80°CAvoid moisture. Store with a desiccant.[21]
Reconstituted Standard (Stock) -80°C in aliquotsAvoid repeated freeze-thaw cycles.[13]
Capture/Detection Antibodies -20°C or 4°C as specifiedCheck manufacturer's data sheet. Avoid freeze-thaw for many antibodies.[6][22]
Enzyme Conjugate (HRP) -20°C in aliquotsAvoid freeze-thaw cycles. Protect from light.[7]
TMB Substrate 4°CMust be protected from light. Do not contaminate.[2][3]
Coated & Blocked Plates 4°C with desiccantReturn unused wells to a sealed pouch with desiccant.[12][21]

Table 1: Summary of Reagent Storage and Handling Best Practices.

Key Experimental Protocol: Competitive ELISA for NPY (13-36)

This protocol outlines the key steps and principles for a typical competitive ELISA. Refer to your specific kit manual for exact volumes and incubation times.

  • Plate Coating (if not pre-coated):

    • Dilute the capture antibody (e.g., anti-Rabbit IgG) in coating buffer.

    • Add 100 µL to each well of a high-binding 96-well plate.

    • Incubate overnight at 4°C.[19]

    • Wash the plate 3 times with Wash Buffer (e.g., PBS + 0.05% Tween-20).

  • Blocking:

    • Add 300 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for at least 1-2 hours at room temperature (RT).

    • Wash the plate 3 times.

  • Competitive Reaction:

    • Add 50 µL of your standards and samples to the appropriate wells.

    • Add 50 µL of the NPY (13-36)-HRP conjugate (or biotinylated NPY, followed by Streptavidin-HRP in a later step) to all wells. This is the competition step.

    • Incubate for 1.5-2.5 hours at RT on a shaker.[21]

    • Wash the plate 4-5 times. Increase soak times if you experience high background.[15]

  • Signal Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at RT for 15-30 minutes.[2][21] Monitor for color development. The zero-standard (B₀) should turn a deep blue, while the highest standard concentration should be nearly colorless.

    • Add 50 µL of Stop Solution (e.g., 2 N H₂SO₄) to each well. The color will change from blue to yellow.[21]

  • Reading:

    • Read the optical density (OD) of each well at 450 nm immediately.[8] A reference wavelength of 570 nm or 620 nm can be used to subtract background noise from plate imperfections.

References
  • Surmodics. (n.d.). What are Some Potential Errors that can Occur in an ELISA? Surmodics. [Link]

  • Creative Biolabs. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs Antibody. [Link]

  • Tulip Diagnostics. (n.d.). ELISA - Troubleshooting Aspects. Tulip Diagnostics. [Link]

  • RayBiotech. (n.d.). Anti-Human-NPY Antibody. RayBiotech. [Link]

  • Stratec. (n.d.). ELISA AND TROUBLESHOOTING TIPS. Stratec. [Link]

  • Biocompare. (2021, November 9). ELISA Troubleshooting Guide. Biocompare. [Link]

  • Assay Genie. (n.d.). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Hennebelle, M., et al. (2020). Quantification of Neuropeptide Y and Four of Its Metabolites in Human Plasma by Micro-UHPLC-MS/MS. Analytical Chemistry. [Link]

  • Hycult Biotech. (n.d.). Troubleshooting ELISA. Hycult Biotech. [Link]

  • Cloud-Clone Corp. (n.d.). Mini Samples ELISA Kit for Neuropeptide Y (NPY). cloud-clone.us. [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: Low OD Readings. Sino Biological. [Link]

  • Bitesize Bio. (2025, May 14). Troubleshooting a Faulty ELISA. Bitesize Bio. [Link]

  • antibodies-online. (n.d.). anti-NPY Antibody [ABIN562025]. antibodies-online.com. [Link]

  • Maxanim. (n.d.). Troubleshooting Common ELISA Problems. Maxanim. [Link]

  • Inter Science Institute. (n.d.). Neuropeptide Y. Inter Science Institute. [Link]

  • Theodorsson-Norheim, E., et al. (1987). Sample handling techniques when analyzing regulatory peptides. Peptides. [Link]

  • GenFollower. (2025, December 19). ELISA Plate FAQs: 12 Common Problems That Affect ELISA Results. GenFollower. [Link]

  • RayBiotech. (2018, December 10). Neuropeptide Y ELISA Kit. RayBiotech. [Link]

  • D'Amico, F., et al. (2022). Ultrasensitive and Cost-Effective Detection of Neuropeptide-Y by a Disposable Immunosensor. Biosensors. [Link]

  • Assay Genie. (n.d.). Stabilize Your ELISA: Blocking Solutions Explained. Assay Genie. [Link]

  • St John's Laboratory. (n.d.). ELISA troubleshooting. St John's Laboratory. [Link]

  • Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Bio-Techne. [Link]

  • ResearchGate. (2012, January 18). ELISA blocking agent: BSA or sodium caseinate?. ResearchGate. [Link]

  • Biocompare. (n.d.). ELISA Blocking Buffers. Biocompare. [Link]

  • La Rocca, C., et al. (2026, January 14). The endocrine disruptor chlorpyrifos alters hypothalamic Npy and Agrp expression via ERβ-dependent regulation in vitro and in vivo. Frontiers in Endocrinology. [Link]

  • Shariatgorji, M., et al. (2025, February 3). Quantitative Analysis of Neuropeptide Y (NPY) and C-Terminal Glycine-Extended NPY by Mass Spectrometry. ACS Chemical Neuroscience. [Link]

  • Hoofnagle, A. N., & Wener, M. H. (2009). The Fundamental Flaws of Immunoassays and Potential Solutions Using Tandem Mass Spectrometry. Journal of immunological methods. [Link]

  • Wang, H., et al. (2012). Development of a Sensitive Microarray Immunoassay for the Quantitative Analysis of Neuropeptide Y. Analytical Chemistry. [Link]

  • MDPI. (2022, October 26). Ultrasensitive and Cost-Effective Detection of Neuropeptide-Y by a Disposable Immunosensor. MDPI. [Link]

  • Csonka, R., et al. (n.d.). Activity of the hypothalamic neuropeptide Y increases in adult and decreases in old rats. GeroScience. [Link]

  • Henriques, J. F., et al. (2022). PET Imaging of the Neuropeptide Y System: A Systematic Review. Pharmaceuticals. [Link]

Sources

Technical Support Center: Neuropeptide Y (13-36) & TFA Salt Interference

[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Optimizing Y2 Receptor Agonist Activity by Managing TFA Counter-ions[1]

Executive Summary: The "Hidden Variable" in Your Assay

As researchers, we often treat the counter-ion of a peptide as an inert packaging material. In the case of Neuropeptide Y (13-36) , this assumption is a frequent cause of experimental failure.[1]

NPY (13-36) is a potent, selective agonist for the Y2 receptor (Y2R) .[1] However, synthetic peptides are typically cleaved from solid-phase resin using Trifluoroacetic Acid (TFA) .[1][2][3][4] Due to the specific amino acid sequence of NPY (13-36), it acts as a "magnet" for TFA anions.[1]

The Core Issue: In sensitive biological assays—particularly those measuring cell proliferation, cAMP inhibition, or angiogenesis—residual TFA is not inert.[1] It is a cytotoxic agent and a strong acid that can skew potency data (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

This guide details the mechanism of this interference and provides validated protocols to eliminate it.

Scientific Deep Dive: Why NPY (13-36) is Susceptible

To understand the problem, we must look at the sequence of NPY (13-36). TFA binds stoichiometrically to positively charged residues (amines).[1]

Sequence: Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2[1][5]

The "TFA Magnet" Effect:

  • Arginine (Arg): 4 residues (Positions 19, 25, 33, 35).[1]

  • Histidine (His): 1 residue (Position 26).[1]

  • N-Terminus: 1 secondary amine (Proline).[1]

Total Cationic Sites: ~6 sites per molecule. Unlike a neutral peptide where TFA might be <1% by weight, NPY (13-36) can carry a massive molar load of TFA.[1] Even if the certificate of analysis says "95% Peptide Content," the remaining 5% TFA represents a high molar concentration when dissolved, often exceeding the

Mechanism of Interference in Y2R Signaling

The Y2 receptor is a ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


  • Cytotoxicity: TFA uncouples oxidative phosphorylation in mitochondria. If you are studying the proliferative or angiogenic effects of NPY (13-36), TFA-induced apoptosis will directly oppose the peptide's trophic effects [2].[1]

  • Acidification: TFA is a strong acid (

    
    ).[2] In low-buffer systems, it drops the local pH, altering the conformational state of the Y2 receptor or the peptide itself, leading to reduced binding affinity (
    
    
    ).
Visualizing the Interference

The following diagram illustrates how TFA acts as a dual-threat disruptor in the NPY (13-36) signaling cascade.

GNPYNPY (13-36)(Synthetic)TFATFA Counter-ion(Contaminant)NPY->TFA Ionic BondingY2RY2 Receptor(Gi/o Coupled)NPY->Y2R Agonist BindingPath_ToxMitochondrialUncouplingTFA->Path_Tox >10 nMPath_pHLocal pH Drop(Acidification)TFA->Path_pH Low BufferPath_SignalcAMP Inhibition(Expected Signal)Y2R->Path_SignalResult_GoodValid EC50DataPath_Signal->Result_GoodResult_Fail1False Negative(Cell Death)Path_Tox->Result_Fail1Path_pH->Y2R Inhibits BindingResult_Fail2Shifted Potency(Binding Artifact)Path_pH->Result_Fail2

Figure 1: Mechanism of TFA interference in Y2 Receptor signaling pathways. Note the dual failure modes: cytotoxicity and pH-mediated receptor inhibition.

Troubleshooting Guide (FAQ)
Q1: My cells are dying after treating with NPY (13-36). Is the peptide toxic?

A: It is highly unlikely the peptide itself is toxic. NPY (13-36) is an endogenous fragment.[1] The culprit is almost certainly the TFA salt.

  • Diagnostic: Check the molar concentration of your peptide. If you are dosing at ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     and your peptide has 5 TFA molecules per peptide, you are adding 
    
    
    TFA. This is sufficient to inhibit proliferation in osteoblasts, chondrocytes, and endothelial cells [1].
  • Solution: Switch to an Acetate or HCl salt form immediately for cell viability assays.

Q2: I see a response, but my

is shifting wildly between batches.

A: This suggests variable TFA content between lyophilized batches.

  • Reasoning: One batch might be 15% TFA by weight, another 25%.[1] This changes the net peptide content. If you weigh 1 mg of powder, you are delivering different amounts of active peptide.

  • Fix: Always calculate concentration based on Net Peptide Content (from amino acid analysis), not gross weight.

Q3: Can I just buffer out the TFA?

A: For binding assays, yes. For long-term cell culture, no.[1]

  • Explanation: Strong buffers (HEPES, Tris) can neutralize the pH effect (preventing the "Acidification" pathway in Fig 1).[1] However, they do not remove the trifluoroacetate anion. The anion itself is bioactive and toxic to mitochondria. Buffering fixes the pH artifact but not the cytotoxicity [3].

Protocol: Counter-Ion Exchange (TFA to HCl)

If you cannot purchase pre-exchanged peptide, use this "DIY" lyophilization method to convert TFA salt to HCl salt. This is the gold standard for removing TFA without HPLC [4].

Reagents:

  • 0.1 M Hydrochloric Acid (HCl) (molecular biology grade).[1]

  • Milli-Q Water.[1]

  • Lyophilizer.[6][7][8]

Workflow:

  • Dissolution: Dissolve the NPY (13-36) TFA salt in 0.1 M HCl at a concentration of 1 mg/mL.

    • Why? The vast excess of Chloride ions (

      
      ) displaces the Trifluoroacetate ions (
      
      
      ) associated with the arginine/histidine residues.
  • Incubation: Let stand at room temperature for 15 minutes .

  • Freezing: Freeze the solution (liquid nitrogen or -80°C freezer).

  • Lyophilization: Lyophilize to dryness overnight.

    • Result: The volatile TFA (as HTFA) is removed by the vacuum. The peptide effectively becomes an HCl salt.

  • Repetition: Repeat steps 1-4 two more times.

    • Critical: A single pass only removes ~80-90% of TFA. Three passes are required to reach <1% TFA levels suitable for sensitive bioassays.

  • Final Step: Re-dissolve in water or buffer for your assay.[7]

Data Comparison: Salt Forms

Use this table to select the correct form for your specific experiment.

FeatureTFA SaltHCl SaltAcetate Salt
Solubility High (Excellent for HPLC)HighModerate to High
Acidity Strong Acid (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

0.[2][4][9]23)
Strong Acid (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-7)
Weak Acid (

4.76)
Cytotoxicity High (Toxic >10 nM)LowNegligible
In Vivo Suitability Poor (Toxic/Immunogenic)GoodExcellent
Primary Use Analytical Standards, HPLCGeneral ChemistryCell Culture, Animal Models
Decision Logic for Researchers

Follow this logic flow to determine if you need to intervene in your current protocol.

DecisionTreeStartStart: NPY (13-36) ExperimentCheckAssayAssay Type?Start->CheckAssayAcuteAcute Binding / Western Blot(< 1 Hour)CheckAssay->AcuteChronicCell Viability / Angiogenesis(> 24 Hours)CheckAssay->ChronicCheckBufferIs Buffer Strong?(>50mM HEPES/Tris)Acute->CheckBufferRisk2Risk: CytotoxicityChronic->Risk2Risk1Risk: pH ArtifactCheckBuffer->Risk1NoAction1Proceed with TFA Salt(Buffer well)CheckBuffer->Action1YesRisk1->Action1Add BufferAction2REQUIRED:Switch to Acetate/HClRisk2->Action2

Figure 2: Decision matrix for salt selection based on experimental duration and sensitivity.

References
  • Cornish, J., et al. (1999).[1][10][8] "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes."[1][10][11] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.[1][10] Link

  • LifeTein. (2025).[1] "Should I Have TFA Removed from My Peptide?" LifeTein Technical Support. Link

  • Sikora, K., et al. (2018).[1][6] "Elimination and exchange of trifluoroacetate counter-ion from cationic peptides." International Journal of Peptide Research and Therapeutics, 24, 265-279.[1] Link[1]

  • Cayman Chemical. (2024).[1] "Neuropeptide Y (13-36) Product Information & Safety." Cayman Chemical Datasheets. Link[1]

Technical Support Center: Neuropeptide Y (13-36) Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Non-Specific Binding (NSB) & Optimizing Y2 Receptor Assays Ticket ID: NPY-Y2-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Sticky Peptide" Paradox

User Query: "I am running a radioligand binding assay for Y2 receptors using NPY (13-36), but my background signal is consistently high, and my calculated affinity (Ki) fluctuates wildly."

Technical Insight: Neuropeptide Y (13-36) is a truncated, C-terminal fragment of the native NPY.[1] While it retains the biological activity required for Y2 receptor selectivity , it presents a unique physicochemical challenge.

  • Cationic Charge: With a theoretical pI of ~8.5, the peptide carries a net positive charge at physiological pH (7.4).

  • Amphipathic Structure: It retains the

    
    -helical structure of the native peptide, containing both hydrophobic (Leu, Ile, Tyr) and hydrophilic faces.
    

The Result: NPY (13-36) acts like a "molecular velcro." Its positive charge binds ionically to negatively charged surfaces (glass, standard filters), while its hydrophobic face binds to plastics (polystyrene, polypropylene). Most "assay failures" are actually surface adsorption failures.

Module A: Reconstitution & Storage (The "Invisible Loss")

Q: I dissolved 1 mg of peptide in PBS, but my HPLC shows only 20% recovery after 24 hours. Where did it go?

A: It is likely coating the walls of your tube. At low concentrations (nanomolar range), adsorption can deplete nearly 100% of the free peptide from solution.

Protocol: The "Low-Bind" Standard
ParameterRecommendationScientific Rationale
Labware Siliconized tubes or LoBind polypropylene.Standard polypropylene has hydrophobic pockets that trap the amphipathic helix of NPY. Siliconization creates an inert barrier.
Solvent 0.1% BSA (Bovine Serum Albumin) in buffer.[2]BSA acts as a "sacrificial protein," coating the tube walls so NPY (13-36) remains in solution.
Avoid Glass vials (unless silanized).Glass surfaces are anionic (silanol groups, Si-O⁻). They will ionically bind the cationic NPY (13-36).
Storage Lyophilized: -20°C. Solubilized: Aliquot & freeze once .Repeated freeze-thaw cycles disrupt the

-helix, leading to aggregation and precipitation.

Module B: Radioligand Binding Assays (The "High Noise" Solution)

Q: My filter blanks (NSB) are almost as high as my total binding. How do I fix this?

A: This is the classic "Cationic Peptide vs. Glass Filter" problem. Standard GF/B or GF/C filters are made of glass fiber (negatively charged). You must neutralize the filter before the assay.

The PEI Blockade Protocol

Mechanism: Polyethyleneimine (PEI) is a polycation. By soaking filters in PEI, you occupy the anionic silanol sites on the glass. When you subsequently filter your positively charged NPY (13-36), the binding sites are already taken, forcing the peptide to pass through (or remain bound only to the receptor tissue).

Step-by-Step Optimization:

  • Pre-Soak: Soak GF/C filters in 0.3% - 0.5% PEI (in water) for at least 2 hours (up to overnight) at 4°C.

  • Wash: Rinse filters with cold buffer immediately before harvesting to remove excess free PEI, which could otherwise interfere with the receptor.

  • Buffer Additive: Ensure your assay buffer contains 0.1% BSA or 0.05% Bacitracin . Bacitracin serves a dual purpose: it is a peptidase inhibitor (preventing degradation) and a carrier molecule.

Visualization: The Optimized Binding Workflow

BindingAssay cluster_prep Preparation Phase cluster_assay Assay Phase Filter Glass Fiber Filter (Anionic Surface) PEI 0.5% PEI Soak (Polycationic Block) Filter->PEI Electrostatic Neutralization BlockedFilter Neutralized Filter PEI->BlockedFilter Harvest Cell Harvester BlockedFilter->Harvest Load into Harvester Sample Receptor + [125I]-NPY (13-36) Sample->Harvest Result Low Background High Specific Signal Harvest->Result Filtration

Figure 1: Critical path for neutralizing filter-based interference in NPY assays.

Module C: Receptor Selectivity & Validation

Q: How do I confirm I am actually measuring Y2 activity and not Y1 or Y5?

A: NPY (13-36) is Y2-preferring, but at high concentrations, selectivity windows close. You must use appropriate controls.

  • Y2 Selectivity: NPY (13-36) binds Y2 with high affinity (Ki ~ 0.3 - 1.0 nM).

  • Y1 Exclusion: NPY (13-36) has >1000-fold lower affinity for Y1 compared to intact NPY.

  • The Y5 Caveat: NPY (13-36) can bind Y5 receptors.[3]

Troubleshooting Matrix: Distinguishing Subtypes

ObservationDiagnosisVerification Step
Signal remains after Y2 antagonist (BIIE0246) added Possible Y5 binding.Run competition curve with [Ala31,Aib32]-NPY (Y5 selective).[4] If displacement occurs, you have Y5 contamination.
No binding detected Peptide degradation or "Sticky" loss.1. Check if C-terminus is amidated (Required for binding).2. Add protease inhibitors (Aprotinin/Bacitracin).
Identical affinity to full NPY Ligand degradation or Y2 dominance.Use a Y1 selective antagonist (BIBP3226) to prove the signal is not Y1-mediated.
Visualization: Troubleshooting Logic Tree

Troubleshooting Start High Non-Specific Binding (NSB)? CheckFilter Is Filter PEI Treated? Start->CheckFilter Yes SoakPEI Action: Soak in 0.5% PEI CheckFilter->SoakPEI No CheckBuffer Does Buffer have BSA? CheckFilter->CheckBuffer Yes AddBSA Action: Add 0.1% BSA CheckBuffer->AddBSA No CheckTube Tube Material? CheckBuffer->CheckTube Yes ChangeTube Action: Switch to Siliconized/LoBind CheckTube->ChangeTube Standard Plastic CheckLigand Verify C-Terminal Amidation CheckTube->CheckLigand Siliconized

Figure 2: Decision matrix for isolating the source of non-specific binding.

References

  • Structural Properties & Solubility

    • MedChemExpress. Neuropeptide Y (13-36), porcine - Product Analysis. Retrieved from

    • Note: Confirms solubility >50mg/mL in water but highlights the necessity of proper solvent handling to prevent aggreg
  • Y2 Receptor Selectivity & Pharmacology

    • Guide to Pharmacology. Neuropeptide Y Receptors: Introduction and Ligands. Retrieved from

    • Note: Authoritative source defining NPY (13-36)
  • Assay Methodology (PEI & NSB)

    • Bruns, R. F., et al. (1983). A rapid filtration assay for soluble receptors using polyethylenimine-treated filters. PubMed. Retrieved from

    • Note: The foundational text for using PEI to reduce cationic peptide binding to glass filters.
  • Handling Hydrophobic Peptides

    • Waters Corporation.[5] Factors that Influence the Recovery of Hydrophobic Peptides during LC-MS Sample Handling. Retrieved from

    • Note: Provides the mechanistic basis for using low-bind plastics and carrier proteins.

Sources

Navigating the Pitfalls of Peptide Handling: A Guide to Preserving NPY (13-36) Integrity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center Resource for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently seen promising experiments derailed by a seemingly simple issue: improper handling of peptide aliquots. Neuropeptide Y (13-36) (NPY (13-36)), a critical tool in neuroscience and metabolic research, is particularly susceptible to degradation from freeze-thaw cycles. This guide provides in-depth, evidence-based protocols and troubleshooting advice to ensure the stability and efficacy of your NPY (13-36) aliquots, safeguarding the integrity of your research.

The Critical Importance of Avoiding Freeze-Thaw Cycles

A freeze-thaw cycle occurs each time a frozen solution is thawed and then refrozen. While seemingly innocuous, this process can be highly detrimental to peptides like NPY (13-36). The damage is multifaceted, stemming from several physicochemical phenomena:

  • Ice Crystal Formation: As an aqueous solution freezes, ice crystals form, effectively concentrating the peptide and other solutes in the unfrozen portion. This can lead to drastic shifts in local pH and ionic strength, which can denature the peptide's delicate three-dimensional structure, rendering it inactive.[1]

  • Aggregation: The increased peptide concentration during the freezing process can promote the formation of insoluble and biologically inactive aggregates.[1]

  • Oxidation: The air-water interface created during thawing can increase the peptide's exposure to oxygen, leading to the oxidation of sensitive amino acid residues like methionine, cysteine, or tryptophan.[2]

The cumulative effect of these processes is a significant loss of active, functional peptide with each freeze-thaw cycle, leading to unreliable and irreproducible experimental results.[3]

Frequently Asked Questions (FAQs)

Q: I've been thawing and refreezing my main stock of NPY (13-36). Is this a problem?

A: Yes, this is a significant concern. Each freeze-thaw cycle exposes the peptide to the damaging conditions described above. The best practice is to aliquot the reconstituted peptide into single-use volumes immediately after preparation to avoid cycling the main stock.[4][5]

Q: How should I store my NPY (13-36) aliquots for optimal stability?

A: For long-term storage, aliquots should be kept at -20°C or, ideally, -80°C.[6][7] While short-term storage (a few days) at 4°C is possible, it is not recommended for extended periods due to the risk of slow degradation and potential microbial contamination.[4]

Q: My thawed NPY (13-36) aliquot looks cloudy. What should I do?

A: Cloudiness or visible precipitates are often a sign of peptide aggregation. This can be caused by multiple freeze-thaw cycles, improper solvent pH, or a concentration that is too high. While you can try to centrifuge the vial and use the supernatant, the actual concentration of the active peptide will be unknown. It is highly recommended to discard the aliquot and prepare a fresh one, carefully following the reconstitution and aliquoting protocol.

Troubleshooting Guide: Ensuring NPY (13-36) Efficacy

Problem Potential Cause Troubleshooting Steps
Inconsistent or reduced biological activity Peptide degradation due to multiple freeze-thaw cycles.1. Review your aliquoting procedure. Ensure you are preparing single-use aliquots. 2. Verify storage temperature and vial integrity. 3. Prepare a fresh stock solution and aliquots, and repeat the experiment.
Visible precipitates after thawing Peptide aggregation.1. Discard the current aliquot. 2. Re-evaluate your reconstitution protocol. Consider using a different, high-purity solvent or adjusting the concentration. 3. Ensure the pH of the solvent is compatible with NPY (13-36) solubility.
Difficulty dissolving the lyophilized peptide Improper solvent or technique.1. Allow the lyophilized peptide to reach room temperature before opening the vial. 2. Use a high-purity, sterile solvent. Water is a suitable solvent for NPY (13-36).[4][8] 3. Gently swirl or pipette to mix; avoid vigorous vortexing.[9]

Step-by-Step Protocol for Proper Aliquoting of NPY (13-36)

This protocol is designed to maximize the stability and longevity of your NPY (13-36).

Materials:

  • Lyophilized NPY (13-36)

  • Sterile, high-purity water or a suitable buffer (pH 5-6 is often recommended for peptide solutions)[5]

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial of lyophilized NPY (13-36) to come to room temperature before opening. This prevents condensation from forming inside the vial.[5]

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Reconstitute: Carefully add the calculated volume of your chosen sterile solvent to achieve the desired stock concentration.

  • Dissolve: Gently swirl the vial or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous vortexing, which can induce aggregation.

  • Aliquot: Immediately dispense the reconstituted solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be tailored to your typical experimental needs to prevent waste.

  • Flash-Freeze (Optional but Recommended): For optimal preservation, flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to long-term storage. This minimizes the formation of large ice crystals.[1]

  • Store: Store the aliquots at -20°C for up to 3-6 months or at -80°C for longer-term storage.[4][7]

  • Label: Clearly label each aliquot with the peptide name, concentration, and date of preparation.

Visualizing the Path to Peptide Stability

The following workflow illustrates the decision-making process for handling NPY (13-36) to maintain its integrity.

NPY_Handling_Workflow start Start: Receive Lyophilized NPY (13-36) equilibrate Equilibrate Vial to Room Temperature start->equilibrate reconstitute Reconstitute in Sterile, High-Purity Solvent equilibrate->reconstitute check_dissolution Is Peptide Fully Dissolved? reconstitute->check_dissolution aliquot Aliquot into Single-Use Volumes check_dissolution->aliquot Yes troubleshoot Troubleshoot: Check Solvent/Technique check_dissolution->troubleshoot No storage Store at -20°C or -80°C aliquot->storage experiment For Experiment: Thaw One Aliquot storage->experiment use_immediately Use Entire Aliquot Immediately experiment->use_immediately no_refreeze Do Not Refreeze Unused Portion use_immediately->no_refreeze end End: Experiment Performed with Stable Peptide no_refreeze->end troubleshoot->reconstitute

Caption: A flowchart detailing the recommended workflow for handling NPY (13-36) to prevent degradation from freeze-thaw cycles.

By adhering to these guidelines, you can significantly enhance the reliability and reproducibility of your experiments involving NPY (13-36), ensuring that your results are a true reflection of the peptide's biological activity.

References

  • Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Intercom. Retrieved from [Link]

  • Shapiro, A. B. (2024, April 8). Does freeze thaw effect will have an impact on the peptide's stability? ResearchGate. Retrieved from [Link]

  • Erotokritou-Mulligan, I., et al. (2012). The effects of a freeze-thaw cycle and pre-analytical storage temperature on the stability of insulin-like growth factor-I and pro-collagen type III N-terminal propeptide concentrations: Implications for the detection of growth hormone misuse in athletes. Drug Testing and Analysis, 4(6), 455-459.
  • CanPeptide. (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices. Retrieved from [Link]

  • NovoPro Bioscience Inc. (n.d.). Neuropeptide Y (13-36) (porcine). Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • GenScript. (n.d.). Neuropeptide Y (13-36), human. Retrieved from [Link]

Sources

Technical Support Center: In Vivo Delivery of Neuropeptide Y (13-36)

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist System Status: Operational Topic: Troubleshooting Stability, Bioavailability, and CNS Targeting of NPY (13-36)

System Overview & Mechanism of Action

Neuropeptide Y (13-36) is a C-terminal fragment of the endogenous Neuropeptide Y. Unlike the full-length peptide (NPY 1-36), which activates Y1, Y2, and Y5 receptors, NPY (13-36) is a highly selective Y2 receptor (Y2R) agonist .

  • Primary Target: Presynaptic Y2 receptors in the Arcuate Nucleus (ARC) of the hypothalamus and the vagus nerve.

  • Physiological Output: Inhibition of NPY release (autoreceptor mechanism), leading to anorexigenic (appetite-suppressing) effects, anxiety modulation, and circadian regulation.

  • Core Challenge: The peptide suffers from rapid enzymatic cleavage and poor Blood-Brain Barrier (BBB) permeability, making in vivo delivery a high-failure workflow without specific protection strategies.

Troubleshooting Modules

Module A: Stability & Enzymatic Degradation

Issue: "I injected the peptide intravenously, but observed no physiological effect (e.g., no reduction in food intake)." Root Cause: Rapid proteolytic degradation. NPY (13-36) has a plasma half-life of <10 minutes due to specific peptidases.

The Degradation Pathway (Visualized)

NPY_Degradation NPY NPY (13-36) (Active Y2 Agonist) Inactive1 N-terminally Truncated (Loss of Affinity) NPY->Inactive1 Cleaves N-term Inactive2 Small Fragments (Inactive) NPY->Inactive2 Cleaves Internal Bonds DPP DPP-IV (Dipeptidyl Peptidase-4) DPP->NPY Attacks Pro-containing N-terminus NEP Neprilysin (Endopeptidase 24.11) NEP->NPY Major CNS/Peripheral Degrader APP Aminopeptidase P APP->NPY

Figure 1: Enzymatic vulnerability of NPY fragments. Neprilysin is the primary driver of degradation in the CNS and kidney.

Solutions & Workarounds
InterventionMechanismProtocol Adjustment
Protease Inhibitors Co-administration of specific inhibitors blocks cleavage.Add Amastatin (Aminopeptidase inhibitor) and Thiorphan (Neprilysin inhibitor) to the vehicle.
PEGylation Conjugation of Polyethylene Glycol increases hydrodynamic size and shields proteolytic sites.Use PEG-NPY(13-36) variants. Note: Large PEGs (>20kDa) may reduce receptor affinity; 2-5kDa is often optimal for brain uptake.
D-Amino Acid Substitution Replacing L-amino acids with D-isomers renders the peptide unrecognizable to enzymes.Synthesize analogs with D-isomers at the N- and C-termini.
Module B: Blood-Brain Barrier (BBB) Permeability

Issue: "Peripheral injection works for gut motility, but I see no anxiety/central effects." Root Cause: NPY (13-36) is hydrophilic and ~2.9 kDa. It does not passively cross the BBB. While the Arcuate Nucleus has a "leaky" BBB, deeper brain structures (amygdala, hippocampus) are inaccessible via standard IV injection.

Delivery Route Decision Matrix

Delivery_Routes Goal Experimental Goal Peripheral Peripheral Y2R (Gut-Brain Axis / Vagus) Goal->Peripheral Central Deep CNS Y2R (Anxiety / Memory) Goal->Central IV Route: Intravenous / IP + Protease Inhibitors Peripheral->IV IN Route: Intranasal (Nose-to-Brain) Central->IN Non-Invasive ICV Route: ICV Cannulation (Direct Injection) Central->ICV Gold Standard (Invasive)

Figure 2: Route selection based on target tissue. Intranasal delivery is the preferred non-invasive method for CNS targeting.

Troubleshooting Intranasal Delivery

If Intranasal (IN) delivery fails, check the following:

  • Volume Overload: Mouse nasal cavity volume is max ~10-12 µL per nostril. Exceeding this causes drainage into the throat (swallowing), resulting in oral dosing rather than brain delivery.

  • Head Position: The "sniffing" position is insufficient. The animal must be supine with the head angled to target the olfactory epithelium, not the respiratory epithelium.

  • Mucociliary Clearance: The nasal mucosa clears peptides in <15 mins. Use a mucoadhesive agent (e.g., Chitosan) to increase residence time.

Standard Operating Protocols (SOPs)

SOP 1: Intranasal Delivery to CNS (Mouse Model)

Targeting the Olfactory & Trigeminal Pathways

Reagents:

  • NPY (13-36) lyophilized powder.

  • Vehicle: 0.9% Saline or PBS (pH 7.4). Avoid DMSO if possible as it irritates the mucosa.

  • Hyaluronidase (Optional): 100 U/mL (increases permeability).

Procedure:

  • Preparation: Dissolve NPY (13-36) to a concentration of 2–5 µg/µL.

  • Anesthesia: Lightly anesthetize mouse with Isoflurane (2-3%). Deep anesthesia prevents the "sniff" reflex required to pull the droplet high into the cavity.

  • Positioning: Place mouse in a supine position (belly up). Tilt the head back 45-60° relative to the body.

  • Administration:

    • Using a P10 pipette, deliver 2 µL drops to alternating nostrils.

    • Wait 30–60 seconds between drops to allow absorption.

    • Total Volume: Do not exceed 10 µL total per mouse.

  • Recovery: Keep the mouse in the supine position for 2 minutes post-dosing to prevent drainage into the esophagus.

SOP 2: Ex Vivo Stability Assay

Validating your formulation before animal work

Purpose: To determine if your vehicle protects NPY (13-36) from plasma degradation.

  • Collection: Collect fresh whole blood from the animal model (e.g., mouse) into heparinized tubes. Centrifuge to obtain plasma.

  • Incubation:

    • Tube A: 90 µL Plasma + 10 µL NPY (13-36) [Final Conc: 10 µM].

    • Tube B: 90 µL PBS + 10 µL NPY (13-36) [Control].

  • Timepoints: Incubate at 37°C. Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add 1% Trifluoroacetic acid (TFA) or Acetonitrile to stop enzymatic activity.

  • Analysis: Analyze via HPLC or LC-MS/MS.

    • Pass Criteria: >50% intact peptide remaining at 15 mins (if using inhibitors/PEG).

    • Fail Criteria: <10% intact peptide at 15 mins (indicates rapid Neprilysin/DPP activity).

FAQs: Expert Troubleshooting

Q: Can I use NPY (13-36) to study obesity in Y2R knockout mice? A: Yes, as a negative control. In Y2R-/- mice, NPY (13-36) should show no effect on food intake.[1] If you see an effect, your peptide preparation may be contaminated with full-length NPY (which hits Y1/Y5) or the concentration is high enough to force off-target binding.

Q: Why does the peptide aggregate in my syringe? A: NPY fragments are prone to amyloid-like fibrillation at high concentrations (>1 mM) or physiological pH.

  • Fix: Dissolve initially in sterile water or weak acid (0.01 M acetic acid), then dilute into the final buffer immediately before injection. Keep the peptide on ice.

Q: I am seeing a transient drop in blood pressure. Is this expected? A: No. NPY (13-36) is Y2-selective.[1][2][3] Vasoconstriction is mediated by Y1 receptors .[4] If you see cardiovascular shifts, your peptide may have degraded into fragments that have regained Y1 affinity, or you are using a non-selective dose. Verify peptide purity via HPLC.

References

  • Batterham, R. L., et al. (2002). "Gut hormone PYY(3-36) physiologically inhibits food intake."[1][3] Nature, 418, 650–654.

    • Context: Establishes the anorexigenic mechanism of Y2 receptor agonists and the gut-brain axis.
  • Silva, A. P., et al. (2003).[5] "Neuropeptide Y fragments derived from neprilysin processing are neuroprotective in a transgenic model of Alzheimer's disease."[5] Journal of Neuroscience.

    • Context: Identifies Neprilysin as a key enzyme in degrading NPY and generating fragments.[5]

  • Medeiros, M. S., & Turner, A. J. (1996).[5] "Processing and metabolism of neuropeptide Y." Journal of Neurochemistry.

    • Context: Detailed enzymatic kinetics of NPY cleavage by DPP-IV and Aminopeptidase P.
  • Dufes, C., et al. (2013). "Brain delivery of neuropeptides: advances and challenges." International Journal of Pharmaceutics.
  • Ortiz, A., et al. (2007).[4] "A Novel Long-Acting Selective Neuropeptide Y2 Receptor Polyethylene Glycol-Conjugated Peptide Agonist."[2] Journal of Pharmacology and Experimental Therapeutics.

    • Context: Validates PEGylation as a method to extend the half-life and efficacy of NPY fragments.

Sources

Technical Support Center: NPY (13-36) / Y2 Receptor Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Signal-to-Noise Ratio (SNR) in NPY (13-36) Calcium Imaging Assay Target: Neuropeptide Y Receptor Type 2 (Y2R) Agonist: NPY (13-36) (Porcine/Human) Response Type: Intracellular Calcium Mobilization (


)
Introduction: The "Silent" Receptor Challenge

Welcome. If you are accessing this guide, you are likely observing low, inconsistent, or non-existent calcium signals when stimulating your Y2-expressing cells with NPY (13-36).

The Core Problem: The Y2 receptor is a


-coupled GPCR. Upon activation by NPY (13-36), its primary signaling modality is the inhibition of adenylyl cyclase (reducing cAMP) and the modulation of voltage-gated calcium channels (usually inhibiting influx). Y2 receptors do not naturally mobilize intracellular calcium stores  (via 

) to the same magnitude as

-coupled receptors.

To achieve a robust Signal-to-Noise Ratio (SNR) suitable for screening or reliable imaging, we must engineer the system to "translate" this


 signal into a calcium readout. This guide details the biological, chemical, and physical optimizations required to turn this "silent" receptor into a loud reporter.
Part 1: Biological Optimization (The Signal Source)

The most common reason for poor SNR in Y2 assays is relying on endogenous coupling. You must force the receptor to talk to the calcium pathway.

1. The Chimeric Solution (Critical)

You cannot rely on native


 signaling to trigger the PLC-

pathway effectively. You must co-express a promiscuous or chimeric G-protein.
  • Recommendation: Co-transfect cells with

    
      or a chimeric 
    
    
    
    /
    
    
    protein.
  • Mechanism: These proteins recognize the

    
    -coupled Y2 receptor but activate Phospholipase C (PLC) instead of inhibiting Adenylyl Cyclase. This triggers 
    
    
    
    production and massive calcium release from the ER, creating a sharp, readable peak.
  • Without this: Your signal is likely relying on weak "bystander" coupling or

    
    -subunit activation, which yields Z-factors < 0.2.
    
2. Receptor Density & Stoichiometry
  • Optimization: Ensure high receptor reserve. In transient transfections, maintain a plasmid ratio of 1:3 (G-protein : Receptor) to ensure every available G-protein has a receptor to couple with.

Part 2: Chemical Optimization (The Reagents)

NPY (13-36) is a peptide, and peptides present specific handling challenges that small molecules do not.

1. Peptide "Stickiness" (The Hidden SNR Killer)

NPY (13-36) is highly hydrophobic and positively charged at neutral pH. It adsorbs rapidly to standard polypropylene and polystyrene plastics.

  • The Symptom: You see a response at

    
     but nothing at 
    
    
    
    , destroying your dose-response curve.
  • The Fix:

    • Carrier Protein: All peptide dilution buffers must contain 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to block non-specific binding sites on the plasticware.

    • Labware: Use LoBind tubes or silanized glass for stock preparation.

2. Dye Loading Strategy
  • Dye Selection: Fluo-4 AM or Cal-520 AM . Cal-520 typically offers higher SNR due to lower baseline fluorescence and better leakage resistance.

  • Anion Transport Inhibition: You must use Probenecid (1.0 - 2.5 mM) in the loading and assay buffer.

    • Why: Cell lines (CHO, HEK293) actively pump dye out via organic anion transporters. Without Probenecid, your "signal" leaks into the extracellular space, increasing background noise (N) and decreasing cellular signal (S).

  • Solubility: Premix the AM ester dye with Pluronic F-127 (0.02% final) before adding to the buffer to prevent dye aggregation (which looks like bright, false-positive "stars" in imaging).

Part 3: Visualization of the Optimized Pathway

The following diagram illustrates the difference between the "Native" (Low Signal) and "Optimized" (High Signal) pathways.

Y2_Signaling_Optimization cluster_native Native Path (Low SNR) cluster_optimized Optimized Path (High SNR) NPY_Nat NPY (13-36) Y2R_Nat Y2 Receptor NPY_Nat->Y2R_Nat Gi Gi Protein Y2R_Nat->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decrease) AC->cAMP NPY_Opt NPY (13-36) (+ 0.1% BSA) Y2R_Opt Y2 Receptor NPY_Opt->Y2R_Opt Chimera Gqi / G16 Chimera Y2R_Opt->Chimera Forced Coupling PLC PLC-beta Chimera->PLC IP3 IP3 PLC->IP3 ER ER Calcium Store IP3->ER Ca_Signal Ca2+ SPIKE (High Fluorescence) ER->Ca_Signal

Caption: Comparison of native Gi signaling (inhibitory, low calcium) vs. optimized chimeric coupling (Gq-mimetic) for robust calcium flux.

Part 4: Optimized Experimental Protocol

Objective: Measure NPY (13-36) induced calcium flux in HEK293-Y2R cells.

Reagents Preparation Table
ComponentConcentrationRoleNotes
Assay Buffer HBSS + 20mM HEPESBasal MediumpH 7.4. No Phenol Red.[1]
Probenecid 2.5 mMLeakage InhibitorDissolve in 1M NaOH first, then buffer.
Fluo-4 AM 2 - 4

Calcium SensorDissolve stock in DMSO.
Pluronic F-127 0.02%DispersantMix with dye before adding buffer.
BSA 0.1%Peptide StabilizerCrucial: Add to NPY dilution plate only.
Step-by-Step Workflow
  • Cell Plating:

    • Plate cells (co-transfected with Y2R and

      
      ) in poly-D-lysine coated black-wall/clear-bottom 96-well plates.
      
    • Aim for 90% confluency. Monolayer integrity is vital.

  • Dye Loading (The "No-Wash" Option for Fragile Cells):

    • Prepare Loading Buffer: HBSS + 20mM HEPES + 2.5 mM Probenecid + 4

      
       Fluo-4 AM + 0.02% Pluronic.
      
    • Remove culture media carefully.

    • Add 100

      
       Loading Buffer per well.
      
    • Incubate: 30 mins at 37°C, followed by 15 mins at Room Temperature (RT). Note: RT incubation allows dye de-esterification and reduces thermal gradients during reading.

  • Compound Preparation:

    • Reconstitute NPY (13-36) in water to 1 mM stock (aliquot and freeze at -80°C).

    • Prepare serial dilutions in HBSS + 0.1% BSA .

    • Warning: Do not use serum in the compound plate (calcium artifacts).

  • Acquisition (FLIPR / Plate Reader):

    • Baseline: Record 10 seconds of baseline.

    • Injection: Add agonist (typically 5x concentration to account for volume).

    • Read: Record for 90-120 seconds. Y2 responses via chimeras are typically transient (peak at 15-20s).

Part 5: Troubleshooting & FAQs

Q1: My positive control (ATP) works, but NPY (13-36) gives no signal.

  • Diagnosis: The cells are healthy (ATP triggers endogenous P2Y/Gq), but the Y2 receptor isn't coupling.

  • Fix: You likely lack the chimeric G-protein (

    
     or 
    
    
    
    ). If you are using a "stable" Y2 line, verify it was generated for calcium assays, not binding assays. If not, you must transiently transfect a G-protein chimera.

Q2: I see a signal, but the standard deviation between replicates is huge.

  • Diagnosis: Peptide loss due to adsorption.[2]

  • Fix: Check your pipette tips and compound plate. Did you add 0.1% BSA to the NPY dilution buffer? If not, the lower concentration wells likely contain zero peptide by the time they reach the cells.

Q3: The background fluorescence is rising over time.

  • Diagnosis: Dye leakage.

  • Fix: Fresh Probenecid. Probenecid precipitates easily and degrades in solution. Make it fresh daily. Ensure pH of the final buffer is 7.4 (Probenecid is acidic).

Q4: The cells detach during the wash step.

  • Diagnosis: HEK293 cells are loosely adherent.[3]

  • Fix: Switch to a No-Wash assay kit (e.g., using a background masking dye) or coat plates with Poly-D-Lysine. Alternatively, spin the plate at 500rpm for 1 minute before loading the reader.

Part 6: Troubleshooting Logic Flow

Use this decision tree to diagnose low Z-factors.

Troubleshooting_Tree Start Problem: Low Signal / Poor SNR Check_ATP Does ATP Control give signal? Start->Check_ATP No_ATP No: Cells Unhealthy or Dye Failed Check_ATP->No_ATP No Yes_ATP Yes: Cells/Dye OK. Issue is Specific. Check_ATP->Yes_ATP Yes Check_Gprot Are Chimeric G-proteins present? Yes_ATP->Check_Gprot No_Gprot Action: Transfect G-alpha-16 / Gqi Check_Gprot->No_Gprot No Yes_Gprot Check Peptide Handling Check_Gprot->Yes_Gprot Yes Check_BSA Is BSA in Compound Buffer? Yes_Gprot->Check_BSA No_BSA Action: Add 0.1% BSA (Adsorption) Check_BSA->No_BSA No Yes_BSA Action: Titrate Probenecid / Check Transfection Efficiency Check_BSA->Yes_BSA Yes

Caption: Step-by-step diagnostic workflow for isolating the root cause of assay failure.

References
  • Revvity. PhenoVue Cal AM Bright, Calcium Indicators (Cal-520 AM Bright and Cal-590 AM Bright) Protocol. (Detailed loading and probenecid protocols).

  • National Institutes of Health (NIH). Galpha(16/z) chimeras efficiently link a wide range of G protein-coupled receptors to calcium mobilization. (Validation of chimeric G-proteins for Gi-coupled receptors).

  • AAT Bioquest. What is the purpose of probenecid in calcium flux flow assays? (Mechanism of anion transport inhibition).

  • MedChemExpress. Neuropeptide Y (13-36), porcine. (Solubility and peptide handling data).

  • Dautzenberg, F. M., et al. Stimulation of neuropeptide Y-mediated calcium responses in human SMS-KAN neuroblastoma cells endogenously expressing Y2 receptors by co-expression of chimeric G proteins.[4] Biochemical Pharmacology, 2005. (Specific validation of NPY/Y2 calcium assays using Gqi chimeras).

Sources

Validation & Comparative

Comparing the effects of NPY (13-36) and NPY (3-36)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Neuropeptide Y (NPY) signaling is a critical regulator of energy homeostasis, anxiety, and vasoconstriction. While the full-length peptide NPY (1-36) is a promiscuous agonist at Y1, Y2, and Y5 receptors, its truncated fragments—NPY (3-36) and NPY (13-36) —exhibit distinct pharmacological profiles.

  • NPY (3-36) is the primary endogenous metabolite produced by DPP-IV cleavage. It acts as a high-affinity Y2 receptor agonist (and Y5 agonist) and serves as a key peripheral satiety signal.

  • NPY (13-36) is a C-terminal fragment, largely used as a synthetic experimental tool. It retains high Y2 selectivity but lacks the potency and Y5 cross-reactivity observed with NPY (3-36), making it valuable for distinguishing Y2-specific effects from Y5-mediated orexigenic pathways.

This guide analyzes the structural, receptor-binding, and physiological differences between these two ligands to assist in experimental design and data interpretation.

Molecular & Pharmacological Profile[1][2][3]

The primary distinction between these ligands lies in the extent of N-terminal truncation. The N-terminus of NPY is essential for Y1 receptor binding; thus, both fragments are Y1-inactive. However, the "polyproline helix" (residues 1-8) contributes to Y5 affinity, which explains the functional divergence between the two.

Table 1: Comparative Technical Specifications
FeatureNPY (3-36)NPY (13-36)
Origin Endogenous (DPP-IV cleavage product)Synthetic / Degradation fragment
Sequence Length 34 Amino Acids24 Amino Acids
Primary Receptor Y2 (High Affinity)Y2 (High Affinity)
Secondary Affinity Y5 (Moderate Affinity)Y5 (Low/Negligible Affinity)
Y1 Affinity Negligible (>1000-fold loss vs. NPY 1-36)Negligible
Physiological Role Anorexigenic (Satiety), Presynaptic InhibitionExperimental Y2-selective probe
In Vivo Potency High (modulates feeding/anxiety)Low/Variable (often inactive in feeding)
Key Structural Loss Tyr1-Pro2 (removes Y1 activation)Residues 1-12 (removes Y1 & reduces Y5)

Physiological Effects Analysis

A. Regulation of Food Intake (The "Y5 Paradox")

This is the most critical functional differentiator.

  • NPY (3-36): When administered peripherally, it inhibits food intake via presynaptic Y2 receptors in the Arcuate Nucleus (autoreceptor effect). However, when injected intracerebroventricularly (ICV), it can stimulate feeding in some contexts due to retained affinity for the orexigenic Y5 receptor.

  • NPY (13-36): In comparative ICV studies, NPY (13-36) often fails to stimulate food intake, even at high doses.[1][2] This lack of orexigenic activity suggests it does not effectively activate the Y5 receptor in vivo, making it a "cleaner" tool for isolating Y2-mediated behaviors (e.g., anxiety, memory) without the confounding variable of feeding stimulation.

B. Cardiovascular Effects[6]
  • Vasoconstriction: NPY-induced vasoconstriction is primarily mediated by the Y1 receptor .

  • Comparison: Both NPY (3-36) and NPY (13-36) are virtually inactive in standard vasoconstriction assays (e.g., rat vasculature) compared to NPY (1-36). NPY (13-36) is frequently used as a negative control to prove that a vascular response is Y1-dependent.

C. Mechanism of Action Diagram

The following diagram illustrates how truncation alters receptor selectivity and downstream signaling.

NPY_Selectivity NPY_Full NPY (1-36) (Full Length) DPP4 DPP-IV Enzyme NPY_Full->DPP4 Cleavage NPY_13_36 NPY (13-36) (Synthetic Tool) NPY_Full->NPY_13_36 Truncation Receptor_Y1 Y1 Receptor (Vasoconstriction / Feeding) NPY_Full->Receptor_Y1 High Affinity Receptor_Y2 Y2 Receptor (Satiety / Presynaptic Inhibition) NPY_Full->Receptor_Y2 High Affinity Receptor_Y5 Y5 Receptor (Feeding Stimulation) NPY_Full->Receptor_Y5 High Affinity NPY_3_36 NPY (3-36) (Endogenous) DPP4->NPY_3_36 NPY_3_36->Receptor_Y1 No Binding NPY_3_36->Receptor_Y2 High Affinity NPY_3_36->Receptor_Y5 Moderate Affinity NPY_13_36->Receptor_Y1 No Binding NPY_13_36->Receptor_Y2 High Affinity NPY_13_36->Receptor_Y5 Low/No Affinity

Figure 1: Receptor selectivity profile showing the loss of Y1 and Y5 affinity with progressive N-terminal truncation.

Experimental Protocols

To validate the effects of these ligands, researchers should use self-validating protocols that control for receptor subtype cross-reactivity.

Protocol 1: In Vitro Y2 Receptor Binding Assay

Objective: Determine the affinity (Ki) of NPY (13-36) vs. NPY (3-36) in a controlled cell line (e.g., CHO-K1 or HEK293 stably expressing human Y2).

  • Cell Preparation:

    • Harvest CHO-hY2 cells and prepare membrane homogenates in assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM MgCl2, protease inhibitors).

    • Control: Use CHO-hY1 cells to confirm lack of binding (negative control).

  • Radioligand Competition:

    • Incubate membranes (20-50 µg protein) with [¹²⁵I]-PYY (0.05 nM) as the radiotracer. PYY is often preferred for Y2 assays due to high stability.

    • Add increasing concentrations (10⁻¹² to 10⁻⁶ M) of the competitor: NPY (3-36) or NPY (13-36) .

  • Incubation:

    • Incubate for 90 minutes at 25°C.

  • Termination:

    • Filter through GF/C glass fiber filters pre-soaked in 0.5% PEI (to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity (CPM). Plot % Specific Binding vs. Log[Ligand].

    • Expected Result: Both ligands should displace [¹²⁵I]-PYY with nanomolar Ki values at Y2. NPY (13-36) should show no displacement at Y1.

Protocol 2: In Vivo Feeding Study (ICV Injection)

Objective: Distinguish Y2-specific effects from Y5-mediated feeding.

  • Subject: Male Wistar rats (250-300g), cannulated in the lateral ventricle.

  • Groups:

    • Vehicle (aCSF).

    • NPY (1-36) (Positive Control - Orexigenic).

    • NPY (3-36) (Test A).[3][4]

    • NPY (13-36) (Test B).[5][2][3][4]

  • Procedure:

    • Administer peptide (e.g., 1-5 nmol) in 2-5 µL volume.

    • Measure food intake at 1, 2, and 4 hours post-injection.

  • Self-Validating Logic:

    • If NPY (3-36) increases feeding but NPY (13-36) does not, the effect is likely Y5-mediated .[1][2]

    • If both inhibit feeding (or show no increase) compared to vehicle, the effect is Y2-mediated (presynaptic inhibition).

    • Note: NPY (13-36) is expected to have no effect on feeding in this specific ICV setup, confirming its utility as a Y2-selective probe that avoids Y5 activation.

Workflow Diagram: Binding Assay Logic

Binding_Assay Start Start: Membrane Preparation Select_Receptor Select Receptor Cell Line Start->Select_Receptor Y2_Line CHO-hY2 (Target) Select_Receptor->Y2_Line Y1_Line CHO-hY1 (Neg Control) Select_Receptor->Y1_Line Add_Tracer Add [125I]-PYY Y2_Line->Add_Tracer Y1_Line->Add_Tracer Add_Ligand Add Competitor: NPY(3-36) or NPY(13-36) Add_Tracer->Add_Ligand Incubate Incubate 90 min @ 25°C Add_Ligand->Incubate Filter Filter & Count CPM Incubate->Filter Result_Y2 Result Y2: High Affinity (Low Ki) Both bind Filter->Result_Y2 If Y2 Line Result_Y1 Result Y1: No Displacement Confirms Selectivity Filter->Result_Y1 If Y1 Line

Figure 2: Step-by-step workflow for validating receptor selectivity in vitro.

References

  • Keire, D. A., et al. (2000). "Structure and dynamics of the NPY Y2 receptor agonist NPY(13-36) in DPC micelles." Biochemistry. Link

  • Batterham, R. L., et al. (2002).[6] "Gut hormone PYY(3-36) physiologically inhibits food intake."[5][6][7] Nature.[6] Link

  • Gerald, C., et al. (1996).[5] "A receptor subtype involved in neuropeptide-Y-induced food intake."[5][1][8][6][7][9][10][11][12] Nature.[6] Link

  • Grandt, D., et al. (1996). "Neuropeptide Y 3-36 is an endogenous ligand selective for Y2 receptors."[5][7][10][13][14] Regulatory Peptides.[6][11][15][16] Link

  • Dumont, Y., et al. (1993). "Comparative characterization and autoradiographic distribution of neuropeptide Y receptor subtypes in the rat brain." Journal of Neuroscience. Link

  • Mullins, D., et al. (2001). "Feeding after fourth ventricular administration of neuropeptide Y receptor agonists in rats." Peptides. Link

Sources

Comparative Profiling of Neuropeptide Y (13-36): Receptor Selectivity and Cross-Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Y2-Selective Tool[1]

Neuropeptide Y (NPY) (13-36) is a C-terminal fragment of the endogenous neurotransmitter NPY.[1][2][3] In drug discovery and receptor pharmacology, it serves as a critical tool compound used to discriminate between NPY receptor subtypes.

Unlike the endogenous full-length NPY (1-36), which is a pan-agonist acting on Y1, Y2, and Y5 receptors, NPY (13-36) exhibits high selectivity for the Y2 receptor.

This guide provides a technical comparison of NPY (13-36) against other standard NPY receptor ligands, detailing its binding affinity profiles, functional potency, and the structural basis for its selectivity. It is designed to assist researchers in selecting the correct pharmacological tools for NPY receptor characterization.

Comparative Receptor Profiling

The utility of NPY (13-36) lies in its inability to activate Y1 and Y5 receptors while retaining high potency at Y2. The following data summarizes the binding affinities (


) of NPY (13-36) compared to the endogenous parent peptide and the Y1/Y5-selective analog, [Leu31, Pro34]-NPY.
Table 1: Binding Affinity ( ) Comparison

Values represent typical nanomolar (nM) ranges derived from competitive radioligand binding assays (e.g.,


I-PYY or 

I-NPY) on cloned human or rat receptors.[1]
LigandY1 Receptor (

nM)
Y2 Receptor (

nM)
Y5 Receptor (

nM)
Selectivity Profile
NPY (1-36) 0.2 – 1.0 0.2 – 1.0 1.0 – 5.0 Pan-agonist (Non-selective)
NPY (13-36) > 1000 (Inactive)1.5 – 10.0 > 300 (Weak/Inactive)Y2 Selective
[Leu31, Pro34]-NPY 0.2 – 0.5 > 1000 (Inactive)1.0 – 5.0 Y1 / Y5 Selective
PYY (3-36) > 1000.5 – 2.0 10 – 30Y2 Preferring (Moderate Y5 activity)
Analysis of Cross-Reactivity
  • Y1 Receptor (No Cross-Reactivity): The Y1 receptor strictly requires the N-terminal tyrosine and proline-rich region (residues 1-5) for high-affinity binding. Since NPY (13-36) lacks this entire segment, it displays virtually no affinity for Y1.

  • Y2 Receptor (High Affinity): The Y2 receptor binding pocket primarily interacts with the C-terminal

    
    -helix and the amidated C-terminus. NPY (13-36) retains these structural elements, allowing it to bind Y2 with nanomolar affinity, often equipotent to full-length NPY.
    
  • Y5 Receptor (Low Cross-Reactivity): This is a common point of confusion. While the shorter fragment NPY (3-36) (generated by DPP4) retains significant affinity for Y5, the further truncated NPY (13-36) loses the majority of its Y5 potency (

    
     nM). Therefore, NPY (13-36) is a cleaner Y2-selective tool than NPY (3-36).
    

Mechanistic Visualization: Structural Basis of Selectivity

The following diagram illustrates the structural logic dictating why NPY (13-36) binds Y2 but fails at Y1 and Y5.

NPY_Selectivity NPY_Full NPY (1-36) (Contains N-term & C-term) Y1 Y1 Receptor (Requires N-term contact) NPY_Full->Y1 High Affinity Y2 Y2 Receptor (Requires C-term helix only) NPY_Full->Y2 High Affinity Y5 Y5 Receptor (Requires N-term & C-term) NPY_Full->Y5 High Affinity NPY_1336 NPY (13-36) (Lacks N-term residues 1-12) NPY_1336->Y1 No Binding (Missing N-term) NPY_1336->Y2 High Affinity (Helix Intact) NPY_1336->Y5 Low/No Affinity (Missing N-term) Leu_Pro [Leu31, Pro34]-NPY (Mod. C-term, Intact N-term) Leu_Pro->Y1 High Affinity Leu_Pro->Y2 No Binding (Pro34 Steric Clash) Leu_Pro->Y5 High Affinity

Caption: Structural requirements for NPY receptor subtypes. Y1 and Y5 require the N-terminus (absent in NPY 13-36), while Y2 accepts truncated fragments.

Experimental Protocols

To validate the activity of NPY (13-36) in your specific system, use the following standardized protocols.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine


 of NPY (13-36) to confirm receptor expression profile.
  • Membrane Preparation:

    • Harvest HEK293 cells stably expressing hY2 receptor.

    • Homogenize in ice-cold buffer (20 mM HEPES, 10 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet in binding buffer.

  • Binding Buffer:

    • 25 mM HEPES (pH 7.4), 2.5 mM CaCl

      
      , 1 mM MgCl
      
      
      
      , and 0.1% BSA (Critical to prevent peptide adsorption to plastic).
  • Incubation:

    • Tracer: 25 pM [

      
      I]-PYY or [
      
      
      
      I]-NPY.
    • Competitor: NPY (13-36) (Serial dilution:

      
       M to 
      
      
      
      M).
    • Incubate for 90 minutes at room temperature.

  • Termination:

    • Rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

    • Wash 3x with ice-cold PBS.

  • Analysis:

    • Measure radioactivity (CPM). Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Inhibition Assay

Objective: Confirm agonist activity (Gi-coupling).

  • Cell Seeding: Plate Y2-expressing cells (2,000 cells/well) in a 384-well plate.

  • Stimulation:

    • Add Forskolin (10

      
      M) to induce cAMP production.
      
    • Simultaneously add NPY (13-36) at varying concentrations.

  • Detection:

    • Incubate 30 min at 37°C.

    • Lyse cells and detect cAMP using a TR-FRET or HTRF competitive immunoassay kit.

  • Result:

    • NPY (13-36) should dose-dependently decrease the Forskolin-induced cAMP signal.

    • Validation: Co-treat with BIIE0246 (selective Y2 antagonist, 1

      
      M). The signal should revert to Forskolin-only levels.
      

Senior Scientist’s Troubleshooting Guide

  • Peptide "Stickiness": NPY fragments are hydrophobic.

    • Solution: Always use siliconized tubes or low-protein-binding plastics. Ensure buffers contain at least 0.1% BSA or 0.05% Bacitracin.[4]

  • Stability: NPY (13-36) is susceptible to proteases.

    • Solution: Add protease inhibitor cocktails (specifically Aprotinin) if working with tissue homogenates rather than purified membranes.

  • Interpreting Y5 Data: If you observe activity at high concentrations (>300 nM), do not assume it is "non-specific." It is likely weak cross-reactivity with Y5. To rule this out in functional assays, use a specific Y5 antagonist (e.g., CGP71683).

References

  • Gerald, C. et al. (1996).[1][4][5][6][7] A receptor subtype involved in neuropeptide-Y-induced food intake.[8][2][3][9][10][11][12][13] Nature, 382, 168–171.[2] Link

  • Dumont, Y. et al. (1998).[1] Expression and Characterization of the Neuropeptide Y Y5 Receptor Subtype in the Rat Brain. The Journal of Neuroscience, 18(15), 5565-5574. Link

  • Michel, M. C. et al. (1998).[5] XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological Reviews, 50(1), 143-150. Link

  • Beck-Sickinger, A. G. et al. (1990). Structure/activity relationships of neuropeptide Y analogues with respect to Y1 and Y2 receptors. European Journal of Biochemistry, 194(2), 449-456. Link

  • IUPHAR/BPS Guide to Pharmacology. Neuropeptide Y Receptors. Link

Sources

A Head-to-Head Comparison of NPY (13-36) and Other Y2 Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of Neuropeptide Y (NPY) (13-36) and other key agonists targeting the Neuropeptide Y receptor type 2 (Y2R). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product listing to offer a foundational understanding of the Y2 receptor system, a comparative analysis of its principal agonists, and detailed, validated protocols for their characterization. Our focus is on the causality behind experimental choices, ensuring that the methodologies presented are not just recipes but self-validating systems for generating robust and reliable data.

The Y2 Receptor: A Presynaptic Gatekeeper in Neuromodulation

The Neuropeptide Y (NPY) system is a critical neuromodulatory network in the central and peripheral nervous systems. It comprises NPY, Peptide YY (PYY), and Pancreatic Polypeptide (PP), which exert their effects through a family of G protein-coupled receptors (GPCRs): Y1, Y2, Y4, and Y5.

The Y2 receptor is of particular therapeutic interest. It is predominantly located on presynaptic nerve terminals, where its activation acts as an inhibitory feedback mechanism, suppressing the release of neurotransmitters like NPY itself, glutamate, and GABA.[1][2][3] This strategic role places the Y2 receptor at the center of numerous physiological processes, including:

  • Appetite Regulation: In the arcuate nucleus of the hypothalamus, Y2R activation inhibits NPY release, a potent appetite stimulant, thereby reducing food intake.[1][2][4]

  • Neuronal Excitability: By modulating neurotransmitter release, Y2 receptors play a role in controlling seizures and have been implicated in epilepsy.[3]

  • Cardiovascular Function and Pain Perception: The widespread distribution of Y2 receptors means they are also involved in regulating blood pressure and sensory pain perception.[1][5]

Y2 Receptor Signaling: The Gαi-Coupled Pathway

As a member of the GPCR superfamily, the Y2 receptor primarily signals through the Gαi subunit of the heterotrimeric G protein complex.[3] Ligand binding initiates a conformational change in the receptor, leading to the following canonical signaling cascade:

  • G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαi subunit.

  • Subunit Dissociation: The Gαi-GTP and Gβγ subunits dissociate from each other and the receptor.

  • Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase (AC).

  • Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4]

  • Downstream Effects: Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), altering downstream cellular processes.

While this is the primary pathway, some studies suggest that in certain cellular contexts, Y2 receptors may also couple to other G proteins, such as Gαq, potentially leading to the mobilization of intracellular calcium.[6]

Y2_Signaling_Pathway Y2R Y2 Receptor G_protein Gαiβγ (Inactive) Y2R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Y2 Agonist (e.g., NPY 13-36) Agonist->Y2R Binds G_alpha_active Gαi-GTP (Active) G_protein->G_alpha_active G_beta_gamma Gβγ G_alpha_active->AC ATP ATP ATP->AC PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active Response Cellular Response PKA_active->Response Phosphorylates Targets

Caption: Canonical Gαi signaling pathway of the Y2 receptor.

Comparative Analysis of Y2 Receptor Agonists

The selectivity and potency of an agonist are paramount for its utility as a research tool or therapeutic agent. The primary endogenous agonists for the Y2 receptor are C-terminal fragments of NPY and PYY. Truncation of the N-terminus removes the binding determinants for the Y1 and Y5 receptors, conferring selectivity for Y2.[7][8][9]

  • NPY (13-36): This 24-amino acid fragment is a well-established and specific Y2 receptor agonist.[10][11] It retains the C-terminal helical structure crucial for Y2 receptor recognition and activation.[10] While it is a potent tool for in vitro and in vivo studies, it also shows some affinity for the Y5 receptor.[9][11]

  • Peptide YY (3-36) (PYY (3-36)): This is a key physiological Y2 agonist in the body.[12][13] Full-length PYY (1-36) is released from intestinal L-cells after a meal and is rapidly cleaved by the enzyme dipeptidyl peptidase IV (DPP-IV) to form PYY (3-36).[14] PYY (3-36) acts as a satiety signal, crossing the blood-brain barrier to activate Y2 receptors in the hypothalamus and reduce appetite.[14][15] It is highly selective for the Y2 receptor over the Y1 receptor.

  • Other Selective Agonists: Research has focused on developing modified peptide agonists with improved pharmacokinetic profiles. PEGylated peptides, for instance, have been created by attaching polyethylene glycol to a peptide core, resulting in a longer duration of action and sustained reduction in food intake and body weight in animal models.[16][17][18]

The table below summarizes the key properties of these agonists.

AgonistOriginStructureY2 Binding Affinity (IC50/Ki)Selectivity ProfileKey Application
NPY (13-36) Endogenous Fragment24 amino acid peptideLow nM[8]Y2 > Y5 >> Y1/Y4[9][11]Research tool, CNS studies
PYY (3-36) Endogenous Hormone34 amino acid peptideSub-nM (e.g., 0.11 nM)Highly selective for Y2 over Y1Appetite regulation, Obesity research
PEGylated Peptides SyntheticPeptide core + PEGVaries (often low nM)[17]Designed for high Y2 selectivityLong-acting obesity therapeutics

Experimental Protocols for Agonist Characterization

To ensure scientific integrity, every protocol must be a self-validating system. Here, we detail the core methodologies for characterizing Y2 agonists, explaining the causality behind each step.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test agonist for the Y2 receptor.

Causality & Principle: This assay quantifies how effectively a non-labeled test compound competes with a high-affinity, radiolabeled ligand for binding to the receptor. The resulting IC50 value (the concentration of test compound that displaces 50% of the radioligand) is a measure of the compound's affinity. By using membranes from cells selectively expressing the human Y2 receptor, we ensure the binding is target-specific. The use of a selective Y2 radioligand like [125I]PYY(3-36) is critical for isolating Y2 receptor interactions.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Cell_Membranes Prepare Cell Membranes (Expressing Y2R) Incubate Incubate Components (Membranes + Radioligand + Test Agonist) Cell_Membranes->Incubate Radioligand Prepare Radioligand ([125I]PYY(3-36)) Radioligand->Incubate Test_Agonist Prepare Test Agonist (Serial Dilutions) Test_Agonist->Incubate Filter Rapid Filtration (Separate bound/free ligand) Incubate->Filter Reaches Equilibrium Count Quantify Radioactivity (Gamma Counter) Filter->Count Filters Washed Plot Plot % Inhibition vs. [Agonist] Count->Plot Data Input Calculate Calculate IC50 & Ki Plot->Calculate Non-linear Regression

Caption: Workflow for a Y2R competitive binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells (e.g., CHO or HEK293) stably expressing the human Y2 receptor in an ice-cold buffer. Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of radioligand (e.g., 50 pM [125I]PYY(3-36)), and serially diluted concentrations of the test agonist (e.g., NPY (13-36)).

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction. Include control wells for total binding (no competitor) and non-specific binding (excess non-labeled ligand, e.g., 1 µM PYY (3-36)).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold buffer to remove any non-specifically trapped radioactivity.

  • Quantification: Dry the filter plate and measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test agonist. Plot this against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Inhibition Functional Assay

Objective: To measure the functional potency (EC50) of a Y2 agonist.

Causality & Principle: Since the Y2 receptor is Gαi-coupled, its activation inhibits adenylyl cyclase and lowers intracellular cAMP.[19] Measuring a decrease from basal cAMP levels can be challenging. Therefore, the standard and more robust method is to first stimulate adenylyl cyclase with an agent like forskolin, creating a high, measurable level of cAMP.[20] The Y2 agonist is then added, and its ability to inhibit this forskolin-stimulated cAMP production is quantified.[20] Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) provide a sensitive, high-throughput method for this measurement.[21]

cAMP_Assay_Workflow cluster_cell_prep Cell Stimulation cluster_detection HTRF Detection cluster_analysis_cAMP Data Analysis Plate_Cells Plate Y2R-expressing cells in 96-well plate Add_Agonist Add Test Agonist (Serial Dilutions) Plate_Cells->Add_Agonist Add_Forskolin Add Forskolin (Stimulates AC) Add_Agonist->Add_Forskolin Incubate_Cells Incubate (30 min, 37°C) Add_Forskolin->Incubate_Cells Lyse_Cells Lyse Cells & Add HTRF Reagents Incubate_Cells->Lyse_Cells cAMP produced Incubate_Detection Incubate (60 min, RT) Lyse_Cells->Incubate_Detection Competitive Binding HTRF_Reagents Anti-cAMP-Eu3+ + d2-labeled cAMP Read_Plate Read TR-FRET Signal (665nm / 620nm) Incubate_Detection->Read_Plate FRET signal develops Plot_cAMP Plot % Inhibition vs. [Agonist] Read_Plate->Plot_cAMP Data Input Calculate_EC50 Calculate EC50 Plot_cAMP->Calculate_EC50 Non-linear Regression

Caption: Workflow for a Y2R cAMP inhibition HTRF assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells expressing the Y2 receptor into a 96-well plate and culture overnight.

  • Agonist Stimulation: Aspirate the culture medium and add the test agonist at various concentrations, along with a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Adenylyl Cyclase Activation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the negative control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.[21] These reagents work via a competitive immunoassay format.

  • Final Incubation: Incubate the plate at room temperature in the dark for 60 minutes.

  • Signal Reading: Read the plate on a compatible time-resolved fluorescence reader. A high concentration of intracellular cAMP (low agonist activity) will lead to a low FRET signal, while a low concentration of cAMP (high agonist activity) results in a high FRET signal.

  • Data Analysis: Convert the fluorescence ratios to cAMP concentrations using a standard curve. Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the EC50 value.

Therapeutic Implications and Future Directions

The primary therapeutic interest in Y2 receptor agonists is for the treatment of obesity .[15] Agonists like PYY (3-36) effectively reduce food intake and promote weight loss.[15] However, the development of peptide-based drugs faces challenges such as poor oral bioavailability and short half-life, necessitating frequent injections. The development of long-acting formulations, like PEGylated peptides, represents a significant step forward.[17][18]

Beyond obesity, Y2 receptor activation has shown promise in:

  • Neuroprotection: Y2R agonists may protect against ischemic brain injury.[22]

  • Epilepsy: Preclinical studies suggest an anticonvulsant effect mediated by Y2 receptors.[3]

However, the widespread distribution of Y2 receptors also raises concerns about potential side effects, including effects on the cardiovascular system and bone formation.[1][3] A critical observation is that persistent activation of the Y2 receptor can lead to a desensitized state by depleting the cellular pool of functional Gαi proteins, which could impact the efficacy of long-term treatment.[23]

Future research will likely focus on developing agonists with improved tissue selectivity or biased signaling properties to harness the therapeutic benefits while minimizing off-target effects. The quest for potent, selective, and orally bioavailable non-peptide Y2 agonists remains a significant goal in the field.[24]

References

  • Moriya R, et al. NPY Y2 receptor agonist PYY(3-36) inhibits diarrhea by reducing intestinal fluid secretion and slowing colonic transit in mice. Peptides. 2010;31(4):671-675. (URL: )
  • Creative Biogene. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. (URL: )
  • Tocris Bioscience. Peptide YY (3-36) (porcine). (URL: )
  • Wang T, Li Z, Cvijic ME, et al. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. (URL: [Link])

  • TargetMol. Peptide YY (PYY) (3-36), human. (URL: )
  • Tocris Bioscience. Peptide YY (3-36) (porcine) Product Page. (URL: )
  • Wikipedia. Neuropeptide Y receptor Y2. (URL: [Link])

  • Sainsbury A, et al. Y2 and Y4 receptor signaling synergistically act on energy expenditure and physical activity. Am J Physiol Endocrinol Metab. 2011;300(2):E389-97. (URL: [Link])

  • Zhang Y, et al. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. J Vis Exp. 2015;(100):52779. (URL: [Link])

  • Agilent. Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. (URL: )
  • Wang T, Li Z, Cvijic ME, et al. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. 2017. (URL: )
  • Gulec, A., & Geisler, F. (2006). Peptide YY(1-36) and peptide YY(3-36): Part I. Distribution, release and actions. Obesity surgery, 16(5), 642–649. (URL: [Link])

  • Biocompare. Cell-based Assays for GPCR Activity. (URL: )
  • Wang T, et al. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual [Internet]. 2017 Nov 20. (URL: [Link])

  • Lattarulo, C., et al. (2019). Using Calcium Imaging as a Readout of GPCR Activation. In: G-Protein-Coupled Receptors. Methods in Molecular Biology, vol 1947. Humana Press, New York, NY. (URL: [Link])

  • Cabrele C, et al. Solution structure of neuropeptide tyrosine 13-36, a Y2 receptor agonist, as determined by NMR. Eur J Biochem. 1997;246(3):604-10. (URL: [Link])

  • Patsnap Synapse. What are P2Y2 receptor agonists and how do they work? (URL: )
  • Ziemek, R., et al. (2020). Unusually persistent Gαi-signaling of the neuropeptide Y2 receptor depletes cellular Gi/o pools and leads to a Gi-refractory state. Cellular and Molecular Life Sciences, 77(16), 3259-3275. (URL: [Link])

  • Lumb, K. J., et al. (2007). Novel selective neuropeptide Y2 receptor PEGylated peptide agonists reduce food intake and body weight in mice. Journal of medicinal chemistry, 50(9), 2264–2268. (URL: [Link])

  • Revvity. cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi coupled receptors in whole cells. (URL: )
  • Parker, R. M., & Herzog, H. (2005). Neuropeptide Y2 receptors as drug targets for the central regulation of body weight. Mini reviews in medicinal chemistry, 5(9), 819–828. (URL: [Link])

  • ResearchGate. Signaling pathways initiated by Y 1 , Y 2 , and Y 4 receptors. (URL: [Link])

  • Suto, F., & Roberson, K. M. (2010). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Journal of biomolecular screening, 15(1), 81–87. (URL: [Link])

  • GenScript. Neuropeptide Y (13-36), human. (URL: )
  • Boublik, J. H., et al. (1993). Structure of the presynaptic (Y2) receptor-specific neuropeptide Y analog ANA-NPY. International journal of peptide and protein research, 42(4), 377–383. (URL: [Link])

  • Czarnecka, J., et al. (2020). Ligands of the Neuropeptide Y Y2 Receptors as a Potential Multitarget Therapeutic Approach for the Protection of the Neurovascular Unit Against Acute Ischemia/Reperfusion: View from the Perspective of the Laboratory Bench. Cellular and molecular neurobiology, 40(6), 847–860. (URL: [Link])

  • De Silva, A., & Bloom, S. R. (2012). The role of peptide YY in appetite regulation and obesity. Nutrition and metabolic insights, 5, 19–28. (URL: [Link])

  • Ortiz, A. A., et al. (2007). A novel long-acting selective neuropeptide Y2 receptor polyethylene glycol-conjugated peptide agonist reduces food intake and body weight and improves glucose metabolism in rodents. The Journal of pharmacology and experimental therapeutics, 323(2), 692–700. (URL: [Link])

  • Ortiz, A. A., et al. (2007). A Novel Long-Acting Selective Neuropeptide Y2 Receptor Polyethylene Glycol-Conjugated Peptide Agonist Reduces Food Intake and Body Weight and Improves Glucose Metabolism in Rodents. Journal of Pharmacology and Experimental Therapeutics, 323(2), 692-700. (URL: [Link])

  • Valassi, E., Scacchi, M., & Cavagnini, F. (2007). Neuropeptide Y Receptor Selective Ligands in the Treatment of Obesity. Endocrine Reviews, 28(6), 662–685. (URL: [Link])

  • Hung, C. C., et al. (2004). Studies of the Peptide YY and Neuropeptide Y2 Receptor Genes in Relation to Human Obesity and Obesity-Related Traits. Diabetes, 53(9), 2461–2466. (URL: [Link])

  • Kask, A., et al. (2007). Neuropeptide Y Y2 receptor in health and disease. British Journal of Pharmacology, 152(8), 1162–1179. (URL: [Link])

  • Brothers, S. P., & Wahlestedt, C. (2010). Therapeutic potential of neuropeptide Y (NPY) receptor ligands. EMBO molecular medicine, 2(11), 429–439. (URL: [Link])

  • Taleb, O. (2009). Ligands of the Neuropeptide Y Y2 receptor. Current topics in medicinal chemistry, 9(7), 595–604. (URL: [Link])

  • Yang, Z., et al. (2024). Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors. The EMBO journal, 43(12), 1144–1162. (URL: [Link])

  • ResearchGate. Binding affinities or potencies of PYY-(3-36) for WT-hY 2 and mutants. (URL: [Link])

  • Taylor, B. K., et al. (2024). Neuropeptide Y and Pain: Insights from Brain Research. ACS Pharmacology & Translational Science. (URL: [Link])

  • Grandt, D., et al. (1995). Structure-activity relationships with neuropeptide Y analogues: a comparison of human Y1-, Y2- and rat Y2-like systems. British journal of pharmacology, 115(6), 1075–1082. (URL: [Link])

  • WIPO Patentscope. WO/2005/089789 Y2 SELECTIVE RECEPTOR AGONISTS FOR THERAPEUTIC INTERVENTIONS. (URL: [Link])

  • Potter, E. K., & McCloskey, M. J. (1998). A comparison of actions of neuropeptide Y (NPY) agonists and antagonists at NPY Y1 and Y2 receptors in anaesthetized rats. British journal of pharmacology, 124(7), 1373–1378. (URL: [Link])

  • Michel, M. C., et al. (1998). XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological reviews, 50(1), 143–150. (URL: [Link])

  • Patsnap Synapse. What are NPY2R agonists and how do they work? (URL: )
  • Tanday, K. et al. (2022). A Peptide Triple Agonist of GLP-1, Neuropeptide Y1, and Neuropeptide Y2 Receptors Promotes Glycemic Control and Weight Loss. bioRxiv. (URL: [Link])

Sources

Comparative Guide: Neuropeptide Y (13-36) Efficacy in Human vs. Rat Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: Commercially labeled "Human NPY (13-36)" and "Rat NPY (13-36)" are chemically identical . The mature Neuropeptide Y sequence is 100% conserved between humans and rats. Therefore, any observed differences in efficacy are not due to the ligand's structure, but rather the receptor density , tissue distribution , and metabolic environment of the specific experimental model (Human Y2 vs. Rat Y2 receptors).

This guide serves as a technical manual for applying NPY (13-36) as a selective Y2 receptor agonist, clarifying the pharmacological nuances between human and rodent systems.

Part 1: Structural & Chemical Identity

Before designing experiments, it is critical to validate the reagent. Unlike many neuropeptides that exhibit species-specific amino acid substitutions, NPY is evolutionarily ancient and highly conserved.

Sequence Alignment
FeatureHuman NPY (13-36)Rat NPY (13-36)Status
Sequence PAEDMARYYSALRHYINLITRQRY-NH₂PAEDMARYYSALRHYINLITRQRY-NH₂Identical
Length 24 Amino Acids24 Amino AcidsMatch
C-Terminus Amidated (-NH₂)Amidated (-NH₂)Required for Activity
MW ~2918.2 Da~2918.2 DaMatch

Experimental Implication: You do not need to purchase species-specific labeled peptides. A "Rat NPY (13-36)" vial can be used in human cell lines and vice versa.

Part 2: Comparative Pharmacology (hY2 vs. rY2)

While the ligand is identical, the targets (Y2 Receptors) differ slightly in their amino acid sequence and intracellular coupling efficiency.

Receptor Homology & Binding Affinity

The Y2 receptor is a G-protein coupled receptor (GPCR) (Gi/o-coupled).[1]

  • Human Y2 Receptor (hY2): High affinity for C-terminal fragments.

  • Rat Y2 Receptor (rY2): >90% sequence homology with hY2 in the transmembrane regions.

Comparative Efficacy Data The following table synthesizes binding affinity (


) and functional potency (

) data from standardized assays (e.g., HEK293 cells transfected with hY2 vs. rat brain membrane preparations).
ParameterHuman Y2 Receptor (hY2)Rat Y2 Receptor (rY2)Interpretation
Binding Affinity (

)
0.8 – 1.5 nM 0.6 – 1.2 nM Negligible difference. NPY(13-36) binds both with high nanomolar affinity.
Selectivity (vs. Y1) >1000-fold>1000-foldHighly selective. N-terminal deletion abolishes Y1 binding in both species.
Functional Potency (

)
(cAMP Inhibition)
~5.0 nM ~3.5 – 5.0 nM Potency is functionally equivalent in controlled in vitro systems.
Tissue Density High in Hippocampus, Peripheral NervesHigh in Hippocampus, HypothalamusCritical Variable: Rat brain tissue often yields higher signal-to-noise due to receptor density, not ligand affinity.

Key Insight: In functional assays, NPY(13-36) is less potent than full-length NPY (1-36) or PYY (3-36) because the N-terminus contributes to receptor stabilization, even at Y2. Expect a 2-5x reduction in potency compared to the full-length parent, regardless of species.

Part 3: Mechanism of Action & Signaling Pathway[1]

NPY (13-36) acts as a presynaptic auto-receptor agonist. Upon binding Y2, it triggers the Gi/o cascade, inhibiting Adenylyl Cyclase (AC) and reducing cAMP levels.[1] This pathway is conserved across humans and rats.[2]

Visualizing the Signaling Cascade

The following diagram illustrates the conserved Y2 signaling pathway activated by NPY (13-36).

G Ligand NPY (13-36) Receptor Y2 Receptor (Presynaptic) Ligand->Receptor  Binds   GProtein Gi/o Protein (Activation) Receptor->GProtein  Couples   Effector Adenylyl Cyclase GProtein->Effector  Inhibits   SecondMessenger cAMP Levels Effector->SecondMessenger  Reduces   Outcome Inhibition of Neurotransmitter Release (Ca2+ Channel Block) SecondMessenger->Outcome  Result  

Caption: NPY (13-36) selectively activates the Gi/o-coupled Y2 receptor, reducing cAMP and inhibiting presynaptic neurotransmission.

Part 4: Validated Experimental Protocols

To ensure reproducibility, use these standardized protocols. These are "self-validating" systems: if the positive control (Full NPY) fails, the experiment is void.

Protocol A: Y2 Receptor Binding Assay (Membrane Prep)

Objective: Determine


 of NPY (13-36) in Rat Brain vs. Human Transfected Cells.
  • Tissue Prep:

    • Rat: Dissect Hippocampus. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge 20,000 x g.

    • Human: Use HEK293-hY2 stable cell line membranes.[3]

  • Incubation:

    • Buffer: 50 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.5% BSA (Critical: BSA prevents peptide sticking to plastic).

    • Radioligand: 25 pM [¹²⁵I]-PYY or [¹²⁵I]-NPY.

    • Competitor: NPY (13-36) (10⁻¹² to 10⁻⁶ M).

    • Time: 90 min at Room Temp (25°C).

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Validation:

    • Non-Specific Binding (NSB): Define using 1 µM unlabeled NPY. NSB must be <15% of Total Binding.

Protocol B: Functional cAMP Inhibition Assay

Objective: Measure functional potency (


).
  • Stimulation: Since Y2 is Gi-coupled, you must first stimulate cAMP to see the inhibition. Use Forskolin (10 µM) .

  • Treatment: Add Forskolin + NPY (13-36) simultaneously.

  • Readout: ELISA or TR-FRET for cAMP.

  • Expectation: NPY (13-36) should reduce the Forskolin-induced cAMP spike by 40-60%.

Workflow Visualization

Workflow Start Membrane/Cell Prep (Rat or Human) Block Block Non-Specifics (0.5% BSA) Start->Block Incubate Add [125I]-Ligand + NPY(13-36) Block->Incubate Filter Rapid Filtration (GF/C + PEI) Incubate->Filter Count Gamma Counter (Calculate Ki) Filter->Count

Caption: Step-by-step radioligand binding workflow. PEI pre-soaking is critical to reduce filter binding.

Part 5: Troubleshooting & Expert Insights

1. Peptide Stability (The #1 Failure Mode) NPY (13-36) is a fragment.[4] It is highly susceptible to further degradation by aminopeptidases.

  • Solution: Always include a protease inhibitor cocktail (specifically Bacitracin and Aprotinin ) in the assay buffer.

  • Storage: Aliquot lyophilized powder. Once reconstituted, do not refreeze more than once.

2. The "Sticky Peptide" Problem NPY fragments are hydrophobic and stick to polypropylene.

  • Solution: Use siliconized tubes or buffers containing 0.1% - 0.5% BSA. If your

    
     curve shifts right (lower potency), you are likely losing peptide to the tube walls.
    

3. In Vivo Differences (Human vs. Rat) While the receptor binding is similar, in vivo efficacy differs due to metabolism.

  • Rat: NPY (13-36) injected ICV (intracerebroventricular) effectively inhibits feeding (Y2 autoreceptor effect).

  • Human: Systemic administration is rapidly degraded by DPP-IV. For human translational studies, DPP-IV resistant analogs are often preferred over native NPY (13-36).

References
  • Sequence & Homology: UniProt Consortium. "Neuropeptide Y Sequences (Human P01303 / Rat P01304)." UniProt Knowledgebase. [Link]

  • Receptor Pharmacology: Dumont, Y., et al. "Characterization of Neuropeptide Y Binding Sites in Rat Brain Membrane Preparations Using [125I][Leu31,Pro34]Peptide YY and [125I]Peptide YY3-36." Journal of Pharmacology and Experimental Therapeutics, 1995. [Link]

  • Y2 Selectivity: Wahlestedt, C., et al. "Neuropeptide Y-related peptides and their receptors—are the receptors potential therapeutic drug targets?" Annual Review of Pharmacology and Toxicology, 1993. [Link]

  • Structure-Activity Relationship: Cabrele, C., & Beck-Sickinger, A. G. "Molecular characterization of the ligand-receptor interaction of the neuropeptide Y family." Journal of Peptide Science, 2000. [Link]

  • IUPHAR Guide to Pharmacology: "Neuropeptide Y Receptor Family." IUPHAR/BPS Guide to Pharmacology. [Link]

Sources

Comparative Guide: Validating the Absence of NPY (13-36) Effect on Y1 Receptor Signaling

[1]

Executive Summary

Objective: To provide a rigorous experimental framework for validating Neuropeptide Y fragment 13-36 [NPY(13-36)] as a negative control for the Y1 receptor.

The Scientific Challenge: In drug discovery and pharmacological profiling, NPY(13-36) is historically utilized as a Y2-selective agonist that should exhibit negligible activity at the Y1 receptor.[1] However, "negligible" is not "null." High-concentration artifacts, peptide impurities, or receptor overexpression can yield false positives.

The Solution: This guide details a multi-parametric validation strategy. We compare the signaling profiles of the endogenous ligand (NPY) against the truncated analog [NPY(13-36)], utilizing Gi-coupled cAMP inhibition and calcium mobilization assays to definitively confirm Y1 receptor selectivity.

Mechanistic Architecture: Why NPY(13-36) Should Fail at Y1

The Y1 receptor (Y1R) is a Class A GPCR that relies heavily on the N-terminal tyrosine residue of NPY for high-affinity binding and activation. Structural biology (Cryo-EM and mutagenesis studies) confirms that the N-terminus of NPY inserts deep into the transmembrane core of Y1R to trigger the conformational change required for G-protein coupling.

  • Full-length NPY (1-36): Contains both N- and C-terminal docking domains. Binds Y1 with sub-nanomolar affinity (

    
     nM).
    
  • NPY (13-36): Lacks the critical N-terminal residues (1-12). While it retains the amphipathic alpha-helix required for Y2 receptor binding, it loses

    
    -fold affinity for Y1.
    
Signaling Pathway Visualization

The following diagram illustrates the divergent signaling outcomes. NPY activates the Gi/o cascade, while NPY(13-36) fails to engage the receptor.

Y1_Signalingcluster_extracellularExtracellular Spacecluster_membranePlasma Membranecluster_intracellularIntracellular SignalingNPYNPY (1-36)(Endogenous Ligand)Y1RY1 Receptor(GPCR)NPY->Y1R High Affinity BindingNPY_FragNPY (13-36)(Negative Control)NPY_Frag->Y1R No Binding / >1000nM AffinityGiGi/o Protein(Heterotrimeric)Y1R->Gi ActivationACAdenylyl CyclaseGi->AC InhibitionERKERK 1/2PhosphorylationGi->ERK ActivationCaCa2+ Flux(Gbg mediated)Gi->Ca MobilizationcAMPcAMP LevelsAC->cAMP Decrease

Figure 1: Mechanistic divergence between NPY and NPY(13-36) at the Y1 Receptor. Note the specific blockade of Gi activation by the fragment.

Comparative Profiling: NPY vs. NPY (13-36)

To validate the absence of effect, you must establish a "window of selectivity." The table below summarizes the expected pharmacological parameters.

ParameterNPY (1-36) [Positive Control]NPY (13-36) [Negative Control]Validation Criteria
Primary Target Non-selective (Y1, Y2, Y5)Selective Y2 Agonist--
Y1 Binding Affinity (

)
0.1 – 1.5 nM > 1,000 nM >1000-fold shift required.
Y1 Functional Potency (

)
~ 1 – 5 nM No Response (up to 10 µM)Flat dose-response curve.
cAMP Modulation Potent InhibitionNo InhibitionSignal < 10% of NPY max.
Calcium Mobilization Robust Flux (Cell-type dependent)BaselineSignal indistinguishable from buffer.

Experimental Protocols for Validation

Protocol A: Gi-Coupled cAMP Inhibition Assay (TR-FRET/HTRF)

Rationale: Y1 is primarily Gi-coupled.[1] Agonist binding inhibits adenylyl cyclase, reducing forskolin-stimulated cAMP. This is the "Gold Standard" for Y1 validation.

Workflow:

  • Cell Prep: Use CHO-K1 or HEK293 cells stably expressing human Y1R. Harvest and resuspend in stimulation buffer (HBSS + 0.5 mM IBMX).

  • Agonist Stimulation:

    • Plate cells (e.g., 2,000 cells/well in 384-well plate).

    • Add Forskolin (2-5 µM) to all wells to raise baseline cAMP.

    • Arm 1 (Positive): Add NPY (10-point dilution, 100 nM down to 1 pM).

    • Arm 2 (Negative): Add NPY(13-36) (10-point dilution, 10 µM down to 1 nM).

  • Incubation: 30-45 minutes at Room Temperature (RT).

  • Detection: Add lysis buffer containing cAMP-d2 and Anti-cAMP-Cryptate (HTRF reagents). Incubate 1 hour.

  • Read: Measure HTRF ratio (665/620 nm).

Validation Success Criteria:

  • NPY: Sigmoidal dose-response with

    
     nM.
    
  • NPY(13-36): Flat line. No statistically significant reduction in cAMP compared to Forskolin-only control.

Protocol B: Calcium Mobilization (FLIPR)

Rationale: While Y1 is Gi-coupled, the G


Workflow:

  • Dye Loading: Load Y1R-expressing cells with Calcium-4 or Fluo-8 dye for 45-60 mins at 37°C.

  • Baseline: Measure fluorescence for 10 seconds.

  • Injection: Inject NPY vs. NPY(13-36).

  • Read: Monitor kinetics for 120 seconds.

Troubleshooting Note: High concentrations (>5 µM) of any peptide can sometimes cause non-specific calcium artifacts due to changes in osmolarity or pH. Always use a scrambled peptide control if "blips" are observed at high doses.

The "False Positive" Decision Tree

If NPY(13-36) shows activity at Y1, do not assume the literature is wrong. Follow this diagnostic logic to identify the experimental error.

Validation_LogicStartResult: NPY(13-36) showsactivity at Y1 ReceptorCheck_ConcCheck Concentration:Is [Peptide] > 10 µM?Start->Check_ConcArtifactArtifact: Non-specific effect.Repeat with Scrambled Peptide.Check_Conc->ArtifactYesCheck_PurityCheck Purity (HPLC/MS):Is full-length NPY present?Check_Conc->Check_PurityNoContaminationContamination: Even 1% NPYwill trigger Y1.Check_Purity->ContaminationYes (<98% pure)Check_ReceptorCheck Receptor Density:Is Bmax > 5 pmol/mg?Check_Purity->Check_ReceptorNo (High Purity)Forced_CouplingForced Coupling: Overexpressionforces low-affinity interactions.Check_Receptor->Forced_CouplingYesTrue_ResultUnlikely Biological Event:Verify sequence identity.Check_Receptor->True_ResultNo

Figure 2: Diagnostic workflow for troubleshooting unexpected NPY(13-36) activity.

Senior Scientist's Commentary: Pitfalls & Best Practices

1. The Purity Trap: The most common reason NPY(13-36) appears to activate Y1 is synthesis contamination. If your NPY(13-36) stock contains even 0.5% full-length NPY, and you test at 1 µM, you are effectively adding 5 nM of NPY—enough to fully saturate the Y1 receptor.

  • Recommendation: Always demand HPLC purity >98% and verify mass spec data to ensure no full-length precursor remains.

2. Enzymatic Stability: In live-cell assays (especially with serum), dipeptidyl peptidases (DPP4) can cleave N-terminal residues. While this usually degrades NPY into Y2-selective fragments, the reverse (re-ligation) is impossible. However, ensure your positive control (NPY) is not being degraded during the incubation, which would shift your NPY curve to the right, making the "gap" between NPY and NPY(13-36) look smaller than it is.

  • Recommendation: Use protease inhibitors (e.g., Aprotinin) in your assay buffer.

3. The "Sticky" Peptide Problem: NPY fragments are hydrophobic. They stick to plastic.

  • Recommendation: Use Low-Binding plates and add 0.1% BSA to your dilution buffers. Loss of peptide to the plastic walls can lead to inconsistent

    
     values.
    

References

  • Michel, M. C., et al. (1998). XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological Reviews, 50(1), 143-150.

    • Wahlestedt, C., et al. (1986). Specificity of NPY fragments. Regulatory Peptides, 13(3-4), 307-318. (The foundational paper establishing Y1/Y2 selectivity based on fragments).

      • Yang, Z., et al. (2022). Structural basis of neuropeptide Y signaling through Y1 receptor. Nature Communications, 13, 854. (Provides Cryo-EM evidence of N-terminal importance).

        • IUPHAR/BPS Guide to PHARMACOLOGY. Neuropeptide Y Receptor Family.

          • Beck-Sickinger, A. G., & Jung, G. (1995). Structure-activity relationships of neuropeptide Y analogues with respect to Y1 and Y2 receptors. Biopolymers, 37(2), 123-142.

            Safety Operating Guide

            A Researcher's Guide to Safe Handling: Personal Protective Equipment for Neuropeptide Y (13-36)

            Author: BenchChem Technical Support Team. Date: February 2026

            This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Neuropeptide Y (13-36) (human, rat). While this peptide is not classified as a hazardous substance under the Globally Harmonized System (GHS), its potent biological activity necessitates a robust safety protocol to prevent unintended exposure and ensure experimental integrity.[1][2][3] This document moves beyond mere compliance, embedding principles of scientific best practice into a comprehensive operational and disposal plan.

            The Core Principle: Respecting Biological Activity

            Neuropeptide Y (13-36) is a C-terminal fragment of Neuropeptide Y and a potent agonist for the Y2 receptor, known to influence physiological processes such as blood pressure and intestinal secretion.[4][5] Although safety data sheets (SDS) may indicate no GHS hazard classification, the primary risk lies not in chemical corrosivity or toxicity, but in its intended biological function.[1] Accidental inhalation, ingestion, or absorption could lead to unintended physiological effects. Therefore, the foundational principle of handling this compound is to minimize all potential routes of exposure, treating it with the same respect afforded to any potent, biologically active material.

            Recommended Personal Protective Equipment (PPE)

            The level of required PPE is dictated by the physical form of the peptide being handled. The greatest risk of exposure occurs when handling the lyophilized powder, which is lightweight and easily aerosolized.[6]

            Task Physical State Required PPE & Engineering Controls Rationale
            Weighing & Reconstitution Lyophilized PowderPrimary: Certified Chemical Fume Hood or Biosafety Cabinet.Secondary: Nitrile Gloves, Safety Goggles, Lab Coat.The fine powder can become airborne during transfer, creating a significant inhalation risk. A containment system is the most critical engineering control.[6][7]
            Handling & Aliquoting Reconstituted SolutionNitrile Gloves, Safety Glasses, Lab Coat.Prevents exposure from splashes and direct skin contact during liquid transfers.[8][9]
            General Lab Operations N/AClosed-toe shoes, Lab Coat.Standard laboratory practice to protect against various hazards.[7][8]

            The "Why": A Deeper Look at Your Protective Gear

            Understanding the causality behind each piece of equipment ensures compliance and fosters a culture of safety.

            • Respiratory Protection (Engineering Controls): Handling the lyophilized powder of any peptide outside of a certified chemical fume hood or biosafety cabinet is a primary safety failure.[6] The static charge on vials and spatulas can easily disperse the fine powder into the breathing zone, leading to inhalation. A fume hood provides constant airflow to pull airborne particles away from the user, offering the most reliable protection.

            • Hand Protection: Nitrile gloves are the standard for handling most laboratory chemicals and peptides.[6][7] They provide a necessary barrier to prevent accidental skin absorption. Crucially, gloves should be changed immediately if they become contaminated. [6] Always remove gloves before touching common surfaces like doorknobs, keyboards, or personal phones to prevent cross-contamination.[8]

            • Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes when reconstituting the powder or handling the resulting solution.[6][9]

            • Body Protection: A lab coat protects your skin and personal clothing from spills and contamination.[8][9] It should be fully buttoned to provide complete coverage.

            Procedural Guidance: Step-by-Step Protocols

            Protocol 1: Safe Reconstitution of Lyophilized Neuropeptide Y (13-36)
            • Preparation: Before retrieving the peptide, ensure your designated work area within the fume hood is clean and uncluttered.[6][10] Assemble all necessary supplies: solvent, sterile pipettes, vials, etc.

            • Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.

            • Equilibration: Remove the peptide vial from its long-term storage (typically -20°C or -80°C) and allow it to equilibrate to room temperature for 10-15 minutes before opening.[6] This prevents condensation from forming inside the vial, which can degrade the peptide.[8]

            • Containment: Place the vial and all other necessary equipment inside the chemical fume hood.

            • Reconstitution: Carefully uncap the vial. Using a calibrated pipette, slowly add the appropriate solvent down the side of the vial to gently dissolve the lyophilized powder, avoiding splashing.

            • Mixing: Gently swirl or vortex the vial until the peptide is fully dissolved.

            • Labeling: Clearly label the vial with the peptide name, concentration, and date of reconstitution.[8]

            • Storage: Store the reconstituted solution as recommended by the manufacturer, often at 4°C for short-term use or aliquoted and frozen for long-term storage.[10]

            Protocol 2: PPE Donning and Doffing Workflow

            This workflow minimizes the risk of contamination during the removal of protective gear.

            PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Removing) Don_Coat 1. Lab Coat Don_Goggles 2. Safety Goggles Don_Gloves 3. Gloves Work Handle Peptide Don_Gloves->Work Doff_Gloves 1. Gloves (Peel off) Doff_Goggles 2. Safety Goggles Doff_Coat 3. Lab Coat Doff_Wash 4. Wash Hands End Exit Lab Doff_Wash->End Start Enter Lab Start->Don_Coat Work->Doff_Gloves

            Caption: PPE Donning and Doffing Sequence.

            Emergency and Disposal Plans

            Emergency Action Plan

            Preparation is critical for managing accidental exposures.[6]

            • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with soap and water for at least 15 minutes.[6]

            • Eye Contact: Proceed immediately to the nearest eyewash station. Flush eyes continuously for 15 minutes, holding the eyelids open.[6] Seek medical attention.

            • Inhalation: If handling powder outside of a fume hood and inhalation is suspected, move to fresh air immediately.[2][6] Seek medical attention.

            • Spill: Keep a chemical spill kit readily accessible. For a small spill of a solution, absorb it with an inert material and dispose of it as chemical waste. For a powder spill, carefully clean it up without creating dust, ideally with a HEPA-filtered vacuum.

            Disposal Plan

            Proper disposal prevents cross-contamination and environmental release.

            • Contaminated PPE: All used gloves, pipette tips, and other disposables that have come into contact with the peptide should be placed in a designated hazardous waste container.[8]

            • Empty Vials: Empty vials should also be disposed of in the solid hazardous waste stream.[8]

            • Liquid Waste: Unused or waste solutions containing the peptide should be collected in a designated hazardous liquid waste container. Do not pour down the drain.[1]

            By adhering to these stringent protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

            References

            • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Google Cloud.
            • Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (2025, December 8). Google Cloud.
            • Are there any safety concerns when handling peptide substr
            • Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research.
            • How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds.
            • Neuropeptide Y (13-36) (human, rat) (trifluoroacetate salt) - Safety Data Sheet. (2024, September 19). Cayman Chemical.
            • NEUROPEPTIDE Y (13-36), HUMAN, RAT | 122341-40-6. (2025, June 18). ChemicalBook.
            • SAFETY DATA SHEET - Neuropeptide Y (13-36), human. (2024, March 22). Fisher Scientific.
            • Neuropeptide Y (13-36) (human, rat)
            • Safety Data Sheet (SDS)
            • NEUROPEPTIDE Y (13-36)
            • Neuropeptide Y (13-36), human. GenScript.

            Sources

            ×

            Disclaimer and Information on In-Vitro Research Products

            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.